Product packaging for Zinforo(Cat. No.:)

Zinforo

Cat. No.: B8069246
M. Wt: 744.7 g/mol
InChI Key: UGHHNQFYEVOFIV-VRDMTWHKSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Zinforo is a pharmaceutical product presented as a powder for concentrate for solution for infusion, with the active substance being ceftaroline fosamil . Each vial typically contains ceftaroline fosamil equivalent to 600 mg of ceftaroline . Ceftaroline fosamil is a prodrug that is rapidly converted in vivo to its active metabolite, ceftaroline . As a cephalosporin antibacterial agent, ceftaroline's primary mechanism of action is the inhibition of bacterial cell wall synthesis. It exerts this effect by binding to penicillin-binding proteins (PBPs) . A key characteristic of interest for researchers is ceftaroline's demonstrated in vitro binding affinity for PBP2a in Methicillin-Resistant Staphylococcus aureus (MRSA), which distinguishes it from many other beta-lactam antibiotics . Its spectrum of activity in vitro includes Gram-positive bacteria such as Staphylococcus aureus (including MRSA strains) and Streptococcus pneumoniae , as well as some Gram-negative organisms like Escherichia coli and Klebsiella pneumoniae . It is important to note that ceftaroline is not active against non-fermenting Gram-negative bacteria such as Pseudomonas aeruginosa . Clinical studies supporting its medical use have investigated its efficacy in community-acquired pneumonia (CAP) . This product is strictly for Research Use Only. It is not intended for diagnostic or therapeutic human use, nor for administration to humans or animals.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C24H25N8O10PS4 B8069246 Zinforo

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

acetic acid;(6R,7R)-7-[[(2Z)-2-ethoxyimino-2-[5-(phosphonoamino)-1,2,4-thiadiazol-3-yl]acetyl]amino]-3-[[4-(1-methylpyridin-1-ium-4-yl)-1,3-thiazol-2-yl]sulfanyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21N8O8PS4.C2H4O2/c1-3-38-26-13(16-25-21(43-28-16)27-39(35,36)37)17(31)24-14-18(32)30-15(20(33)34)12(9-40-19(14)30)42-22-23-11(8-41-22)10-4-6-29(2)7-5-10;1-2(3)4/h4-8,14,19H,3,9H2,1-2H3,(H4-,24,25,27,28,31,33,34,35,36,37);1H3,(H,3,4)/b26-13-;/t14-,19-;/m1./s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UGHHNQFYEVOFIV-VRDMTWHKSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCON=C(C1=NSC(=N1)NP(=O)(O)O)C(=O)NC2C3N(C2=O)C(=C(CS3)SC4=NC(=CS4)C5=CC=[N+](C=C5)C)C(=O)[O-].CC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCO/N=C(/C1=NSC(=N1)NP(=O)(O)O)\C(=O)N[C@H]2[C@@H]3N(C2=O)C(=C(CS3)SC4=NC(=CS4)C5=CC=[N+](C=C5)C)C(=O)[O-].CC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H25N8O10PS4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

744.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

400827-46-5
Record name Ceftaroline fosamil
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=400827-46-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Foundational & Exploratory

Ceftaroline Fosamil's High-Affinity Engagement with PBP2a: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the binding affinity and mechanism of action of ceftaroline (B109729) fosamil, a fifth-generation cephalosporin, with Penicillin-Binding Protein 2a (PBP2a). The unique interaction between ceftaroline and PBP2a is central to its efficacy against Methicillin-Resistant Staphylococcus aureus (MRSA). This document consolidates quantitative binding data, details the experimental protocols for its determination, and visually represents the molecular interactions and experimental workflows.

Core Mechanism of Action: Allosteric Modulation and Covalent Inhibition

Ceftaroline's potent activity against MRSA is attributed to its unique ability to inhibit PBP2a, an enzyme that confers resistance to most β-lactam antibiotics.[1] Unlike other β-lactams, ceftaroline's mechanism involves a two-step process. Initially, one molecule of ceftaroline binds to an allosteric site on PBP2a.[1] This binding event induces a conformational change in the protein, which leads to the opening of the active site.[1] Subsequently, a second ceftaroline molecule can access and covalently bind to the now-exposed active site, effectively inhibiting the transpeptidase activity of PBP2a and disrupting bacterial cell wall synthesis.[1][2] This allosteric interaction is a key differentiator for ceftaroline and a primary reason for its enhanced efficacy against MRSA.[3]

Quantitative Binding Affinity of Ceftaroline for PBP2a

The binding affinity of ceftaroline for PBP2a has been quantified in numerous studies, primarily through the determination of the 50% inhibitory concentration (IC50). These values demonstrate ceftaroline's significantly higher affinity for PBP2a compared to other β-lactam antibiotics.

MRSA Strain(s)Ceftaroline IC50 (µg/mL)Comparator β-LactamComparator IC50 (µg/mL)Reference
Various MRSA strains0.01 - 1Oxacillin408[3]
Wild-type PBP2a1.5 µM--[4]
Various MRSA strains0.01 - 1Ceftriaxone677[3]
Various MRSA strains0.01 - 1Imipenem57[3]
MRSA (membranes isolated in exponential growth phase)0.5 - 1--[5]
MRSA (membranes isolated in stationary growth phase)0.01--[5]

Experimental Protocol: In Vitro PBP2a-Ceftaroline Binding Assay

The following protocol outlines a common method for determining the binding affinity of ceftaroline for PBP2a using a competitive binding assay with a fluorescent penicillin analog, Bocillin FL.

Materials and Reagents:
  • Purified recombinant PBP2a (residues 23 to 668)

  • Ceftaroline

  • Bocillin FL (fluorescent penicillin)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Microplate reader with fluorescence detection capabilities

Procedure:
  • Preparation of Reagents:

    • Prepare a stock solution of purified recombinant PBP2a in PBS.

    • Prepare a series of dilutions of ceftaroline in PBS to achieve a range of final concentrations for the assay.

    • Prepare a stock solution of Bocillin FL in an appropriate solvent (e.g., DMSO) and then dilute to a working concentration in PBS.

  • Competition Assay:

    • In a microplate, incubate a fixed concentration of purified PBP2a (e.g., 1 µM final concentration) with the various concentrations of ceftaroline.[4]

    • Allow the incubation to proceed for 30 minutes at room temperature to permit the binding of ceftaroline to PBP2a.[4]

  • Fluorescent Labeling:

    • Add Bocillin FL to each reaction mixture at a fixed final concentration.

    • Incubate the samples for an additional 30 minutes at room temperature, allowing the Bocillin FL to bind to any PBP2a molecules that are not inhibited by ceftaroline.[4]

  • Detection and Analysis:

    • Measure the fluorescence of each sample using a microplate reader with appropriate excitation and emission wavelengths for Bocillin FL.

    • The fluorescence intensity will be inversely proportional to the amount of ceftaroline bound to PBP2a.

    • Plot the fluorescence intensity against the logarithm of the ceftaroline concentration.

    • Determine the IC50 value, which is the concentration of ceftaroline that inhibits 50% of the Bocillin FL binding to PBP2a.

Visualizing the Molecular Interactions and Experimental Workflow

To further elucidate the concepts discussed, the following diagrams, generated using the DOT language, illustrate the signaling pathway of ceftaroline's interaction with PBP2a and the experimental workflow for determining binding affinity.

G cluster_0 Ceftaroline Interaction with PBP2a ceftaroline1 Ceftaroline (Molecule 1) allosteric_site Allosteric Site on PBP2a ceftaroline1->allosteric_site conformational_change Conformational Change allosteric_site->conformational_change active_site_opening Active Site Opens conformational_change->active_site_opening ceftaroline2 Ceftaroline (Molecule 2) active_site_opening->ceftaroline2 active_site Active Site on PBP2a ceftaroline2->active_site covalent_binding Covalent Binding active_site->covalent_binding inhibition Inhibition of Transpeptidase Activity covalent_binding->inhibition disruption Disruption of Cell Wall Synthesis inhibition->disruption

Caption: Mechanism of ceftaroline's allosteric modulation and inhibition of PBP2a.

G cluster_1 Experimental Workflow: PBP2a Binding Assay reagent_prep Reagent Preparation (PBP2a, Ceftaroline, Bocillin FL) incubation1 Incubate PBP2a with Ceftaroline (30 min, RT) reagent_prep->incubation1 incubation2 Add Bocillin FL and Incubate (30 min, RT) incubation1->incubation2 fluorescence_measurement Measure Fluorescence incubation2->fluorescence_measurement data_analysis Data Analysis (Plot and determine IC50) fluorescence_measurement->data_analysis result Binding Affinity (IC50) data_analysis->result

Caption: Workflow for determining ceftaroline's binding affinity for PBP2a.

References

In-Depth Technical Guide: Spectrum of Activity for Ceftaroline Against Gram-Positive Bacteria

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ceftaroline (B109729), the active metabolite of the prodrug ceftaroline fosamil, is a fifth-generation cephalosporin (B10832234) with a broad spectrum of activity against Gram-positive bacteria, including resistant phenotypes that pose significant clinical challenges.[1][2] This technical guide provides a comprehensive overview of the in vitro activity of ceftaroline against a range of Gram-positive pathogens, details the standardized methodologies for susceptibility testing, and illustrates its mechanism of action.

Data Presentation: In Vitro Activity of Ceftaroline

The following tables summarize the minimum inhibitory concentration (MIC) values of ceftaroline against various Gram-positive bacteria, providing a quantitative measure of its potency. The data is presented as MIC50 and MIC90, representing the concentrations at which 50% and 90% of the tested isolates are inhibited, respectively.

Table 1: Activity of Ceftaroline against Staphylococcus aureus
Resistance PhenotypeNo. of IsolatesMIC50 (µg/mL)MIC90 (µg/mL)
Methicillin-Susceptible (S. aureus) (MSSA)8,4690.250.25
Methicillin-Resistant (S. aureus) (MRSA)8,46911
All S. aureus8,4690.51
Daptomycin-Non-Susceptible S. aureus-0.51
Linezolid-Resistant S. aureus1412
Vancomycin-Intermediate S. aureus (VISA)---
Vancomycin-Resistant S. aureus (VRSA)---

Data compiled from multiple surveillance studies.[3][4][5]

Table 2: Activity of Ceftaroline against Streptococcus pneumoniae
Resistance PhenotypeNo. of IsolatesMIC50 (µg/mL)MIC90 (µg/mL)
All S. pneumoniae3,5930.0150.12
Penicillin-Susceptible S. pneumoniae5950.120.12
Penicillin-Non-Susceptible S. pneumoniae60-0.25
Cefotaxime-Resistant S. pneumoniae120-0.5
Multidrug-Resistant (MDR) S. pneumoniae2,4490.060.25

Data compiled from multiple surveillance studies.[1][4][6][7]

Table 3: Activity of Ceftaroline against Coagulase-Negative Staphylococci (CoNS)
Species/ResistanceNo. of IsolatesMIC50 (µg/mL)MIC90 (µg/mL)
All CoNS1,5930.250.5
Oxacillin-Resistant CoNS (MRCoNS)-0.250.5
Staphylococcus epidermidis-0.250.5
Staphylococcus haemolyticus-0.52
Staphylococcus lugdunensis-0.06-0.250.25-0.5

Data compiled from multiple surveillance studies.[3][8][9]

Table 4: Activity of Ceftaroline against Enterococcus Species
Species/ResistanceNo. of IsolatesMIC50 (µg/mL)MIC90 (µg/mL)
Enterococcus faecalis (all)--4
Vancomycin-Susceptible E. faecalis--2-4
Vancomycin-Resistant E. faecalis--2-4
Enterococcus faecium (all)--16-64
Vancomycin-Susceptible E. faecium--16-64
Vancomycin-Resistant E. faecium--16-64

Data compiled from multiple studies.[2] It is important to note that ceftaroline has limited activity against Enterococcus faecium.[2][10]

Experimental Protocols: Antimicrobial Susceptibility Testing

The in vitro activity data presented in this guide are predominantly derived from studies employing standardized antimicrobial susceptibility testing methods as outlined by the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).

Broth Microdilution Method (CLSI M07)

The broth microdilution method is a standardized technique used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent against a specific bacterium.[11][12]

1. Inoculum Preparation:

  • Bacterial colonies are selected from an 18- to 24-hour-old agar (B569324) plate.

  • The colonies are suspended in a suitable broth to match the turbidity of a 0.5 McFarland standard, which corresponds to approximately 1-2 x 108 CFU/mL.

  • The standardized suspension is further diluted to achieve a final inoculum concentration of approximately 5 x 105 CFU/mL in each well of the microdilution tray.

2. Microdilution Tray Preparation:

  • A series of twofold dilutions of ceftaroline are prepared in cation-adjusted Mueller-Hinton broth (CAMHB).

  • These dilutions are dispensed into the wells of a microtiter plate.

3. Inoculation and Incubation:

  • Each well is inoculated with the standardized bacterial suspension.

  • The microtiter plates are incubated at 35°C ± 2°C for 16 to 20 hours in ambient air.

4. Interpretation of Results:

  • The MIC is recorded as the lowest concentration of ceftaroline that completely inhibits visible growth of the organism.

EUCAST Methodology

The European Committee on Antimicrobial Susceptibility Testing (EUCAST) provides its own standardized methodologies for antimicrobial susceptibility testing, which are harmonized with CLSI methods to a large extent but may have some variations in media, incubation conditions, and interpretation criteria.[13][14]

Key aspects of the EUCAST broth microdilution method include:

  • Use of Mueller-Hinton broth.

  • A final inoculum of approximately 5 x 105 CFU/mL.

  • Incubation at 35 ± 1°C for 18 ± 2 hours.

  • Reading of MICs as the lowest concentration showing no visible growth.

EUCAST also establishes specific clinical breakpoints for ceftaroline against various bacteria, which may differ from those set by the CLSI.[15][16]

Mandatory Visualization: Mechanism of Action and Experimental Workflow

Mechanism of Action of Ceftaroline

Ceftaroline exerts its bactericidal effect by inhibiting the synthesis of the bacterial cell wall.[17] It has a high affinity for penicillin-binding proteins (PBPs), which are essential for the final steps of peptidoglycan synthesis. A key feature of ceftaroline is its potent activity against methicillin-resistant Staphylococcus aureus (MRSA), which is attributed to its strong binding to PBP2a, the altered PBP that confers resistance to most other β-lactam antibiotics.[17]

Ceftaroline Mechanism of Action PBP Penicillin-Binding Proteins (PBPs) Peptidoglycan Peptidoglycan Synthesis PBP->Peptidoglycan Catalyzes PBP2a PBP2a (in MRSA) PBP2a->Peptidoglycan Catalyzes (in MRSA) CellWall Bacterial Cell Wall Peptidoglycan->CellWall Forms Lysis Cell Lysis (Bactericidal Effect) Peptidoglycan->Lysis Ceftaroline Ceftaroline Ceftaroline->PBP Binds and Inhibits Ceftaroline->PBP2a High Affinity Binding and Inhibition

Caption: Mechanism of action of ceftaroline against Gram-positive bacteria.

Experimental Workflow for MIC Determination

The workflow for determining the Minimum Inhibitory Concentration (MIC) of ceftaroline using the broth microdilution method is a standardized process to ensure reproducibility and accuracy of results.

MIC Determination Workflow start Start prep_colonies Isolate Bacterial Colonies start->prep_colonies mcfarland Prepare 0.5 McFarland Standard Suspension prep_colonies->mcfarland dilute_inoculum Dilute Suspension to Final Inoculum Concentration mcfarland->dilute_inoculum inoculate_plate Inoculate Microtiter Plate dilute_inoculum->inoculate_plate prep_ceftaroline Prepare Serial Dilutions of Ceftaroline prep_ceftaroline->inoculate_plate incubate Incubate at 35°C for 16-20 hours inoculate_plate->incubate read_results Read and Record MIC incubate->read_results end End read_results->end

References

Zinforo (Ceftaroline Fosamil): A Technical Deep Dive into its Disruption of Bacterial Cell Wall Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Zinforo® (ceftaroline fosamil) is a fifth-generation cephalosporin (B10832234) antibiotic with a broad spectrum of activity, notably including methicillin-resistant Staphylococcus aureus (MRSA).[1][2][3] This technical guide provides an in-depth analysis of this compound's core mechanism of action: the inhibition of bacterial cell wall synthesis. Through a detailed examination of its high-affinity binding to penicillin-binding proteins (PBPs), particularly the challenging PBP2a of MRSA, this document elucidates the molecular interactions that underpin its potent bactericidal effects. This guide synthesizes quantitative data on its efficacy, details the experimental protocols used to derive this data, and provides visual representations of its mechanism and related experimental workflows to offer a comprehensive resource for the scientific community.

Introduction: The Rise of a Novel Cephalosporin

The increasing prevalence of antibiotic-resistant bacteria, especially MRSA, poses a significant global health threat. This compound, the prodrug of the active metabolite ceftaroline (B109729), emerged as a critical therapeutic agent due to its unique ability to combat these resistant pathogens.[1][2] Administered intravenously, ceftaroline fosamil is rapidly converted by plasma phosphatases into its active form, ceftaroline.[2][4] Like other β-lactam antibiotics, ceftaroline's bactericidal activity stems from its ability to interfere with the synthesis of the bacterial cell wall, a structure essential for bacterial integrity and survival.[1][4]

Mechanism of Action: Targeting the Bacterial Cell Wall

The primary mechanism of action for ceftaroline is the inhibition of bacterial cell wall synthesis through the targeting of penicillin-binding proteins (PBPs).[2][4] PBPs are essential enzymes that catalyze the final steps of peptidoglycan synthesis, specifically the transpeptidation that cross-links the peptide chains, giving the cell wall its structural rigidity.[2][4] By binding to these enzymes, ceftaroline effectively blocks this crucial process, leading to a weakened cell wall and subsequent cell lysis and death.[1][4]

High-Affinity Binding to Penicillin-Binding Proteins (PBPs)

Ceftaroline exhibits a high binding affinity for a range of PBPs in both Gram-positive and Gram-negative bacteria.[4] Its exceptional activity against MRSA is attributed to its strong affinity for PBP2a, the protein encoded by the mecA gene, which is responsible for methicillin (B1676495) resistance in staphylococci.[1][2][4] Unlike many other β-lactams, ceftaroline can effectively bind to and inhibit PBP2a, overcoming the primary resistance mechanism of MRSA.[1][2][4] Furthermore, ceftaroline demonstrates high affinity for other critical PBPs, including PBP1, PBP2, and PBP3 in susceptible S. aureus strains, and PBP2x in Streptococcus pneumoniae.[4]

cluster_drug Drug Action cluster_bacteria Bacterial Cell This compound This compound Ceftaroline Ceftaroline This compound->Ceftaroline Plasma Phosphatases PBPs Penicillin-Binding Proteins (PBPs) Ceftaroline->PBPs Binds to PBP2a_MRSA PBP2a (in MRSA) Ceftaroline->PBP2a_MRSA High-affinity binding CellWall Peptidoglycan Cell Wall Synthesis PBPs->CellWall Inhibits PBP2a_MRSA->CellWall Inhibits CellLysis Cell Lysis & Death CellWall->CellLysis Leads to

Figure 1: this compound's Mechanism of Action.

Quantitative Data: Efficacy of this compound

The potency of this compound is quantified through Minimum Inhibitory Concentration (MIC) and 50% inhibitory concentration (IC50) values. These metrics provide a standardized measure of the antibiotic's effectiveness against various bacterial isolates.

Table 1: Minimum Inhibitory Concentration (MIC) of Ceftaroline against Key Pathogens
Bacterial SpeciesStrain TypeMIC Range (μg/mL)MIC50 (μg/mL)MIC90 (μg/mL)Reference(s)
Staphylococcus aureusMethicillin-Susceptible (MSSA)0.12 - 1.00.250.5[5][6]
Staphylococcus aureusMethicillin-Resistant (MRSA)0.25 - 2.00.51.0[5][6]
Streptococcus pneumoniaePenicillin-Susceptible≤0.03 - 0.25N/A≤0.5[4]
Streptococcus pneumoniaePenicillin-Resistant≤0.03 - 0.5N/A≤0.5[4]

MIC50 and MIC90 represent the concentrations at which 50% and 90% of isolates are inhibited, respectively.

Table 2: 50% Inhibitory Concentration (IC50) of Ceftaroline for Penicillin-Binding Proteins (PBPs)
Bacterial SpeciesPBP TargetIC50 (μg/mL)Reference(s)
Staphylococcus aureus (MRSA)PBP2a0.01 - 1.0[3][4]
Staphylococcus aureus (MSSA)PBP1≤1.0[4]
Staphylococcus aureus (MSSA)PBP2≤1.0[4]
Staphylococcus aureus (MSSA)PBP3≤1.0[4]
Streptococcus pneumoniaePBP2x0.1 - 1.0[3][4]
Streptococcus pneumoniaePBP2b0.5 - 4.0[3][4]
Streptococcus pneumoniaePBP1a0.125 - 0.25[3][4]

Experimental Protocols

The following sections detail the methodologies for key experiments used to characterize this compound's effect on bacterial cell wall synthesis.

Determination of Minimum Inhibitory Concentration (MIC)

The MIC of ceftaroline is determined using standardized broth microdilution or E-strip methods as per the Clinical and Laboratory Standards Institute (CLSI) guidelines.

Protocol: E-strip Method

  • Inoculum Preparation: A suspension of the test organism is prepared in a saline solution and adjusted to a 0.5 McFarland turbidity standard.

  • Lawn Culture: A sterile cotton swab is dipped into the inoculum suspension and used to evenly streak the entire surface of a Mueller-Hinton agar (B569324) plate.

  • E-strip Application: A ceftaroline E-strip, which contains a predefined gradient of the antibiotic, is aseptically placed onto the agar surface.

  • Incubation: The plate is incubated at 37°C for 18-24 hours.

  • MIC Reading: The MIC value is read at the point where the elliptical zone of inhibition intersects the MIC scale on the E-strip.[7]

A Prepare Bacterial Inoculum (0.5 McFarland) B Create Lawn Culture on Mueller-Hinton Agar A->B C Apply Ceftaroline E-strip B->C D Incubate at 37°C for 18-24h C->D E Read MIC at Intersection of Inhibition Zone and Strip D->E

Figure 2: MIC Determination Workflow (E-strip).

PBP Binding Affinity Assay (Competition Assay)

The affinity of ceftaroline for various PBPs is determined using a competitive binding assay with a fluorescently labeled β-lactam, such as Bocillin-FL.

Protocol: PBP Competition Assay

  • Bacterial Culture and Membrane Preparation: Bacterial cells (e.g., S. aureus) are grown to the mid-logarithmic phase. The cells are then harvested, lysed, and the membrane fraction containing the PBPs is isolated by ultracentrifugation.

  • Competitive Inhibition: Aliquots of the membrane preparation are incubated with varying concentrations of ceftaroline for a specific duration (e.g., 10 minutes at 37°C) to allow for the binding of ceftaroline to the PBPs.[4]

  • Fluorescent Labeling: A fixed concentration of Bocillin-FL is added to the mixture and incubated (e.g., 30 minutes at room temperature) to label the PBPs that are not bound by ceftaroline.

  • SDS-PAGE and Fluorescence Detection: The reaction is stopped, and the membrane proteins are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE). The gel is then visualized using a fluorescence imager to detect the Bocillin-FL-labeled PBPs.

  • IC50 Determination: The intensity of the fluorescent bands corresponding to each PBP is quantified. The concentration of ceftaroline that results in a 50% reduction in the fluorescence intensity compared to the control (no ceftaroline) is determined as the IC50 value.[2]

A Isolate Bacterial Membranes (Containing PBPs) B Incubate Membranes with Varying Ceftaroline Concentrations A->B C Add Fluorescent Probe (e.g., Bocillin-FL) B->C D Separate Proteins by SDS-PAGE C->D E Visualize and Quantify Fluorescent PBP Bands D->E F Calculate IC50 E->F

Figure 3: PBP Competition Assay Workflow.

Conclusion

This compound's potent bactericidal activity is a direct consequence of its high-affinity binding to essential penicillin-binding proteins, leading to the effective inhibition of bacterial cell wall synthesis. Its unique ability to target PBP2a in MRSA distinguishes it from many other β-lactam antibiotics and underscores its clinical importance in treating infections caused by this formidable pathogen. The quantitative data and experimental methodologies presented in this guide provide a comprehensive technical overview for researchers and drug development professionals, facilitating a deeper understanding of this compound's mechanism of action and its role in combating bacterial resistance.

References

understanding Zinforo resistance mechanisms in Staphylococcus aureus

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide: Understanding Ceftaroline (B109729) (Zinforo) Resistance Mechanisms in Staphylococcus aureus

Audience: Researchers, Scientists, and Drug Development Professionals

Introduction

Ceftaroline, the active metabolite of the prodrug ceftaroline fosamil, is an advanced-generation cephalosporin (B10832234) antibiotic.[1][2] It exhibits a broad spectrum of activity against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA), a significant cause of morbidity and mortality worldwide.[3][4] This unique anti-MRSA activity stems from its high binding affinity for Penicillin-Binding Protein 2a (PBP2a), the enzyme encoded by the mecA gene that confers resistance to most other β-lactam antibiotics.[1][3][5] PBP2a's low affinity for other β-lactams allows it to continue cell wall synthesis, rendering the antibiotics ineffective. Ceftaroline overcomes this by binding to PBP2a with high affinity, in addition to other essential native PBPs (PBP1, PBP2, PBP3), effectively inhibiting peptidoglycan cross-linking and leading to bacterial cell death.[1][6]

Despite its initial efficacy, resistance to ceftaroline has emerged and been documented in clinical isolates.[3][7] Understanding the molecular underpinnings of this resistance is critical for the development of novel therapeutic strategies and for guiding clinical use. This guide provides a detailed overview of the known mechanisms of ceftaroline resistance in S. aureus, summarizes key quantitative data, outlines relevant experimental protocols, and visualizes the core molecular pathways.

Core Resistance Mechanism: Alterations in Penicillin-Binding Protein 2a (PBP2a)

The predominant mechanism of ceftaroline resistance in MRSA involves specific amino acid substitutions in PBP2a. These mutations, arising from single nucleotide polymorphisms (SNPs) in the mecA gene, reduce the binding affinity of ceftaroline to PBP2a, thereby diminishing its inhibitory activity. These mutations have been identified in both the transpeptidase/penicillin-binding domain (PBD) and a distal allosteric, non-penicillin-binding domain (nPBD).[5]

PBP2a Allosteric Regulation and Ceftaroline Action

PBP2a is subject to allosteric regulation. The binding of an effector molecule, such as peptidoglycan or ceftaroline itself, to the allosteric site (located approximately 60 Å from the active site) induces a conformational change that opens the active site.[3][6] This opening facilitates the binding of ceftaroline to the transpeptidase active site, leading to its acylation and inactivation.[6]

Key Mutations in PBP2a Conferring Resistance

Mutations in either the allosteric site or the active site can disrupt this process. Allosteric site mutations can interfere with the signaling required to open the active site, while active site mutations can directly prevent effective drug binding.[8] A combination of mutations, particularly in the PBD, can lead to high-level resistance.[3][5][9]

The accumulation of multiple substitutions in PBP2a has been shown to correlate with progressively higher ceftaroline Minimum Inhibitory Concentrations (MICs).[5] For instance, strains with a single substitution may exhibit MICs of 1 to 2 mg/L, while those with five substitutions can have MICs of 4 or 16 mg/L.[5]

PBP2a_Resistance_Mechanism Mechanism of PBP2a-Mediated Ceftaroline Resistance cluster_0 Susceptible MRSA cluster_1 Resistant MRSA Ceftaroline_S Ceftaroline Allosteric_S PBP2a Allosteric Site Ceftaroline_S->Allosteric_S Binds Active_S PBP2a Active Site (Open) Ceftaroline_S->Active_S Binds & Inactivates Allosteric_S->Active_S Induces Conformational Change Inhibition_S Cell Wall Synthesis Inhibited Active_S->Inhibition_S Ceftaroline_R Ceftaroline Allosteric_R Mutated PBP2a Allosteric Site (e.g., N146K, E150K) Ceftaroline_R->Allosteric_R Binding Reduced Active_R Mutated PBP2a Active Site (Closed) (e.g., Y446N, E447K) Ceftaroline_R->Active_R Binding Prevented Allosteric_R->Active_R Signal Disrupted Synthesis_R Cell Wall Synthesis Continues Active_R->Synthesis_R

Caption: PBP2a-mediated ceftaroline susceptibility vs. resistance.

Non-PBP2a Mediated Resistance Mechanisms

While alterations in PBP2a are the primary drivers of resistance, other mechanisms have been identified, particularly through in-vitro serial passage experiments. These can occur in both MRSA and methicillin-susceptible S. aureus (MSSA).

  • Mutations in other PBPs: In MSSA, mutations in PBP2 and PBP3 have been shown to increase ceftaroline MICs.[10][11]

  • Overexpression of PBP4: Ceftaroline has no significant binding affinity for PBP4.[1][10] Mutations in the promoter region of the pbp4 gene can lead to its overexpression. This allows PBP4 to provide the necessary transpeptidase activity for cell wall synthesis when other PBPs, including ceftaroline-inhibited PBP2a, are incapacitated.[10][11]

  • Mutations in other genes: A study identified mutations in the lytD gene in a ceftaroline-resistant MRSA isolate, suggesting a potential role for non-PBP proteins in the resistance phenotype.[10]

Quantitative Data Summary

The following tables summarize the impact of specific mutations on ceftaroline susceptibility in S. aureus. MIC values are based on Clinical and Laboratory Standards Institute (CLSI) breakpoints (Susceptible: ≤1 mg/L; Intermediate: 2 mg/L; Resistant: ≥4 mg/L).[3]

Table 1: PBP2a (mecA) Mutations and Associated Ceftaroline MICs in MRSA

PBP2a Mutation(s)DomainResulting Ceftaroline MIC (mg/L)Resistance LevelReference(s)
Wild-Type-0.125 - 1Susceptible[5]
E447KPBD4 - 8Intermediate/Resistant[10][11][12]
Y446N + E447KPBD>32High-level Resistant[3][7][9]
N146KnPBD4Resistant[6][13]
E150KnPBD4Resistant[6][13]
N146K + E150KnPBDNot specified, cause resistanceResistant[8][13]
Accumulation (2-3 mutations)PBD/nPBD2 - 4Intermediate/Resistant[5]
Accumulation (5 mutations)PBD/nPBD4 - 16Resistant[5]

Table 2: Non-PBP2a Mutations and Associated Ceftaroline MICs

Strain TypeGene(s) with Mutation(s)EffectResulting Ceftaroline MIC (mg/L)Reference(s)
MSSApbp2, pbp3Altered PBP structure16-fold increase from baseline[10][11]
MRSApbp4 promoterPBP4 overexpressionElevated MIC, reversible with PBP4 inhibitor[10][11]
MRSApbp2, pbp4G631S (PBP2), N138K (PBP4)High-level resistance[12]

Key Experimental Protocols

Investigating ceftaroline resistance involves a combination of phenotypic and genotypic methods.

Antimicrobial Susceptibility Testing (AST)
  • Objective: To determine the minimum inhibitory concentration (MIC) of ceftaroline against a S. aureus isolate.

  • Methodology (Broth Microdilution):

    • Prepare serial two-fold dilutions of ceftaroline in cation-adjusted Mueller-Hinton Broth (MHB) in a 96-well microtiter plate.[2][14]

    • Prepare a standardized bacterial inoculum equivalent to a 0.5 McFarland standard. Dilute to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well.

    • Incubate the plates at 35-37°C for 16-20 hours.[4][14]

    • The MIC is defined as the lowest concentration of ceftaroline that completely inhibits visible bacterial growth.[4]

    • S. aureus ATCC 29213 should be used as a quality control strain.[4]

Genetic Characterization of Resistance
  • Objective: To identify mutations in genes associated with resistance (mecA, pbp2, pbp3, pbp4, etc.).

  • Methodology (Whole-Genome Sequencing):

    • Extract high-quality genomic DNA from the resistant S. aureus isolate.

    • Prepare a sequencing library according to the manufacturer's protocol (e.g., Illumina).

    • Perform high-throughput sequencing.

    • Align the resulting sequence reads to a relevant S. aureus reference genome.

    • Use bioinformatic tools to call single nucleotide polymorphisms (SNPs) and insertions/deletions (indels) by comparing the resistant isolate's genome to that of a susceptible, wild-type control strain.[3][9]

    • Verify key mutations using Sanger sequencing of PCR-amplified gene targets.[9]

PBP2a Binding Affinity Assay
  • Objective: To quantify the binding affinity of ceftaroline to PBP2a and assess the impact of mutations.

  • Methodology (Bocillin FL Competition Assay):

    • Isolate cell membranes containing PBPs from both wild-type and mutant S. aureus strains.

    • Incubate the membrane preparations with varying concentrations of ceftaroline to allow for binding to PBP2a.

    • Add a fixed concentration of Bocillin FL, a fluorescent penicillin derivative that binds to the PBP active site.

    • Incubate to allow Bocillin FL to bind to any PBP2a not occupied by ceftaroline.

    • Separate the proteins by SDS-PAGE.

    • Visualize the fluorescently labeled PBP2a using a fluorescence imager.

    • Quantify the fluorescence intensity of the PBP2a band at each ceftaroline concentration using densitometry software (e.g., ImageJ).[3]

    • Calculate the 50% inhibitory concentration (IC50), which is the concentration of ceftaroline required to inhibit 50% of Bocillin FL binding. This value is inversely proportional to binding affinity.[3][15]

Experimental_Workflow Workflow for Investigating Ceftaroline Resistance cluster_confirmation Functional Confirmation Isolate Clinical S. aureus Isolate AST Antimicrobial Susceptibility Testing (AST) Isolate->AST Resistant Ceftaroline-Resistant Phenotype Observed (MIC ≥ 4 mg/L) AST->Resistant WGS Whole-Genome Sequencing (WGS) Resistant->WGS Genotype Bioinformatics Bioinformatic Analysis (SNP Calling) WGS->Bioinformatics Identify Identify Putative Resistance Mutations (e.g., in mecA, pbp4) Bioinformatics->Identify Confirm Confirm Mutation Role Identify->Confirm Isogenic Construct Isogenic Mutant Strains Confirm->Isogenic PBP_Assay PBP2a Binding Affinity Assay (IC50) Confirm->PBP_Assay

Caption: A typical experimental workflow for identifying resistance mechanisms.

Conclusion

Resistance to ceftaroline in Staphylococcus aureus is a multifactorial process, primarily driven by mutations in the mecA gene that alter the structure and allosteric regulation of PBP2a. The accumulation of these mutations can lead to clinically significant levels of resistance. Additionally, non-PBP2a mechanisms, such as modifications to other PBPs and overexpression of PBP4, contribute to the resistance landscape. A comprehensive approach combining phenotypic susceptibility testing with advanced molecular and biochemical techniques is essential for the continued surveillance and characterization of emerging resistance. This knowledge is paramount for informing antibiotic stewardship programs and guiding the development of next-generation therapeutics to combat resistant S. aureus infections.

References

Preclinical Profile of Zinforo (Ceftaroline Fosamil) Against Community-Acquired Pneumonia Pathogens: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the preclinical data for Zinforo (ceftaroline fosamil), a fifth-generation cephalosporin, focusing on its activity against key bacterial pathogens associated with community-acquired pneumonia (CAP). The document details its mechanism of action, in vitro susceptibility, and in vivo efficacy, presenting quantitative data in structured tables and outlining experimental methodologies.

Mechanism of Action

Ceftaroline (B109729) fosamil is a prodrug that is rapidly converted to its active form, ceftaroline, by plasma phosphatases following intravenous administration.[1] Like other β-lactam antibiotics, ceftaroline exerts its bactericidal effect by inhibiting bacterial cell wall synthesis.[2][3] This is achieved through binding to penicillin-binding proteins (PBPs), which are essential enzymes for the cross-linking of peptidoglycan layers in the bacterial cell wall.[1][3]

A distinguishing feature of ceftaroline is its high binding affinity for specific PBPs in resistant pathogens.[2] It demonstrates a strong affinity for PBP2a in methicillin-resistant Staphylococcus aureus (MRSA), a protein that confers resistance to most other β-lactam antibiotics.[1][2][4] Additionally, ceftaroline exhibits high affinity for PBP2x, PBP2b, and PBP1a in Streptococcus pneumoniae, including strains that are resistant to penicillin.[1][2][5] This broad PBP binding profile contributes to its potent activity against a wide range of CAP pathogens.[1]

Ceftaroline_Mechanism_of_Action cluster_prodrug In Plasma cluster_bacteria Bacterial Cell cluster_resistant_pathogens Activity Against Resistant Pathogens Ceftaroline_Fosamil Ceftaroline Fosamil (Prodrug) Ceftaroline_Active Ceftaroline (Active Metabolite) Ceftaroline_Fosamil->Ceftaroline_Active Plasma Phosphatases PBPs Penicillin-Binding Proteins (PBPs) Ceftaroline_Active->PBPs Binds to Peptidoglycan_Synthesis Peptidoglycan Cross-linking PBP2a PBP2a Ceftaroline_Active->PBP2a High Affinity PBP2x PBP2x/2b/1a Ceftaroline_Active->PBP2x High Affinity PBPs->Peptidoglycan_Synthesis Catalyzes Cell_Wall_Inhibition Inhibition of Cell Wall Synthesis PBPs->Cell_Wall_Inhibition Inhibited by Ceftaroline Cell_Lysis Bacterial Cell Lysis Cell_Wall_Inhibition->Cell_Lysis MRSA MRSA MRSA->PBP2a PRSP Penicillin-Resistant S. pneumoniae PRSP->PBP2x In_Vitro_Susceptibility_Workflow Start Start: Isolate Collection Culture Bacterial Culture & Isolation Start->Culture Inoculum Standardized Inoculum Preparation Culture->Inoculum Inoculation Inoculate Plate with Bacterial Suspension Inoculum->Inoculation MIC_Plate Prepare Serial Dilutions of Ceftaroline in Microtiter Plate MIC_Plate->Inoculation Incubation Incubate at 35°C for 16-20 hours Inoculation->Incubation Reading Read Plates and Determine MIC Incubation->Reading End End: Report MIC50/MIC90 & Susceptibility % Reading->End In_Vivo_Animal_Model_Workflow Start Start: Select Animal Model (e.g., Murine) Immunosuppression Induce Immunosuppression (e.g., Neutropenia) Start->Immunosuppression Infection Intranasal Inoculation with Pathogen Immunosuppression->Infection Treatment Initiate Treatment with Ceftaroline Fosamil (Humanized Dosing) Infection->Treatment PK_Sampling Collect Serum/ELF for PK Analysis Treatment->PK_Sampling Efficacy_Assessment Assess Efficacy: Bacterial Load in Lungs (log10 CFU reduction) Treatment->Efficacy_Assessment Endpoint Endpoint: Determine PK/PD Target (e.g., %fT>MIC) PK_Sampling->Endpoint Efficacy_Assessment->Endpoint

References

Ceftaroline's Potent Activity Against Penicillin-Resistant Streptococcus pneumoniae: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Streptococcus pneumoniae remains a leading cause of community-acquired pneumonia, meningitis, and bacteremia worldwide. The emergence and spread of penicillin-resistant S. pneumoniae (PRSP) has posed a significant challenge to the clinical management of these infections, necessitating the development of novel antimicrobial agents. Ceftaroline (B109729), a fifth-generation cephalosporin (B10832234), has demonstrated remarkable in vitro and in vivo activity against PRSP and other multidrug-resistant (MDR) pneumococcal strains. This technical guide provides an in-depth analysis of ceftaroline's mechanism of action, a compilation of its in vitro activity from various studies, detailed experimental protocols, and a discussion of its clinical implications.

Mechanism of Action: High Affinity for Key Penicillin-Binding Proteins

Like other β-lactam antibiotics, ceftaroline exerts its bactericidal effect by inhibiting the synthesis of the bacterial cell wall. Its potent activity against PRSP is attributed to its high binding affinity for essential penicillin-binding proteins (PBPs), particularly those with alterations that confer resistance to other β-lactams.[1][2]

Ceftaroline demonstrates a strong affinity for PBP2x, a primary target for cephalosporins in S. pneumoniae.[3][4][5] Notably, it maintains this high affinity even for the altered forms of PBP2x found in penicillin-resistant strains.[6][7] Studies have shown that the rate of acylation of a penicillin-resistant form of PBP2x by ceftaroline, while lower than that of its penicillin-sensitive counterpart, remains sufficiently high to account for the susceptibility of the resistant strain.[6][7] In addition to PBP2x, ceftaroline also exhibits high affinities for PBP1A and PBP2B, which are also major targets for cephalosporin activity.[3][4][5] This multi-target binding contributes to its robust activity against strains with various PBP-mediated resistance mechanisms.[8]

cluster_cell Streptococcus pneumoniae Cell Ceftaroline Ceftaroline PBP2x PBP2x (Penicillin-Binding Protein 2x) Ceftaroline->PBP2x High Affinity Binding PBP1A PBP1A Ceftaroline->PBP1A High Affinity Binding PBP2B PBP2B Ceftaroline->PBP2B High Affinity Binding CellWall Cell Wall Synthesis PBP2x->CellWall Inhibition PBP1A->CellWall Inhibition PBP2B->CellWall Inhibition Lysis Cell Lysis and Death CellWall->Lysis Disruption leads to

Mechanism of Ceftaroline Action in S. pneumoniae

Quantitative In Vitro Activity

Numerous studies have evaluated the in vitro potency of ceftaroline against PRSP and other resistant phenotypes of S. pneumoniae. The following tables summarize the minimum inhibitory concentration (MIC) data from these studies, demonstrating ceftaroline's superior activity compared to other commonly used antibiotics.

Table 1: Ceftaroline MICs against Penicillin-Resistant S. pneumoniae

Study ReferenceNo. of IsolatesPenicillin MIC Range (μg/mL)Ceftaroline MIC50 (μg/mL)Ceftaroline MIC90 (μg/mL)Ceftaroline MIC Range (μg/mL)Comparator MIC90 (μg/mL)
Jones et al. (2013)[9]2,449 (MDR)-0.060.25-Penicillin: 4, Ceftriaxone: 2
Jacobs et al. (2012)[10]1,750 (all)---≤0.008 - 0.5Ceftriaxone: 2
Sader et al. (2012)[11]---0.25--
Kosowska-Shick et al. (2010)[12]120 (cefotaxime-resistant)--0.50.125 - 2Cefotaxime: 8, Ceftriaxone: 8, Penicillin: 8
Muñoz-Davila et al. (2010)[13]60 (penicillin-nonsusceptible)>2-0.25--

Table 2: Comparative Activity of Ceftaroline against Multidrug-Resistant (MDR) S. pneumoniae

Study ReferenceNo. of IsolatesCeftaroline MIC50 (μg/mL)Ceftaroline MIC90 (μg/mL)Ceftriaxone MIC50 (μg/mL)Ceftriaxone MIC90 (μg/mL)Penicillin MIC50 (μg/mL)Penicillin MIC90 (μg/mL)
Flamm et al. (2014)[14]2,4490.060.250.5214
Sader et al. (2017)[15]8,768 (all)≤0.0150.12----

Experimental Protocols

The following sections detail the standard methodologies used to determine the in vitro activity of ceftaroline against S. pneumoniae.

Antimicrobial Susceptibility Testing

The minimum inhibitory concentrations (MICs) of ceftaroline and comparator agents are typically determined using the broth microdilution method as outlined by the Clinical and Laboratory Standards Institute (CLSI).

cluster_workflow Broth Microdilution Workflow start Prepare Standardized Bacterial Inoculum inoculate Inoculate Plates with Bacterial Suspension start->inoculate prepare_plates Prepare Microtiter Plates with Serial Dilutions of Antibiotics prepare_plates->inoculate incubate Incubate Plates at 35°C for 20-24 hours inoculate->incubate read_mic Determine MIC (Lowest concentration with no visible growth) incubate->read_mic qc Perform Quality Control with ATCC Strains read_mic->qc

Antimicrobial Susceptibility Testing Workflow

Detailed Steps:

  • Isolate Preparation: S. pneumoniae isolates are subcultured on appropriate agar (B569324) plates (e.g., sheep blood agar) to ensure purity and viability.

  • Inoculum Preparation: A standardized inoculum is prepared by suspending colonies in a suitable broth (e.g., cation-adjusted Mueller-Hinton broth with lysed horse blood) to achieve a turbidity equivalent to a 0.5 McFarland standard.[9] This suspension is then further diluted to yield a final inoculum concentration of approximately 5 x 105 CFU/mL in the microtiter wells.

  • Microtiter Plate Preparation: Serial twofold dilutions of ceftaroline and comparator agents are prepared in cation-adjusted Mueller-Hinton broth supplemented with 2.5% to 5% lysed horse blood.[9]

  • Inoculation and Incubation: The prepared bacterial suspension is added to each well of the microtiter plates. The plates are then incubated at 35°C in ambient air for 20-24 hours.

  • MIC Determination: The MIC is recorded as the lowest concentration of the antimicrobial agent that completely inhibits visible growth of the organism.

  • Quality Control: The quality control strain S. pneumoniae ATCC 49619 is tested concurrently to ensure the accuracy and reproducibility of the results.[9][11]

Penicillin-Binding Protein (PBP) Affinity Assays

The affinity of ceftaroline for the PBPs of S. pneumoniae is determined through competitive binding assays.

Methodology:

  • Membrane Preparation: Bacterial cell membranes containing the PBPs are prepared from S. pneumoniae isolates grown to mid-logarithmic phase.

  • Competitive Binding: A fixed amount of radiolabeled penicillin (e.g., 3H-penicillin G) is incubated with the membrane preparations in the presence of increasing concentrations of unlabeled ceftaroline or other β-lactam antibiotics.

  • Separation and Detection: The PBP-β-lactam complexes are separated by SDS-PAGE. The gel is then treated with a fluorographic-enhancing agent, dried, and exposed to X-ray film.

  • IC50 Determination: The concentration of the unlabeled antibiotic required to inhibit the binding of the radiolabeled penicillin to a specific PBP by 50% (IC50) is determined by densitometric analysis of the autoradiograms.[3][4][5]

Clinical Relevance and Conclusion

The potent in vitro activity of ceftaroline against penicillin-resistant and multidrug-resistant S. pneumoniae translates into clinical efficacy. Ceftaroline fosamil, the prodrug of ceftaroline, is approved for the treatment of community-acquired bacterial pneumonia.[6] Clinical trials have demonstrated the efficacy of ceftaroline in treating CAP caused by S. pneumoniae, including cases with concurrent bacteremia.[11]

References

In-Depth Technical Review: Exploratory Studies on Zinforo (Ceftaroline Fosamil) Against Anaerobic Bacteria

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Zinforo® (ceftaroline fosamil), a fifth-generation cephalosporin, exhibits a broad spectrum of activity against Gram-positive and Gram-negative aerobic bacteria. While its efficacy in treating infections caused by methicillin-resistant Staphylococcus aureus (MRSA) is well-documented, its activity against anaerobic bacteria is a critical area of investigation, particularly for its potential utility in polymicrobial infections. This technical guide provides a comprehensive overview of the existing in vitro exploratory studies on the efficacy of ceftaroline (B109729) against a range of clinically relevant anaerobic bacteria. We present a detailed summary of quantitative susceptibility data, elaborate on the standardized experimental protocols for anaerobic susceptibility testing, and visualize the key molecular interactions and resistance mechanisms. This document is intended to serve as a resource for researchers and drug development professionals engaged in the study of novel antimicrobial agents.

Introduction

Anaerobic bacteria are significant pathogens in a variety of human infections, including intra-abdominal infections, diabetic foot infections, and aspiration pneumonia.[1] The increasing prevalence of antibiotic resistance among these organisms necessitates the exploration of new therapeutic options. This compound, the brand name for ceftaroline fosamil, is a prodrug that is rapidly converted in vivo to its active metabolite, ceftaroline. Ceftaroline exerts its bactericidal action by inhibiting bacterial cell wall synthesis through high-affinity binding to penicillin-binding proteins (PBPs).[2] This document synthesizes the current knowledge on the in vitro activity of ceftaroline against a spectrum of anaerobic bacteria, providing a foundation for further research and clinical consideration.

Quantitative Data Summary: In Vitro Susceptibility of Anaerobic Bacteria to Ceftaroline

The in vitro activity of ceftaroline against a variety of anaerobic bacteria has been evaluated in several key studies. The data, primarily presented as Minimum Inhibitory Concentration (MIC) values, are summarized below. The MIC50 and MIC90 represent the concentrations at which 50% and 90% of the tested isolates are inhibited, respectively.

Table 1: In Vitro Activity of Ceftaroline Against Gram-Positive Anaerobic Bacteria

Bacterial SpeciesNumber of IsolatesMIC Range (μg/mL)MIC50 (μg/mL)MIC90 (μg/mL)Reference(s)
Peptostreptococcus spp.127 (cocci)-0.1250.5[3]
Propionibacterium spp.44-0.015≤ 0.06 - 0.25[1][3]
Clostridium difficile-0.125 - 16-4[4]
Clostridium spp. (other than C. difficile)106-0.52[3]

Table 2: In Vitro Activity of Ceftaroline Against Gram-Negative Anaerobic Bacteria

Bacterial SpeciesNumber of IsolatesMIC Range (μg/mL)MIC50 (μg/mL)MIC90 (μg/mL)Reference(s)
Fusobacterium spp.----Potent activity noted[5]
Prevotella spp.20≤0.008 - 32232[5]
Bacteroides fragilis group30---Limited activity noted[5]

Note: Dashes (-) indicate that the specific data point was not provided in the cited source.

Experimental Protocols: Antimicrobial Susceptibility Testing of Anaerobic Bacteria

The majority of studies evaluating the in vitro activity of ceftaroline against anaerobic bacteria adhere to the methodologies outlined by the Clinical and Laboratory Standards Institute (CLSI), specifically the agar (B569324) dilution method described in document M11-A7.[5]

Principle of the Agar Dilution Method

The agar dilution method is the reference standard for determining the MIC of antimicrobial agents against anaerobic bacteria. This method involves incorporating serial twofold dilutions of the antimicrobial agent into an appropriate agar medium. The surface of the agar is then inoculated with a standardized suspension of the test organism. Following anaerobic incubation, the MIC is recorded as the lowest concentration of the antimicrobial agent that inhibits the visible growth of the organism.

Detailed Methodology (Based on CLSI M11-A7)
  • Preparation of Antimicrobial Stock Solutions:

    • Ceftaroline standard powder is reconstituted according to the manufacturer's instructions.

    • A stock solution of a known concentration is prepared, typically in a suitable solvent.

    • Serial twofold dilutions are prepared from the stock solution to achieve the desired final concentrations in the agar plates.

  • Preparation of Agar Plates:

    • A suitable growth medium, such as Brucella agar supplemented with hemin, vitamin K1, and laked sheep blood, is prepared and sterilized.

    • The molten agar is cooled to 48-50°C.

    • The appropriate volume of each antimicrobial dilution is added to the molten agar to achieve the final desired concentrations.

    • The agar is then poured into sterile petri dishes and allowed to solidify.

    • A growth control plate containing no antimicrobial agent is also prepared.

  • Inoculum Preparation:

    • The anaerobic bacterial isolates are grown in an appropriate broth medium or on agar plates to achieve sufficient growth.

    • A bacterial suspension is prepared and adjusted to a turbidity equivalent to a 0.5 McFarland standard. This corresponds to approximately 1 x 10⁸ colony-forming units (CFU)/mL.

    • The suspension is then further diluted to achieve a final inoculum concentration of approximately 1 x 10⁵ CFU per spot on the agar plate.

  • Inoculation of Agar Plates:

    • A multipoint inoculator is typically used to deliver a standardized volume of each bacterial suspension to the surface of the agar plates, including the growth control and the plates containing the antimicrobial dilutions.

  • Incubation:

    • The inoculated plates are incubated in an anaerobic environment at 35-37°C for 44-48 hours.[5] An anaerobic atmosphere can be achieved using anaerobic jars with gas-generating systems or an anaerobic chamber.

  • Reading and Interpretation of Results:

    • After incubation, the plates are examined for bacterial growth.

    • The MIC is defined as the lowest concentration of the antimicrobial agent that completely inhibits growth, or causes a marked reduction in growth, compared to the growth on the control plate.[5]

Visualizations: Mechanisms and Workflows

Mechanism of Action of Ceftaroline

Ceftaroline, like other β-lactam antibiotics, targets the final step of peptidoglycan synthesis in the bacterial cell wall. It achieves this by acylating the active site of penicillin-binding proteins (PBPs), which are essential enzymes for cross-linking the peptidoglycan chains. This inhibition leads to a weakened cell wall and ultimately, cell lysis.

G Mechanism of Action of Ceftaroline cluster_bacterium Anaerobic Bacterium PBP Penicillin-Binding Proteins (PBPs) Peptidoglycan Peptidoglycan Synthesis PBP->Peptidoglycan Catalyzes Lysis Cell Lysis PBP->Lysis Inhibition leads to CellWall Bacterial Cell Wall Peptidoglycan->CellWall Forms Ceftaroline Ceftaroline Ceftaroline->PBP Binds to and Inhibits

Caption: Ceftaroline inhibits bacterial cell wall synthesis by targeting PBPs.

Primary Mechanism of Resistance to β-Lactams in Anaerobic Bacteria

The most significant mechanism of resistance to β-lactam antibiotics among anaerobic bacteria is the production of β-lactamase enzymes. These enzymes hydrolyze the amide bond in the β-lactam ring, rendering the antibiotic inactive.

G β-Lactamase-Mediated Resistance in Anaerobic Bacteria cluster_bacterium Anaerobic Bacterium BetaLactamase β-Lactamase Enzyme InactiveCeftaroline Inactive Ceftaroline BetaLactamase->InactiveCeftaroline Hydrolyzes to PBP Penicillin-Binding Proteins (PBPs) CellWall Intact Cell Wall Synthesis PBP->CellWall Ceftaroline Ceftaroline Ceftaroline->BetaLactamase Targeted by InactiveCeftaroline->PBP No Inhibition

Caption: β-lactamase enzymes inactivate ceftaroline, preventing PBP inhibition.

Experimental Workflow for In Vitro Susceptibility Testing

The following diagram outlines the typical workflow for determining the MIC of ceftaroline against anaerobic bacteria using the agar dilution method.

G Workflow for Anaerobic Antimicrobial Susceptibility Testing start Start prep_media Prepare Agar Medium (e.g., Brucella Agar) start->prep_media prep_antibiotic Prepare Serial Dilutions of Ceftaroline start->prep_antibiotic add_antibiotic Incorporate Antibiotic into Molten Agar prep_media->add_antibiotic prep_antibiotic->add_antibiotic pour_plates Pour Agar Plates add_antibiotic->pour_plates inoculate Inoculate Plates pour_plates->inoculate prep_inoculum Prepare Standardized Bacterial Inoculum prep_inoculum->inoculate incubate Anaerobic Incubation (44-48h, 35-37°C) inoculate->incubate read_results Read MIC incubate->read_results end End read_results->end

Caption: Standard workflow for determining MICs of ceftaroline against anaerobes.

Discussion and Future Directions

The available in vitro data suggest that ceftaroline demonstrates variable activity against anaerobic bacteria. It shows good to excellent activity against many Gram-positive anaerobes, including Peptostreptococcus and Propionibacterium species.[1] However, its efficacy against Gram-negative anaerobes is more limited, with potent activity observed against Fusobacterium species but poor activity against the Bacteroides fragilis group.[5] This is consistent with the known susceptibility of many cephalosporins to the β-lactamases produced by members of the B. fragilis group.

The combination of ceftaroline with a β-lactamase inhibitor, such as avibactam, has shown promise in extending its spectrum of activity to include β-lactamase-producing anaerobic pathogens. Further in vitro and in vivo studies are warranted to fully elucidate the potential of such combinations in treating polymicrobial infections where anaerobic bacteria are implicated.

Future research should also focus on understanding the specific interactions between ceftaroline and the PBPs of various anaerobic species. This could provide insights into the molecular basis for its variable activity and inform the design of next-generation cephalosporins with enhanced anti-anaerobic properties.

Conclusion

This technical guide provides a consolidated overview of the current in vitro evidence for the activity of ceftaroline against anaerobic bacteria. The compiled data and detailed methodologies offer a valuable resource for the scientific community. While ceftaroline shows promise against certain Gram-positive anaerobes, its limited activity against key Gram-negative anaerobes highlights the need for continued research, particularly in the context of combination therapies. The provided visualizations of its mechanism of action, resistance pathways, and experimental workflows serve to enhance the understanding of this important antimicrobial agent.

References

Methodological & Application

Application Notes and Protocols for Ceftaroline Fosamil In Vitro Susceptibility Testing

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for determining the in vitro susceptibility of bacteria to ceftaroline (B109729) fosamil, the prodrug of the active metabolite ceftaroline. The methodologies outlined are based on established guidelines from the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).

Introduction

Ceftaroline is a fifth-generation cephalosporin (B10832234) with broad-spectrum activity against Gram-positive and Gram-negative bacteria.[1] Notably, it is effective against methicillin-resistant Staphylococcus aureus (MRSA) due to its high affinity for penicillin-binding protein 2a (PBP2a).[2][3] Accurate in vitro susceptibility testing is crucial for clinical decision-making, surveillance studies, and drug development. This document outlines the standardized procedures for broth microdilution, disk diffusion, and ETEST® methods.

Data Presentation: Interpretive Criteria and Quality Control

Accurate and reproducible susceptibility testing requires adherence to established interpretive criteria and the use of quality control (QC) organisms. The following tables summarize the minimum inhibitory concentration (MIC) breakpoints from CLSI and EUCAST, as well as the acceptable QC ranges for reference strains.

Table 1: CLSI and EUCAST MIC Breakpoints for Ceftaroline against Staphylococcus aureus

OrganizationSusceptible (S)Susceptible-Dose Dependent (SDD) / Intermediate (I)Resistant (R)
CLSI ≤ 1 µg/mL2 - 4 µg/mL≥ 8 µg/mL
EUCAST ≤ 1 mg/L-> 1 mg/L

Note: CLSI breakpoints for S. aureus are based on different dosing regimens. The susceptible breakpoint is for a 600 mg every 12 hours regimen, while the SDD breakpoint is for a 600 mg every 8 hours regimen administered over 2 hours.[4]

Table 2: CLSI and EUCAST Disk Diffusion Breakpoints for Ceftaroline (30-µg disk) against Staphylococcus aureus

OrganizationSusceptible (S)Susceptible-Dose Dependent (SDD) / Intermediate (I)Resistant (R)
CLSI ≥ 25 mm20 - 24 mm≤ 19 mm
EUCAST ≥ 20 mm-< 20 mm

Table 3: Quality Control Ranges for Ceftaroline Susceptibility Testing

Quality Control StrainMethodAcceptable Range
Staphylococcus aureus ATCC® 29213™ Broth Microdilution (MIC)0.12 - 0.5 µg/mL
Staphylococcus aureus ATCC® 25923™ Disk Diffusion (Zone Diameter)24 - 30 mm
Haemophilus influenzae ATCC® 49247™ Broth Microdilution (MIC)0.03 - 0.12 µg/mL
Streptococcus pneumoniae ATCC® 49619™ Broth Microdilution (MIC)0.008 - 0.03 µg/mL

Experimental Protocols

The following are detailed protocols for the principal methods of in vitro susceptibility testing for ceftaroline. These protocols are based on the CLSI M07 (broth dilution) and M02 (disk diffusion) standards.[5][6]

Protocol 1: Broth Microdilution Method

This method determines the minimum inhibitory concentration (MIC) of ceftaroline required to inhibit the visible growth of a bacterium.

Materials:

  • Ceftaroline powder

  • Cation-adjusted Mueller-Hinton broth (CAMHB)

  • 96-well microtiter plates

  • Bacterial inoculum standardized to 0.5 McFarland turbidity

  • Sterile saline or broth

  • Incubator (35°C ± 2°C)

  • Micropipettes and sterile tips

Procedure:

  • Preparation of Ceftaroline Stock Solution: Prepare a stock solution of ceftaroline in a suitable solvent as recommended by the manufacturer. Further dilute the stock solution in CAMHB to prepare a working solution at twice the highest desired final concentration.

  • Serial Dilutions: Dispense 50 µL of CAMHB into each well of a 96-well microtiter plate, except for the first column. In the first column, dispense 100 µL of the working ceftaroline solution. Perform serial two-fold dilutions by transferring 50 µL from the first column to the second, mixing, and continuing this process across the plate. Discard the final 50 µL from the last well. This will result in 50 µL of varying ceftaroline concentrations in each well.

  • Inoculum Preparation: Prepare a bacterial suspension from 3-5 fresh colonies grown on a non-selective agar (B569324) plate. Adjust the turbidity of the suspension to match a 0.5 McFarland standard. This corresponds to approximately 1-2 x 10⁸ CFU/mL. Dilute this suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the microtiter plate wells.

  • Inoculation: Add 50 µL of the standardized and diluted bacterial inoculum to each well of the microtiter plate. This will bring the final volume in each well to 100 µL and the final bacterial concentration to approximately 5 x 10⁵ CFU/mL.

  • Controls: Include a growth control well (inoculum in broth without antibiotic) and a sterility control well (broth only) on each plate.

  • Incubation: Incubate the microtiter plates at 35°C ± 2°C in ambient air for 16-20 hours.

  • Reading Results: The MIC is the lowest concentration of ceftaroline that completely inhibits visible growth of the organism as detected by the unaided eye.

Protocol 2: Disk Diffusion Method

This method assesses the susceptibility of a bacterium to ceftaroline by measuring the diameter of the zone of growth inhibition around a disk impregnated with a specific amount of the antibiotic.

Materials:

  • Ceftaroline 30-µg disks

  • Mueller-Hinton agar (MHA) plates

  • Bacterial inoculum standardized to 0.5 McFarland turbidity

  • Sterile cotton swabs

  • Incubator (35°C ± 2°C)

  • Ruler or caliper

Procedure:

  • Inoculum Preparation: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard as described in the broth microdilution protocol.

  • Inoculation of Agar Plate: Within 15 minutes of preparing the standardized inoculum, dip a sterile cotton swab into the suspension and rotate it against the side of the tube to remove excess liquid. Swab the entire surface of the MHA plate three times, rotating the plate approximately 60 degrees after each application to ensure even distribution of the inoculum.

  • Application of Disks: Aseptically apply a ceftaroline 30-µg disk to the surface of the inoculated agar plate. Gently press the disk down to ensure complete contact with the agar.

  • Incubation: Invert the plates and incubate at 35°C ± 2°C in ambient air for 16-20 hours.

  • Reading Results: After incubation, measure the diameter of the zone of complete growth inhibition around the disk to the nearest millimeter using a ruler or caliper. Interpret the results based on the breakpoints provided in Table 2.

Protocol 3: ETEST® Method

The ETEST® is a gradient diffusion method that determines the MIC of an antimicrobial agent.

Materials:

  • Ceftaroline ETEST® strips (concentration range typically 0.002 to 32 µg/mL)[7]

  • Mueller-Hinton agar (MHA) plates

  • Bacterial inoculum standardized to 0.5 McFarland turbidity

  • Sterile cotton swabs

  • Incubator (35°C ± 2°C)

Procedure:

  • Inoculum Preparation and Plate Inoculation: Prepare the inoculum and inoculate the MHA plate as described for the disk diffusion method.

  • Application of ETEST® Strip: Allow the inoculated plate to dry for 10-15 minutes. Aseptically apply the ceftaroline ETEST® strip to the agar surface with the concentration gradient facing upwards.

  • Incubation: Incubate the plates in an inverted position at 35°C ± 2°C for 16-20 hours.

  • Reading Results: After incubation, an elliptical zone of inhibition will be visible. The MIC is read where the lower edge of the inhibition ellipse intersects the MIC scale on the strip. For ceftaroline, the ETEST® MIC endpoint should be read at the point of complete inhibition of growth.[7]

Visualizations

The following diagrams illustrate the experimental workflow for ceftaroline susceptibility testing and the mechanism of action of ceftaroline.

Experimental_Workflow cluster_prep Preparation cluster_testing Susceptibility Testing Methods cluster_procedure Procedure Steps cluster_incubation Incubation cluster_results Results start Start: Isolate Bacterial Colony prep_inoculum Prepare 0.5 McFarland Inoculum start->prep_inoculum broth Broth Microdilution prep_inoculum->broth Choose Method disk Disk Diffusion prep_inoculum->disk Choose Method etest ETEST® prep_inoculum->etest Choose Method serial_dilution Serial Dilution of Ceftaroline broth->serial_dilution swab_agar Swab MHA Plate disk->swab_agar etest->swab_agar inoculate_plate Inoculate Microtiter Plate serial_dilution->inoculate_plate incubate Incubate at 35°C for 16-20h inoculate_plate->incubate apply_disk Apply 30-µg Disk swab_agar->apply_disk apply_strip Apply ETEST® Strip swab_agar->apply_strip apply_disk->incubate apply_strip->incubate read_mic Read MIC incubate->read_mic For Broth Microdilution measure_zone Measure Zone Diameter incubate->measure_zone For Disk Diffusion read_etest Read ETEST® MIC incubate->read_etest For ETEST® interpret Interpret Results (CLSI/EUCAST) read_mic->interpret measure_zone->interpret read_etest->interpret

Caption: Experimental workflow for ceftaroline in vitro susceptibility testing.

Ceftaroline_Mechanism cluster_bacterium MRSA Bacterium ceftaroline Ceftaroline pbp2a Penicillin-Binding Protein 2a (PBP2a) ceftaroline->pbp2a Binds to PBP2a allosteric_site ceftaroline->allosteric_site 1. Binds to allosteric site open_active_site ceftaroline->open_active_site 2. Binds to open active site active_site allosteric_site->active_site Conformational change active_site->open_active_site Opens active site cell_wall_synthesis Cell Wall Synthesis open_active_site->cell_wall_synthesis Inhibition cell_lysis Cell Lysis cell_wall_synthesis->cell_lysis Leads to

Caption: Mechanism of action of ceftaroline against MRSA.

References

Application Notes and Protocols: Setting Up a Ceftaroline Time-Kill Assay for Methicillin-Resistant Staphylococcus aureus (MRSA)

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

Ceftaroline (B109729), a fifth-generation cephalosporin, exhibits potent bactericidal activity against a broad spectrum of pathogens, including methicillin-resistant Staphylococcus aureus (MRSA).[1][2] Its unique mechanism of action involves a high binding affinity to penicillin-binding protein 2a (PBP2a), an enzyme responsible for resistance to other β-lactam antibiotics in MRSA.[1][3][4] This property allows ceftaroline to effectively inhibit bacterial cell wall synthesis, leading to cell lysis and death.[3][5] Time-kill assays are crucial in vitro pharmacodynamic studies that provide valuable insights into the bactericidal or bacteriostatic activity of an antimicrobial agent over time.[6][7] This document provides a detailed protocol for performing a ceftaroline time-kill assay against MRSA, enabling researchers to evaluate its efficacy and pharmacokinetic/pharmacodynamic (PK/PD) parameters.

I. Key Experimental Protocols

A. Bacterial Strain Selection and Maintenance
  • MRSA Strains: Utilize well-characterized MRSA strains for the assay. Standard quality control strains such as S. aureus ATCC 29213 can be used alongside clinical isolates.[8] It is advisable to include strains with varying ceftaroline minimum inhibitory concentrations (MICs) to assess the drug's efficacy across a resistance spectrum.[9]

  • Culture Conditions: Grow MRSA isolates on Tryptic Soy Agar (TSA) or Mueller-Hinton Agar (MHA).[9] Incubate plates at 37°C for 18-24 hours. For long-term storage, maintain bacterial stocks at -80°C in skim milk media with glycerol.[10]

  • Confirmation of MRSA: Verify methicillin (B1676495) resistance using the cefoxitin (B1668866) disk diffusion method as recommended by the Clinical and Laboratory Standards Institute (CLSI).[8][11] MRSA strains will exhibit resistance to cefoxitin.

B. Determination of Minimum Inhibitory Concentration (MIC)

Prior to the time-kill assay, the MIC of ceftaroline against the selected MRSA strains must be determined. Broth microdilution is the reference method.[9][12]

  • Preparation of Ceftaroline Stock Solution: Prepare a stock solution of ceftaroline fosamil (the prodrug, which is converted to the active form, ceftaroline, in the body) in a suitable solvent as per the manufacturer's instructions.[5]

  • Broth Microdilution Procedure:

    • Prepare serial two-fold dilutions of ceftaroline in cation-adjusted Mueller-Hinton Broth (CAMHB).

    • Prepare a bacterial inoculum equivalent to a 0.5 McFarland standard.[8] Dilute this suspension to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in each well of a microtiter plate.

    • Add the bacterial inoculum to the wells containing the ceftaroline dilutions.

    • Include a growth control (no antibiotic) and a sterility control (no bacteria).

    • Incubate the plates at 37°C for 18-24 hours.

    • The MIC is the lowest concentration of ceftaroline that completely inhibits visible bacterial growth.[8]

C. Ceftaroline Time-Kill Assay Protocol

This protocol is based on CLSI guidelines for determining the bactericidal activity of antimicrobial agents.[6][10]

  • Inoculum Preparation:

    • From an overnight culture plate, inoculate 3-5 colonies of the MRSA strain into a flask containing CAMHB.

    • Incubate at 37°C with shaking until the culture reaches the logarithmic phase of growth (approximately 2-4 hours).

    • Adjust the turbidity of the bacterial suspension to a 0.5 McFarland standard.

    • Dilute the suspension in pre-warmed CAMHB to achieve a starting inoculum of approximately 5 x 10^5 to 1 x 10^6 CFU/mL.

  • Assay Setup:

    • Prepare test tubes or flasks containing CAMHB with various concentrations of ceftaroline. Typical concentrations tested are 0.5x, 1x, 2x, and 4x the predetermined MIC.[13]

    • Include a growth control tube containing no antibiotic.

    • Inoculate each tube (including the growth control) with the prepared bacterial suspension.

  • Sampling and Viable Cell Counting:

    • Incubate all tubes at 37°C with constant agitation.

    • At specified time points (e.g., 0, 2, 4, 6, 8, 12, and 24 hours), withdraw an aliquot from each tube.[9]

    • Perform serial ten-fold dilutions of each aliquot in sterile saline or phosphate-buffered saline (PBS).

    • Plate a specific volume (e.g., 100 µL) of the appropriate dilutions onto MHA plates.

    • Incubate the plates at 37°C for 18-24 hours.

    • Count the number of colonies on the plates and calculate the CFU/mL for each time point and concentration.

II. Data Presentation and Interpretation

A. Time-Kill Curve Construction

Plot the mean log10 CFU/mL (Y-axis) against time (X-axis) for each ceftaroline concentration and the growth control.[9][10]

B. Interpretation of Results
  • Bactericidal Activity: Defined as a ≥3-log10 reduction (99.9% killing) in CFU/mL from the initial inoculum.[7][9]

  • Bacteriostatic Activity: A <3-log10 reduction in CFU/mL from the initial inoculum.[6]

  • Synergy: When testing combinations, a ≥2-log10 decrease in CFU/mL with the combination compared to the most active single agent.[10]

  • Indifference: A <2-log10 change in CFU/mL with the combination compared to the most active single agent.[10]

C. Quantitative Data Summary

Summarize the quantitative data in tables for clear comparison.

Table 1: MIC Values of Ceftaroline against MRSA Strains

MRSA StrainCeftaroline MIC (µg/mL)
Strain A0.5
Strain B1.0
Strain C2.0
ATCC 292130.25

Table 2: Log10 CFU/mL Reduction at 24 Hours for MRSA Strain A (MIC = 0.5 µg/mL)

Ceftaroline ConcentrationInitial Inoculum (Log10 CFU/mL)24-hour Count (Log10 CFU/mL)Log10 ReductionInterpretation
Growth Control5.78.9-Growth
0.5x MIC (0.25 µg/mL)5.74.21.5Bacteriostatic
1x MIC (0.5 µg/mL)5.72.53.2Bactericidal
2x MIC (1.0 µg/mL)5.7<2.0>3.7Bactericidal
4x MIC (2.0 µg/mL)5.7<2.0>3.7Bactericidal

III. Mandatory Visualizations

A. Signaling Pathway Diagram

G

B. Experimental Workflow Diagram

G

C. Logical Relationship Diagram

G

References

Application Notes & Protocols: Murine Pneumonia Model for Efficacy Testing of Zinforo™ (Ceftaroline Fosamil)

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction Zinforo™ (ceftaroline fosamil) is a fifth-generation cephalosporin (B10832234) antibiotic with a broad spectrum of activity against Gram-positive and Gram-negative bacteria.[1] Notably, it is effective against resistant pathogens such as methicillin-resistant Staphylococcus aureus (MRSA) and multidrug-resistant Streptococcus pneumoniae (MDRSP).[2] Preclinical evaluation of antibiotic efficacy is critical, and the murine pneumonia model serves as a robust and clinically relevant system for this purpose. This document provides detailed protocols for establishing a murine model of bacterial pneumonia and using it to assess the in vivo efficacy of ceftaroline (B109729) fosamil.

Mechanism of Action: Ceftaroline Ceftaroline fosamil is a water-soluble prodrug that is rapidly converted in the plasma by phosphatases to its biologically active form, ceftaroline.[2][3][4] Like other β-lactam antibiotics, ceftaroline exerts its bactericidal effect by inhibiting the synthesis of the bacterial cell wall.[1] It achieves this by binding to essential enzymes known as penicillin-binding proteins (PBPs).[1] Ceftaroline's enhanced activity against resistant strains stems from its high binding affinity for modified PBPs, specifically PBP2a in MRSA and PBP2x in S. pneumoniae, which are typically resistant to other β-lactams.[2][3]

cluster_drug Drug Action cluster_bacterium Bacterial Cell Ceftaroline Ceftaroline (Active Metabolite) PBP Penicillin-Binding Proteins (e.g., PBP2a) Ceftaroline->PBP Binds to & Inhibits Synthesis Cell Wall Synthesis PBP->Synthesis Lysis Cell Lysis (Bactericidal Effect) Synthesis->Lysis Inhibition leads to

Caption: Mechanism of action of Ceftaroline.

Experimental Protocols

This section details the methodology for a neutropenic murine pneumonia model, which is frequently used to evaluate antibiotic efficacy in an immunocompromised host scenario.[5][6][7]

Protocol 1: Induction of Neutropenia
  • Animal Model: Use specific-pathogen-free BALB/c or CD-1 mice (6-8 weeks old).

  • Immunosuppression: To induce neutropenia, administer cyclophosphamide (B585) intraperitoneally (IP).

    • Dosing regimen: 150 mg/kg on day -4 and 100 mg/kg on day -1 relative to the day of infection (Day 0).

    • This regimen depletes circulating neutrophils, making the mice more susceptible to bacterial infection.

Protocol 2: Bacterial Inoculum Preparation
  • Bacterial Strains: Utilize clinically relevant strains such as MRSA (e.g., USA300) or S. pneumoniae.

  • Culture Preparation:

    • Streak the bacterial strain from a frozen stock onto a Tryptic Soy Agar (TSA) or Blood Agar plate and incubate overnight at 37°C.

    • Inoculate a single colony into Tryptic Soy Broth (TSB) and grow to the mid-logarithmic phase (OD600 ≈ 0.5).[8]

    • Wash the bacterial cells by centrifugation and resuspend them in sterile phosphate-buffered saline (PBS) or 0.9% saline.[9]

    • Adjust the final concentration to the desired inoculum size (e.g., 1-5 x 10⁸ CFU for S. pneumoniae or 1 x 10⁷ CFU for MRSA) in the inoculation volume.[8][9] The exact CFU count should be confirmed by plating serial dilutions.

Protocol 3: Murine Pneumonia Model Induction
  • Anesthesia: Lightly anesthetize mice using isoflurane.

  • Inoculation:

    • Position the mouse in a supine position.

    • Administer the bacterial suspension via intranasal (IN) inoculation.[8][10]

    • Deliver a total volume of 20-50 µL, distributing it between the nares.[10] This method delivers the pathogen directly to the respiratory tract.

    • Allow the mice to recover in a clean cage.

Protocol 4: Ceftaroline Fosamil Efficacy Testing
  • Treatment Initiation: Begin antibiotic treatment 2-3 hours post-infection.[7]

  • Drug Preparation:

    • Reconstitute ceftaroline fosamil powder in sterile water for injection or 0.9% NaCl.[11]

    • Further dilute the solution to the desired concentration for administration.

  • Administration: Administer the prepared ceftaroline fosamil solution via subcutaneous (SC) injection in a 0.2 mL volume.[7]

  • Dosing Regimen:

    • Dosing can be based on dose-ranging studies or human-simulated regimens.[5][7]

    • A key pharmacodynamic parameter for cephalosporins is the percentage of the dosing interval that the free drug concentration remains above the minimum inhibitory concentration (fT>MIC).[5][6]

    • Studies have shown that an fT>MIC of 17% to 43% is required for a 1-log10 reduction in S. aureus CFU in this model.[5][6]

  • Experimental Groups:

    • Group 1 (0-h Control): Untreated mice, sacrificed just before treatment initiation to establish the baseline bacterial load.

    • Group 2 (Vehicle Control): Mice receiving the vehicle (e.g., normal saline) on the same schedule as the treatment group.

    • Group 3 (Treatment Group): Mice receiving ceftaroline fosamil.

  • Efficacy Endpoints (24-hour assessment):

    • Primary Endpoint: Determine the bacterial burden in the lungs. Aseptically harvest the lungs, homogenize the tissue, and perform serial dilutions for CFU plating. The efficacy is measured as the log10 CFU reduction compared to the 0-h control group.

    • Secondary Endpoints:

      • Survival: Monitor animal survival over a period of 7 days.

      • Bacteremia: Collect blood via cardiac puncture to determine bacterial dissemination.

      • Histopathology: Fix lung tissue in formalin for sectioning and staining (e.g., H&E) to assess inflammation and tissue damage.

cluster_prep Phase 1: Preparation (Day -4 to 0) cluster_infection Phase 2: Infection & Treatment (Day 0 to 1) cluster_analysis Phase 3: Endpoint Analysis (Day 1+) Acclimatize Animal Acclimatization Neutropenia Induce Neutropenia (Cyclophosphamide) Acclimatize->Neutropenia Infection Induce Pneumonia (Intranasal Inoculation) Neutropenia->Infection Inoculum Prepare Bacterial Inoculum Group Randomize into Groups (Control, Treatment) Infection->Group Treat Administer Ceftaroline or Vehicle (Subcutaneous) Group->Treat Sacrifice Sacrifice at 24h Treat->Sacrifice Harvest Harvest Lungs & Blood Sacrifice->Harvest Analysis Endpoint Analysis: - Lung CFU Count - Histopathology - Survival Monitoring Harvest->Analysis cluster_pathogen Pathogen cluster_host Host Cell (Macrophage / Epithelial Cell) Bacteria Gram-Positive Bacteria (e.g., S. aureus) PAMP PAMP (Peptidoglycan) TLR2 TLR2 Receptor PAMP->TLR2 Recognized by MyD88 MyD88 TLR2->MyD88 NFkB NF-κB Activation MyD88->NFkB Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) NFkB->Cytokines Response Inflammatory Response (Neutrophil Recruitment) Cytokines->Response Induces

References

Application Notes and Protocols for Ceftaroline Fosamil Studies in a Rabbit Endocarditis Model

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for utilizing the rabbit endocarditis model in the evaluation of ceftaroline (B109729) fosamil, a fifth-generation cephalosporin (B10832234) with potent activity against a broad spectrum of pathogens, including methicillin-resistant Staphylococcus aureus (MRSA).

Introduction

Infective endocarditis (IE) is a serious microbial infection of the heart's endocardial surface, associated with high morbidity and mortality. The rabbit endocarditis model is a well-established and reproducible preclinical model that mimics human IE, making it an invaluable tool for evaluating the in vivo efficacy of new antimicrobial agents. Ceftaroline fosamil, the prodrug of the active metabolite ceftaroline, has demonstrated significant bactericidal activity in these models, particularly against challenging pathogens like MRSA and glycopeptide-intermediate S. aureus (GISA).

Ceftaroline's mechanism of action involves the inhibition of bacterial cell wall synthesis by binding to penicillin-binding proteins (PBPs).[1][2][3][4] Uniquely, it possesses a high affinity for PBP2a of MRSA, which is responsible for resistance to most other β-lactam antibiotics.[1][2] This makes ceftaroline a promising therapeutic option for severe Gram-positive infections.

Data Presentation

The following tables summarize the quantitative data from key studies evaluating the efficacy of ceftaroline fosamil in the rabbit endocarditis model.

Table 1: Efficacy of Ceftaroline Fosamil against Staphylococcus aureus Strains in a Rabbit Endocarditis Model

S. aureus StrainTreatment GroupMean Bacterial Load (log10 CFU/g of vegetation) ± SDVegetation Sterilization Rate (%)Reference
MSSAControl9.8 ± 0.50[5]
Ceftaroline fosamil<2100[5]
Daptomycin<262[5]
Tigecycline4.3 ± 1.20[5]
MRSAControl9.5 ± 0.40[5]
Ceftaroline fosamil<2100[5]
Daptomycin<257[5]
Tigecycline3.9 ± 1.10[5]
GISAControl9.2 ± 0.30[5]
Ceftaroline fosamil<2100[5]
Daptomycin<2100[5]
Tigecycline3.5 ± 0.90[5]

Table 2: Pharmacokinetic Parameters of Ceftaroline in Rabbits

ParameterValueReference
Administration RouteIntravenous (IV) / Intramuscular (IM)[6]
Dose20 mg/kg[6]
Bioavailability (IM)Similar to IV administration[6]
%T>MIC for MRSA (4-day treatment)Correlated with bactericidal activity[6]

Experimental Protocols

Rabbit Model of Aortic Valve Endocarditis

This protocol describes the induction of infective endocarditis in rabbits, a method widely used to study the pathophysiology and treatment of the disease.[7][8][9]

Materials:

  • New Zealand White rabbits (2-3 kg)

  • Anesthetic agents (e.g., ketamine, xylazine)

  • Polyethylene (B3416737) catheter

  • Surgical instruments

  • Bacterial culture of the desired strain (e.g., S. aureus)

  • Saline solution

Procedure:

  • Anesthesia: Anesthetize the rabbit using an appropriate anesthetic regimen.

  • Surgical Preparation: Surgically expose the right common carotid artery.

  • Catheterization: Carefully insert a polyethylene catheter into the carotid artery and advance it into the left ventricle of the heart to induce trauma to the aortic valve. The catheter is typically left in place for a set period (e.g., 2 hours) to create a sterile thrombotic vegetation.[10]

  • Catheter Removal and Artery Ligation: After the designated time, withdraw the catheter and ligate the carotid artery.

  • Bacterial Inoculation: 24 hours after catheterization, intravenously inoculate the rabbit with a prepared suspension of the bacterial strain of interest (e.g., 10^5 - 10^8 CFU of S. aureus) via the marginal ear vein.

  • Confirmation of Infection: The development of endocarditis can be confirmed by the presence of vegetations on the aortic valve upon necropsy.

Administration of Ceftaroline Fosamil

Materials:

  • Ceftaroline fosamil for injection

  • Sterile vehicle for reconstitution (e.g., sterile water for injection, saline)

  • Syringes and needles for administration

Procedure:

  • Reconstitution: Reconstitute ceftaroline fosamil according to the manufacturer's instructions to the desired concentration.

  • Dosing Regimen: Administer the reconstituted ceftaroline fosamil to the rabbits, typically via intramuscular (IM) or intravenous (IV) injection.[6] Dosing regimens in published studies often simulate human therapeutic doses.[5] A common dosage is 60 mg/kg administered twice daily.[11]

  • Treatment Duration: The duration of treatment can vary depending on the study design but is often continued for several days (e.g., 4 days) to assess efficacy.[5]

Assessment of Treatment Efficacy

Procedure:

  • Euthanasia and Necropsy: At the end of the treatment period, euthanize the rabbits.

  • Vegetation Collection: Aseptically remove the heart and excise the vegetations from the aortic valve.

  • Bacterial Load Quantification: Weigh the vegetations and then homogenize them in a suitable broth.

  • Colony Forming Unit (CFU) Enumeration: Perform serial dilutions of the homogenate and plate on appropriate agar (B569324) plates to determine the number of viable bacteria (CFU/g of vegetation).

  • Vegetation Sterilization: Sterilization is typically defined as the absence of bacterial growth from the homogenized vegetations.

Mandatory Visualizations

G cluster_0 Phase 1: Induction of Endocarditis cluster_1 Phase 2: Therapeutic Intervention cluster_2 Phase 3: Efficacy Assessment Animal Preparation Animal Preparation Catheter-induced Aortic Valve Damage Catheter-induced Aortic Valve Damage Animal Preparation->Catheter-induced Aortic Valve Damage Formation of Sterile Vegetation Formation of Sterile Vegetation Catheter-induced Aortic Valve Damage->Formation of Sterile Vegetation Bacterial Inoculation (e.g., S. aureus) Bacterial Inoculation (e.g., S. aureus) Formation of Sterile Vegetation->Bacterial Inoculation (e.g., S. aureus) Development of Infective Endocarditis Development of Infective Endocarditis Bacterial Inoculation (e.g., S. aureus)->Development of Infective Endocarditis Initiation of Ceftaroline Fosamil Treatment Initiation of Ceftaroline Fosamil Treatment Development of Infective Endocarditis->Initiation of Ceftaroline Fosamil Treatment Drug Administration (IM or IV) Drug Administration (IM or IV) Initiation of Ceftaroline Fosamil Treatment->Drug Administration (IM or IV) Monitoring of Animal Health Monitoring of Animal Health Drug Administration (IM or IV)->Monitoring of Animal Health Euthanasia and Necropsy Euthanasia and Necropsy Monitoring of Animal Health->Euthanasia and Necropsy Excision and Weighing of Vegetations Excision and Weighing of Vegetations Euthanasia and Necropsy->Excision and Weighing of Vegetations Bacterial Load Quantification (CFU/g) Bacterial Load Quantification (CFU/g) Excision and Weighing of Vegetations->Bacterial Load Quantification (CFU/g) Determination of Vegetation Sterilization Determination of Vegetation Sterilization Bacterial Load Quantification (CFU/g)->Determination of Vegetation Sterilization G cluster_0 Bacterial Cell Ceftaroline Fosamil (Prodrug) Ceftaroline Fosamil (Prodrug) Ceftaroline (Active Drug) Ceftaroline (Active Drug) Ceftaroline Fosamil (Prodrug)->Ceftaroline (Active Drug) Hydrolysis by Penicillin-Binding Proteins (PBPs) Penicillin-Binding Proteins (PBPs) Ceftaroline (Active Drug)->Penicillin-Binding Proteins (PBPs) PBP2a (in MRSA) PBP2a (in MRSA) Ceftaroline (Active Drug)->PBP2a (in MRSA) Plasma Phosphatases Plasma Phosphatases Bacterial Cell Wall Bacterial Cell Wall Inhibition of Transpeptidation Inhibition of Transpeptidation Penicillin-Binding Proteins (PBPs)->Inhibition of Transpeptidation Binding leads to PBP2a (in MRSA)->Inhibition of Transpeptidation Binding leads to Disruption of Peptidoglycan Synthesis Disruption of Peptidoglycan Synthesis Inhibition of Transpeptidation->Disruption of Peptidoglycan Synthesis Bacterial Cell Lysis and Death Bacterial Cell Lysis and Death Disruption of Peptidoglycan Synthesis->Bacterial Cell Lysis and Death

References

Application Notes and Protocols for Ceftaroline Biofilm Disruption Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed methodologies for assessing the efficacy of ceftaroline (B109729) in disrupting bacterial biofilms. The protocols are compiled from established research methodologies and are intended to guide in vitro investigations of ceftaroline's anti-biofilm properties, particularly against Staphylococcus aureus.

Introduction

Bacterial biofilms present a significant challenge in clinical settings due to their inherent resistance to conventional antimicrobial agents. Ceftaroline, a broad-spectrum cephalosporin, has demonstrated potent activity against biofilm-producing organisms like methicillin-resistant Staphylococcus aureus (MRSA).[1] Its ability to disrupt pre-formed biofilms and inhibit their formation is of considerable interest for therapeutic applications. These protocols outline key in vitro assays to quantify the anti-biofilm effects of ceftaroline.

Key Experimental Protocols

Biofilm Susceptibility Testing: Minimum Biofilm Eradication Concentration (MBEC) Assay

This protocol determines the minimum concentration of an antimicrobial agent required to eradicate a pre-formed biofilm. The Calgary Biofilm Device is a commonly used platform for this assay.

Materials:

  • Calgary Biofilm Device (e.g., MBEC™ Assay)

  • Bacterial culture (e.g., MRSA)

  • Appropriate growth medium (e.g., Tryptic Soy Broth supplemented with glucose)

  • Ceftaroline stock solution

  • 96-well microtiter plates

  • Sterile saline

  • Sonicator and vortex mixer

  • Tryptic Soy Agar (TSA) plates for colony counting

Protocol:

  • Biofilm Formation:

    • Prepare a bacterial inoculum and adjust to the desired cell density (e.g., ~10^7 CFU/mL).

    • Dispense the bacterial suspension into the wells of a 96-well plate.

    • Place the lid with pegs (the Calgary Biofilm Device) onto the plate, allowing biofilms to form on the pegs.

    • Incubate for 24 hours at 37°C.[1]

  • Antimicrobial Challenge:

    • Prepare serial dilutions of ceftaroline in a new 96-well plate.

    • After incubation, gently rinse the peg lid with sterile saline to remove planktonic cells.

    • Transfer the peg lid to the plate containing the ceftaroline dilutions.

    • Incubate for another 24 hours at 37°C.

  • Biofilm Disruption and Quantification:

    • Following the antimicrobial challenge, remove the peg lid.

    • Place the peg lid into a new 96-well plate containing sterile saline.

    • Disrupt the biofilms from the pegs by sonication and vortexing cycles (e.g., three alternating 60-second cycles).[1]

    • Perform serial dilutions of the resulting bacterial suspension and plate on TSA for colony forming unit (CFU) enumeration.

    • The MBEC is the lowest concentration of ceftaroline that results in no viable bacteria.

Static Biofilm Disruption Assay using Crystal Violet Staining

This method quantifies the total biofilm biomass remaining after treatment with ceftaroline.

Materials:

  • 24-well or 96-well polystyrene plates

  • Bacterial culture

  • Growth medium

  • Ceftaroline stock solution

  • Crystal Violet solution (0.1% or 0.7% w/v)[2]

  • Destaining solution (e.g., 33% glacial acetic acid or ethanol:acetone mixture)[2]

  • Microplate reader

Protocol:

  • Biofilm Formation:

    • Grow biofilms in the wells of a polystyrene plate for 48 hours at 37°C.[2]

  • Ceftaroline Treatment:

    • Remove the planktonic cells by aspiration and gently wash the wells with sterile water or saline.

    • Add fresh medium containing various concentrations of ceftaroline to the wells.

    • Incubate for 24 hours.[2]

  • Staining and Quantification:

    • Aspirate the medium and wash the wells twice with distilled water to remove planktonic cells and excess medium.[2]

    • Add crystal violet solution to each well and incubate for 10-15 minutes at room temperature.[2]

    • Remove the crystal violet solution and wash the wells with distilled water until the water runs clear.[2]

    • Add a destaining solution to each well to solubilize the bound dye.

    • Transfer the destaining solution to a new microplate and measure the absorbance at a specific wavelength (e.g., OD620).[2] The absorbance is proportional to the biofilm biomass.

Biofilm Time-Kill Curve Assay

This assay provides a dynamic view of the bactericidal activity of ceftaroline against biofilm-embedded cells over time.

Materials:

  • Pre-formed biofilms on a suitable substrate (e.g., beads, coupons)[1]

  • Growth medium

  • Ceftaroline solution (at a fixed concentration, e.g., 1x Biofilm MIC)[1]

  • Sterile saline

  • Sonicator and vortex mixer

  • TSA plates

Protocol:

  • Biofilm Preparation:

    • Grow biofilms on sterile beads or coupons for 24 hours.[1]

  • Antimicrobial Exposure:

    • Place the biofilm-coated substrates into wells containing Mueller-Hinton broth with ceftaroline.[1]

  • Sampling and Viability Assessment:

    • At predetermined time points (e.g., 0, 4, 8, 24 hours), remove the substrates.[1]

    • Rinse the substrates to remove planktonic cells.

    • Disrupt the biofilm as described in the MBEC protocol.

    • Plate serial dilutions of the disrupted biofilm suspension onto TSA plates to determine the CFU/cm².

    • Plot the log10 CFU/cm² against time to generate the time-kill curve.

Data Presentation

The following tables summarize quantitative data from studies evaluating the effect of ceftaroline on bacterial biofilms.

Table 1: Biofilm Minimum Inhibitory Concentrations (BMICs) of Ceftaroline and Comparators against MRSA. [1]

AntibioticBiofilm MIC50 (μg/mL)Biofilm MIC90 (μg/mL)
Ceftaroline12
Daptomycin48
Vancomycin816
Rifampin>64>64

Table 2: Log10 CFU/cm² Reduction of MRSA Biofilms by Ceftaroline Combinations. [1][3][4][5][6]

Combination TherapyAverage Log10 CFU/cm² Reduction (± SD)
Ceftaroline + Daptomycin3.77 ± 0.45
Ceftaroline + Vancomycin3.37 ± 0.35
Ceftaroline + Rifampin2.68 ± 0.61

Table 3: Activity of Ceftaroline Monotherapy and Combination Therapy in an In Vitro Pharmacokinetic/Pharmacodynamic (PK/PD) Biofilm Model. [7]

TreatmentAverage Log10 CFU/cm² Reduction from Baseline (± SD) at 72h
Ceftaroline Monotherapy2.48 ± 0.6
Ceftaroline + Daptomycin3.33 ± 1.01

Visualizations

Diagram 1: Experimental Workflow for Biofilm Disruption Assay

G cluster_0 Biofilm Formation cluster_1 Antimicrobial Treatment cluster_2 Quantification inoculum Prepare Bacterial Inoculum incubation1 Incubate for 24-48h to form biofilm inoculum->incubation1 wash1 Wash to remove planktonic cells incubation1->wash1 treatment Add Ceftaroline (various concentrations) wash1->treatment incubation2 Incubate for 24h treatment->incubation2 wash2 Wash to remove antibiotic incubation2->wash2 disruption Disrupt Biofilm (Sonication/Vortexing) wash2->disruption staining Crystal Violet Staining wash2->staining quantify_cfu Plate for CFU Count disruption->quantify_cfu quantify_od Measure Absorbance staining->quantify_od G start Start: Pre-formed Biofilms expose Expose to Ceftaroline start->expose timepoint Sample at Time Points (0, 4, 8, 24h) expose->timepoint timepoint->timepoint No (continue incubation) disrupt Disrupt Biofilm timepoint->disrupt Yes plate Serially Dilute and Plate disrupt->plate count Incubate and Count CFUs plate->count plot Plot log10 CFU/cm² vs. Time count->plot

References

Application Notes and Protocols for Zinforo (Ceftaroline) Synergy Testing Using Etest

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Zinforo (ceftaroline fosamil) is a fifth-generation cephalosporin (B10832234) with bactericidal activity against a broad spectrum of Gram-positive and Gram-negative bacteria, including methicillin-resistant Staphylococcus aureus (MRSA). In an era of increasing antimicrobial resistance, combination therapy is a crucial strategy to enhance efficacy, prevent the emergence of resistance, and overcome existing resistance mechanisms. Synergy testing helps to identify antibiotic combinations that are more effective than the individual agents alone. The Etest (Epsilometer test) is a gradient diffusion method that provides a quantitative measure of antimicrobial susceptibility, the Minimum Inhibitory Concentration (MIC), and can be adapted for synergy testing. These application notes provide a detailed protocol for using the Etest to assess the synergistic activity of this compound in combination with other antibiotics.

Principle of Etest Synergy Testing

The Etest synergy test is based on the placement of two Etest strips containing different antibiotics on an inoculated agar (B569324) plate. The interaction between the two antimicrobials creates a zone of inhibition. The shape of this inhibition zone indicates the nature of the interaction. For synergy, the inhibition zones will merge and be enhanced at the intersection of the strips. The Fractional Inhibitory Concentration Index (FICI) is calculated from the MIC values of each antibiotic alone and in combination to provide a quantitative measure of the interaction.

The FICI is calculated as follows:

FICI = (MIC of Drug A in combination / MIC of Drug A alone) + (MIC of Drug B in combination / MIC of Drug B alone)

The interpretation of the FICI is as follows:

  • Synergy: FICI ≤ 0.5

  • Indifference (or Additive effect): 0.5 < FICI < 4.0

  • Antagonism: FICI ≥ 4.0

Experimental Protocols

Materials
  • Bacterial isolate to be tested

  • Tryptic Soy Broth (TSB) or Cation-Adjusted Mueller-Hinton Broth (CAMHB)

  • Mueller-Hinton Agar (MHA) plates (with 5% sheep blood for fastidious organisms)

  • This compound (ceftaroline) Etest strips

  • Etest strips for the second antibiotic (e.g., daptomycin (B549167), vancomycin, ampicillin)

  • 0.5 McFarland turbidity standard

  • Sterile saline or broth

  • Sterile swabs

  • Incubator at 35-37°C

  • Calipers or ruler

Protocol for Etest Synergy Testing
  • Inoculum Preparation:

    • From a fresh (18-24 hour) culture plate, select 3-5 isolated colonies of the test organism.

    • Suspend the colonies in sterile saline or broth.

    • Adjust the turbidity of the suspension to match the 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).

  • Inoculation of Agar Plate:

    • Dip a sterile cotton swab into the standardized inoculum.

    • Remove excess fluid by pressing the swab against the inside of the tube.

    • Swab the entire surface of the MHA plate evenly in three directions to ensure confluent growth.

    • Allow the plate to dry for 5-15 minutes before applying the Etest strips.

  • Determination of Individual MICs:

    • On a separate MHA plate, place an Etest strip of this compound and an Etest strip of the second antibiotic.

    • Incubate the plate at 35-37°C for 18-24 hours.[1]

    • Read the MIC value where the ellipse of inhibition intersects the Etest strip. This will be the "MIC alone" for each drug.

  • Synergy Test Setup:

    • On a new inoculated MHA plate, place the this compound Etest strip.

    • Place the Etest strip of the second antibiotic at a 90° angle to the first strip.[2][3] The strips can be arranged in a cross formation.

    • Ensure that the scales of the two strips intersect at the previously determined MIC value for each respective antibiotic (MIC alone).

  • Incubation:

    • Incubate the plate at 35-37°C for 18-24 hours.

  • Reading and Interpretation:

    • After incubation, observe the zone of inhibition around the crossed strips.

    • Read the MIC value for each antibiotic in the combination at the point where the inhibition ellipse intersects the Etest strip. This will be the "MIC in combination".

    • Calculate the FICI using the formula mentioned above.

    • Interpret the result as synergy, indifference, or antagonism based on the calculated FICI value.[4][5]

Data Presentation

The results of the synergy testing should be presented in a clear and organized manner to allow for easy comparison.

Table 1: MICs of this compound and Other Antibiotics Alone and in Combination and FICI Values

Bacterial IsolateAntibiotic AAntibiotic BMIC A (alone) (µg/mL)MIC B (alone) (µg/mL)MIC A (in combination) (µg/mL)MIC B (in combination) (µg/mL)FICIInterpretation
S. aureus 1 (MRSA)This compoundVancomycin1.01.50.250.50.58Indifference
S. aureus 2 (MRSA)This compoundDaptomycin0.751.00.1250.250.42Synergy
E. faecalis 1This compoundAmpicillin1.52.00.380.50.50Synergy
E. faecium 1 (VRE)This compoundAmpicillin>3216840.50Synergy

Note: The data in this table are hypothetical and for illustrative purposes only. Actual results will vary depending on the bacterial isolates and antibiotics tested.

Visualizations

Experimental Workflow

Etest_Synergy_Workflow cluster_prep Preparation cluster_mic MIC Determination cluster_synergy Synergy Testing cluster_analysis Data Analysis cluster_output Output start Start inoculum Prepare 0.5 McFarland Inoculum start->inoculum plate_prep Inoculate MHA Plate inoculum->plate_prep mic_alone Determine MIC of each antibiotic alone plate_prep->mic_alone setup_synergy Set up Synergy Test: Cross Etest strips mic_alone->setup_synergy incubate Incubate at 35-37°C for 18-24h setup_synergy->incubate read_results Read MICs in combination incubate->read_results calculate_fici Calculate FICI read_results->calculate_fici interpret Interpret Results calculate_fici->interpret report Report as Synergy, Indifference, or Antagonism interpret->report

Caption: Workflow for this compound synergy testing using the Etest method.

Proposed Mechanism of Synergy (this compound and Daptomycin/Vancomycin against MRSA)

Synergy_Mechanism This compound This compound (Ceftaroline) pbp2a Penicillin-Binding Protein 2a (PBP2a) This compound->pbp2a binds to and inhibits cell_wall Cell Wall Synthesis Inhibition pbp2a->cell_wall leads to cell_lysis Bacterial Cell Lysis and Death cell_wall->cell_lysis other_abx Daptomycin or Vancomycin membrane_disruption Cell Membrane Depolarization/ Disruption other_abx->membrane_disruption causes membrane_disruption->cell_lysis

Caption: Proposed synergistic mechanism of this compound with daptomycin or vancomycin.

Discussion and Considerations

  • Accuracy and Reproducibility: While the Etest is a relatively simple method for synergy testing, it is crucial to adhere strictly to the protocol to ensure accurate and reproducible results.[2] The quality of the agar, inoculum density, and incubation conditions can all affect the outcome.

  • Comparison with Other Methods: The Etest method for synergy has shown good correlation with other methods like the checkerboard assay in some studies.[3][6] However, discrepancies can exist, and for research purposes, confirming results with a second method, such as a time-kill assay, may be beneficial.[2]

  • Clinical Relevance: In vitro synergy testing provides valuable information, but the clinical relevance of the findings needs to be confirmed through in vivo studies and clinical trials.

  • Limitations of this compound Etest: Some studies have noted that the Etest may have challenges in reliably discriminating ceftaroline-resistant strains of S. aureus.[7][8] Careful reading of the strips and potentially duplicate testing are recommended for isolates with MICs near the resistance breakpoint.

Conclusion

The Etest provides a practical and quantitative method for assessing the synergistic potential of this compound with other antibiotics. By following a standardized protocol, researchers can generate reliable data to guide the development of new combination therapies to combat multidrug-resistant organisms. The information gathered from these in vitro tests is a critical first step in the evaluation of novel antimicrobial strategies.

References

Application Notes and Protocols for Assessing Zinforo (Ceftaroline Fosamil) in a Galleria mellonella Infection Model

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

The greater wax moth, Galleria mellonella, has emerged as a valuable in vivo model for studying microbial infections and the efficacy of antimicrobial agents.[1][2] Its use is advantageous due to its low cost, ease of use, and the fact that its innate immune system shares structural and functional similarities with that of mammals.[2] This model is not subject to the same ethical restrictions as vertebrate models and can provide rapid and reproducible results, making it an excellent screening tool for new antimicrobial compounds.[2] Zinforo (ceftaroline fosamil) is a fifth-generation cephalosporin (B10832234) antibiotic with demonstrated activity against methicillin-resistant Staphylococcus aureus (MRSA).[3] These application notes provide a detailed protocol for assessing the efficacy of this compound in a G. mellonella model of bacterial infection, particularly with MRSA.

Key Experimental Protocols

Preparation of this compound (Ceftaroline Fosamil) for Injection

This compound is a prodrug that is converted to its active form, ceftaroline (B109729), in vivo.[3] It is supplied as a powder for reconstitution.

Materials:

  • This compound® (ceftaroline fosamil) 600 mg vial

  • Sterile water for injection or sterile 0.9% sodium chloride (saline) solution

  • Sterile syringes and needles

  • Sterile microcentrifuge tubes

Protocol:

  • Aseptically reconstitute a 600 mg vial of this compound powder with 20 mL of sterile water for injection or sterile saline. This will result in a stock solution with a concentration of 30 mg/mL of ceftaroline fosamil.

  • Gently mix the vial to ensure the powder is completely dissolved. The resulting solution should be a pale-yellow color and free of particulates.

  • Prepare serial dilutions of the this compound stock solution using sterile saline to achieve the desired concentrations for the dose-ranging study. It is recommended to test a range of doses to determine the optimal therapeutic concentration in the larvae.

  • Store the prepared solutions at 2-8°C for up to 12 hours or at room temperature for up to 6 hours. For immediate use, this is not a concern.

Inoculum Preparation (Example: MRSA)

Materials:

  • Methicillin-resistant Staphylococcus aureus (MRSA) strain (e.g., ATCC 43300)

  • Tryptic Soy Broth (TSB)

  • Tryptic Soy Agar (TSA)

  • Phosphate-buffered saline (PBS), sterile

  • Spectrophotometer

  • Sterile culture tubes and Petri dishes

  • Incubator at 37°C

Protocol:

  • Inoculate a single colony of MRSA into 5 mL of TSB and incubate overnight at 37°C with shaking.

  • The following day, dilute the overnight culture in fresh TSB and grow to the mid-logarithmic phase (approximately 2-3 hours).

  • Harvest the bacterial cells by centrifugation and wash them twice with sterile PBS.

  • Resuspend the bacterial pellet in sterile PBS and adjust the optical density at 600 nm (OD600) to correspond to the desired bacterial concentration (e.g., 1 x 10^8 CFU/mL). The exact correlation between OD600 and CFU/mL should be determined for the specific MRSA strain by plating serial dilutions on TSA plates.

  • Prepare serial dilutions of the bacterial suspension in sterile PBS to determine the lethal dose (LD50) and the optimal infective dose for the efficacy studies.

Galleria mellonella Infection and Treatment

Materials:

  • Final instar G. mellonella larvae (250-350 mg)

  • Sterile Petri dishes

  • Hamilton syringes (10 µL)

  • Incubator at 37°C

Protocol:

  • Larva Selection: Select healthy larvae of a consistent weight and appearance, discarding any that are discolored or immobile.

  • Infection: Inject 10 µL of the prepared bacterial inoculum into the hemocoel of each larva through the last left proleg.

  • Treatment: At a predetermined time post-infection (e.g., 1-2 hours), inject 10 µL of the prepared this compound solution (or vehicle control) into the hemocoel through the last right proleg.

  • Incubation: Place the larvae in sterile Petri dishes and incubate at 37°C.

  • Monitoring: Monitor the larvae for survival daily for a period of 5-7 days. Larvae are considered dead when they do not respond to touch.

Determination of Bacterial Load in Larvae

Materials:

  • Infected and treated larvae

  • Sterile PBS

  • Homogenizer

  • TSA plates

  • Sterile microcentrifuge tubes

Protocol:

  • At selected time points post-treatment, randomly select a subset of larvae from each group.

  • Surface-sterilize the larvae with 70% ethanol.

  • Homogenize each larva individually in a known volume of sterile PBS.

  • Perform serial dilutions of the homogenate and plate on TSA to enumerate the bacterial load (CFU/larva).

  • Incubate the plates overnight at 37°C and count the colonies the following day.

Data Presentation

Quantitative data should be summarized in tables for clear comparison.

Table 1: Larval Survival Rates Post-Infection and Treatment

Treatment GroupDose (mg/kg)Number of LarvaeSurvival Rate (%) at 24hSurvival Rate (%) at 48hSurvival Rate (%) at 72h
Uninfected Control-20100100100
Vehicle Control-201000
This compound1020402010
This compound2020705040
This compound4020908070

Table 2: Bacterial Load in Larvae Post-Treatment

Treatment GroupDose (mg/kg)Time Post-Treatment (h)Mean Bacterial Load (CFU/larva) ± SD
Vehicle Control-245.2 x 10^7 ± 1.1 x 10^7
This compound20248.5 x 10^5 ± 2.3 x 10^5
This compound40241.3 x 10^4 ± 0.4 x 10^4

Mandatory Visualizations

Experimental Workflow

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis Larva Larva Selection (250-350 mg) Infection Infection (10 µL into last left proleg) Larva->Infection This compound This compound Preparation (Reconstitution & Dilution) Treatment Treatment (10 µL into last right proleg) This compound->Treatment Bacteria Bacterial Inoculum (e.g., MRSA) Bacteria->Infection Infection->Treatment 1-2 hours Incubation Incubation (37°C) Treatment->Incubation Survival Survival Monitoring (Daily for 5-7 days) Incubation->Survival Bacterial_Load Bacterial Load Determination (CFU/larva) Incubation->Bacterial_Load Results Data Interpretation Survival->Results Bacterial_Load->Results

Caption: Experimental workflow for assessing this compound efficacy in G. mellonella.

Galleria mellonella Innate Immune Signaling Pathways

G cluster_recognition Pathogen Recognition cluster_cellular Cellular Response cluster_humoral Humoral Response PAMPs Bacterial PAMPs (e.g., Peptidoglycan, LPS) PRRs Pattern Recognition Receptors (PRRs) (e.g., PGRPs) PAMPs->PRRs Hemocytes Hemocytes PRRs->Hemocytes Toll Toll Pathway PRRs->Toll IMD IMD Pathway PRRs->IMD Phenoloxidase Phenoloxidase Cascade PRRs->Phenoloxidase Phagocytosis Phagocytosis Hemocytes->Phagocytosis Nodulation Nodulation Hemocytes->Nodulation Encapsulation Encapsulation Hemocytes->Encapsulation AMPs Antimicrobial Peptides (AMPs) Toll->AMPs IMD->AMPs Melanization Melanization Phenoloxidase->Melanization

Caption: Key innate immune pathways in G. mellonella upon bacterial infection.

References

Preparation of Ceftaroline Fosamil Stock Solutions for Laboratory Use: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the preparation, storage, and use of ceftaroline (B109729) fosamil stock solutions in a laboratory setting. The information is intended to guide researchers in accurately preparing this antibiotic for various in vitro experiments, including antimicrobial susceptibility testing.

Product Information

Ceftaroline fosamil is a fifth-generation cephalosporin (B10832234) antibiotic with broad-spectrum activity against Gram-positive and Gram-negative bacteria. It is a prodrug that is rapidly converted to its active form, ceftaroline, by plasma phosphatases. For laboratory use, it is typically supplied as a sterile powder.

Chemical Properties
PropertyValue
Molecular Formula C₂₄H₂₅N₈O₁₀PS₄
Molecular Weight 744.73 g/mol
Appearance Pale yellowish-white to light yellow sterile powder[1]

Solubility and Stability

Proper dissolution and storage of ceftaroline fosamil are critical for maintaining its potency and ensuring experimental reproducibility.

Solubility Data

The solubility of ceftaroline fosamil can vary depending on the solvent. For laboratory applications requiring high-concentration stock solutions, Dimethyl Sulfoxide (DMSO) is a common solvent.

SolventSolubilityNotes
Dimethyl Sulfoxide (DMSO) 41.67 - 73 mg/mL (55.95 - 98.02 mM)[2][3]Use of fresh, anhydrous DMSO is recommended as moisture can reduce solubility.[3] Sonication may be required to fully dissolve the compound.[2] Some sources describe it as sparingly soluble, so visual confirmation of complete dissolution is crucial.[4][5]
Water Insoluble[2]The prodrug's formulation for clinical use contains L-arginine to aid in dissolution in aqueous solutions.[1]
Ethanol Insoluble[2]
Stability of Stock Solutions

Once prepared, the stability of the stock solution is dependent on the storage conditions.

SolventStorage TemperatureStability
DMSO -20°C1 month[2]
DMSO -80°C6 months[2]

Note: To avoid repeated freeze-thaw cycles, it is recommended to aliquot the stock solution into smaller, single-use volumes.

Experimental Protocols

Preparation of a 10 mg/mL Stock Solution in DMSO

This protocol describes the preparation of a high-concentration stock solution of ceftaroline fosamil for use in various in vitro assays.

Materials:

  • Ceftaroline fosamil powder

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Sterile, conical centrifuge tubes (e.g., 1.5 mL or 15 mL)

  • Vortex mixer

  • Sonicator (optional)

  • Calibrated analytical balance

  • Sterile, single-use cryovials for aliquoting

Procedure:

  • Weighing: Accurately weigh the desired amount of ceftaroline fosamil powder in a sterile conical tube. For example, to prepare 1 mL of a 10 mg/mL solution, weigh 10 mg of the powder.

  • Dissolution: Add the appropriate volume of anhydrous DMSO to the tube. For a 10 mg/mL solution, add 1 mL of DMSO.

  • Mixing: Vortex the tube vigorously for 1-2 minutes to facilitate dissolution.

  • Sonication (if necessary): If the powder is not fully dissolved after vortexing, place the tube in a sonicator bath for 5-10 minutes, or until the solution is clear.

  • Visual Inspection: Visually inspect the solution to ensure that all the powder has dissolved and there is no particulate matter.

  • Aliquoting: Dispense the stock solution into sterile, single-use cryovials in volumes appropriate for your experiments (e.g., 50 µL or 100 µL).

  • Storage: Store the aliquots at -20°C for up to one month or at -80°C for up to six months.[2]

Antimicrobial Susceptibility Testing (AST) - Broth Microdilution Method

This protocol outlines the determination of the Minimum Inhibitory Concentration (MIC) of ceftaroline fosamil against bacterial isolates, following the general principles of the Clinical and Laboratory Standards Institute (CLSI) guidelines.

Materials:

  • Ceftaroline fosamil stock solution (e.g., 10 mg/mL in DMSO)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Sterile 96-well microtiter plates

  • Bacterial inoculum standardized to 0.5 McFarland

  • Quality control (QC) bacterial strains (e.g., Staphylococcus aureus ATCC 29213, Escherichia coli ATCC 25922)[4]

  • Sterile diluents (e.g., CAMHB)

  • Multichannel pipette

Workflow for Broth Microdilution:

G prep_stock Prepare Ceftaroline Fosamil Stock Solution (e.g., 10 mg/mL in DMSO) serial_dilute Perform Serial Dilutions of Stock Solution in CAMHB prep_stock->serial_dilute plate_setup Add Diluted Antibiotic and Bacterial Inoculum to 96-Well Plate serial_dilute->plate_setup inoculum_prep Prepare Bacterial Inoculum (0.5 McFarland Standard) inoculum_prep->plate_setup incubation Incubate Plate at 35-37°C for 16-20 hours plate_setup->incubation read_results Read and Interpret MIC Results incubation->read_results qc_testing Perform Quality Control Testing with ATCC Strains qc_testing->read_results G cluster_prodrug Prodrug Administration & Activation cluster_bacterial_cell Bacterial Cell ceftaroline_fosamil Ceftaroline Fosamil (Prodrug) phosphatases Plasma Phosphatases ceftaroline_fosamil->phosphatases Hydrolysis ceftaroline_active Ceftaroline (Active Drug) phosphatases->ceftaroline_active pbp Penicillin-Binding Proteins (PBPs) (e.g., PBP2a in MRSA) ceftaroline_active->pbp Binding and Inhibition peptidoglycan Peptidoglycan Synthesis pbp->peptidoglycan Catalyzes lysis Cell Lysis and Death pbp->lysis Inhibition leads to cell_wall Bacterial Cell Wall Integrity peptidoglycan->cell_wall Maintains cell_wall->lysis Loss of integrity leads to

References

Application Notes and Protocols for Zinforo (Ceftaroline Fosamil) MIC Determination

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for determining the Minimum Inhibitory Concentration (MIC) of Zinforo (ceftaroline), the active metabolite of the prodrug ceftaroline (B109729) fosamil, against bacterial isolates. The methodologies are based on the standards outlined by the Clinical and Laboratory Standards Institute (CLSI), primarily referencing documents M07 for broth dilution methods and M02 for disk diffusion methods.

Introduction

This compound is a fifth-generation cephalosporin (B10832234) with bactericidal activity against a broad spectrum of Gram-positive and Gram-negative bacteria. It is notably effective against methicillin-resistant Staphylococcus aureus (MRSA). Accurate determination of its MIC is crucial for clinical diagnostics, surveillance studies, and drug development. The CLSI provides standardized methods to ensure inter-laboratory reproducibility and clinical relevance of susceptibility testing results.

Quantitative Data Summary

The following tables summarize the CLSI interpretive criteria for ceftaroline against Staphylococcus aureus. These breakpoints are essential for categorizing a bacterial isolate as susceptible, susceptible-dose dependent, or resistant to this compound.

Table 1: CLSI MIC Interpretive Breakpoints for Ceftaroline against Staphylococcus aureus

MIC (µg/mL)InterpretationCorresponding Dosage Regimen
≤ 1Susceptible (S)600 mg every 12 hours[1]
2 - 4Susceptible-Dose Dependent (SDD)600 mg every 8 hours over a 2-hour infusion[1][2]
≥ 8Resistant (R)Not applicable

Table 2: CLSI Disk Diffusion Zone Diameter Interpretive Breakpoints for Ceftaroline (30 µg disk) against Staphylococcus aureus

Zone Diameter (mm)Interpretation
≥ 25Susceptible (S)
20 - 24Susceptible-Dose Dependent (SDD)
≤ 19Resistant (R)

Table 3: CLSI Quality Control Ranges for Ceftaroline

Quality Control StrainTest MethodAcceptable QC Range
Staphylococcus aureus ATCC® 29213Broth Microdilution0.12 - 0.5 µg/mL[3]
Staphylococcus aureus ATCC® 25923Disk Diffusion (30 µg disk)26 - 35 mm[4]

Experimental Protocols

Protocol 1: Broth Microdilution MIC Determination (Reference Method based on CLSI M07)

This protocol outlines the steps for determining the MIC of ceftaroline using the broth microdilution method.

1. Materials:

  • Ceftaroline analytical standard powder

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Sterile 96-well microdilution plates

  • Bacterial isolate(s) to be tested

  • Staphylococcus aureus ATCC® 29213 (QC strain)

  • Sterile saline or 0.85% NaCl

  • 0.5 McFarland turbidity standard

  • Spectrophotometer

  • Sterile reagent reservoirs and multichannel pipettes

  • Incubator (35°C ± 2°C)

2. Preparation of Ceftaroline Stock Solution:

  • Calculate the amount of ceftaroline powder needed to prepare a stock solution of 1280 µg/mL. Account for the potency of the powder provided by the manufacturer.

  • Dissolve the calculated amount of ceftaroline powder in a suitable solvent (e.g., sterile water).

  • Sterile-filter the stock solution using a 0.22 µm syringe filter.

  • Store the stock solution in small aliquots at -70°C or colder.

3. Inoculum Preparation:

  • From a fresh (18-24 hour) culture plate, select 3-5 well-isolated colonies of the test organism.

  • Transfer the colonies to a tube containing sterile saline.

  • Vortex the suspension to create a smooth emulsion.

  • Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard. This can be done visually or using a spectrophotometer (target absorbance at 625 nm is 0.08-0.13). This suspension contains approximately 1 x 10⁸ CFU/mL.

  • Dilute the standardized suspension 1:100 in CAMHB to achieve a concentration of approximately 1 x 10⁶ CFU/mL.

4. Preparation of Microdilution Plates:

  • Perform serial two-fold dilutions of the ceftaroline stock solution in CAMHB to achieve final concentrations ranging from, for example, 0.06 to 32 µg/mL in the microdilution plate wells.

  • Dispense 50 µL of each ceftaroline dilution into the appropriate wells of a 96-well plate.

  • Include a growth control well (containing only CAMHB and inoculum) and a sterility control well (containing only CAMHB).

5. Inoculation and Incubation:

  • Inoculate each well (except the sterility control) with 50 µL of the diluted bacterial suspension (1 x 10⁶ CFU/mL). This will result in a final inoculum concentration of approximately 5 x 10⁵ CFU/mL and a final ceftaroline concentration that is half of the concentration in the initial 50 µL.

  • Seal the plates or place them in a container to prevent evaporation.

  • Incubate the plates at 35°C ± 2°C for 16-20 hours in ambient air.

6. Reading and Interpreting Results:

  • After incubation, examine the plates for bacterial growth. The MIC is the lowest concentration of ceftaroline that completely inhibits visible growth of the organism.

  • The growth control well should show distinct turbidity. The sterility control well should remain clear.

  • The MIC of the QC strain (S. aureus ATCC® 29213) must fall within the acceptable range (0.12 - 0.5 µg/mL) for the test results to be considered valid.[3]

  • Interpret the MIC of the test organism according to the breakpoints in Table 1.

Protocol 2: Disk Diffusion Susceptibility Testing (based on CLSI M02)

This protocol describes the disk diffusion method for determining the susceptibility of bacteria to ceftaroline.

1. Materials:

  • Mueller-Hinton Agar (MHA) plates (4 mm depth)

  • Ceftaroline 30 µg disks

  • Bacterial isolate(s) to be tested

  • Staphylococcus aureus ATCC® 25923 (QC strain)

  • Sterile saline or 0.85% NaCl

  • 0.5 McFarland turbidity standard

  • Sterile cotton swabs

  • Incubator (35°C ± 2°C)

  • Ruler or caliper

2. Inoculum Preparation:

  • Prepare a bacterial suspension with a turbidity equivalent to a 0.5 McFarland standard as described in Protocol 1, step 3.

3. Inoculation of MHA Plate:

  • Within 15 minutes of standardizing the inoculum, dip a sterile cotton swab into the suspension.

  • Rotate the swab against the side of the tube above the liquid level to remove excess fluid.

  • Streak the swab evenly over the entire surface of the MHA plate in three directions, rotating the plate approximately 60 degrees between each streaking to ensure uniform growth.

  • Allow the plate to dry for 3-5 minutes with the lid slightly ajar.

4. Application of Disks and Incubation:

  • Aseptically apply a ceftaroline 30 µg disk to the surface of the inoculated MHA plate.

  • Gently press the disk down to ensure complete contact with the agar.

  • If testing multiple antimicrobials, ensure disks are spaced far enough apart to prevent overlapping of the zones of inhibition.

  • Invert the plates and incubate at 35°C ± 2°C for 16-20 hours in ambient air.

5. Reading and Interpreting Results:

  • After incubation, measure the diameter of the zone of inhibition (including the disk diameter) to the nearest millimeter using a ruler or caliper.

  • The zone of inhibition for the QC strain (S. aureus ATCC® 25923) must be within the acceptable range (26 - 35 mm) for the test to be valid.[4]

  • Interpret the zone diameter of the test organism according to the breakpoints in Table 2.

Visualized Workflows

Broth_Microdilution_Workflow cluster_prep Preparation cluster_plate Plate Setup cluster_analysis Analysis p1 Prepare Ceftaroline Stock Solution s1 Serial Dilution of Ceftaroline in Plate p1->s1 p2 Prepare Bacterial Inoculum (0.5 McFarland) p3 Standardize and Dilute Inoculum p2->p3 s2 Inoculate Wells with Bacterial Suspension p3->s2 s1->s2 a1 Incubate Plate (16-20h, 35°C) s2->a1 a2 Read MIC (Lowest concentration with no visible growth) a1->a2 a3 Interpret Results (S, SDD, R) a2->a3

Caption: Workflow for Ceftaroline Broth Microdilution MIC Determination.

Disk_Diffusion_Workflow cluster_prep Preparation cluster_plate Plate Setup cluster_analysis Analysis p1 Prepare Bacterial Inoculum (0.5 McFarland) s1 Inoculate MHA Plate with Swab p1->s1 s2 Apply Ceftaroline (30 µg) Disk s1->s2 a1 Incubate Plate (16-20h, 35°C) s2->a1 a2 Measure Zone of Inhibition (mm) a1->a2 a3 Interpret Results (S, SDD, R) a2->a3

Caption: Workflow for Ceftaroline Disk Diffusion Susceptibility Testing.

References

Troubleshooting & Optimization

Ceftaroline Fosamil Solubility: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information on the solubility of ceftaroline (B109729) fosamil in common laboratory solvents. Below you will find a comprehensive guide including quantitative solubility data, detailed experimental protocols, and a troubleshooting section to address common challenges encountered during its dissolution.

Solubility Data

The solubility of ceftaroline fosamil can vary based on the solvent, temperature, and the specific salt form of the compound. The following table summarizes the available quantitative data for its solubility in various laboratory solvents.

SolventSolubilityConcentration (mM)Conditions and Notes
DMSO 73 mg/mL[1][2]98.02 mM[1][2]Use of fresh, non-hygroscopic DMSO is recommended as moisture can reduce solubility.[1][3]
41.67 mg/mL[4]55.95 mM[4]Ultrasonic assistance may be necessary.[4]
35 mg/mL[3]45.89 mM[3]Ultrasonic assistance, warming, and heating to 60°C may be required.[3]
14 mg/mL[5]18.8 mM[5]Sonication and heating are recommended.[5]
Sparingly soluble[6]--
Water >100 mg/mL[7][8]-In pH 7 solution.[8] Ceftaroline fosamil is a water-soluble prodrug.[9][10]
8.6 mg/mL-Solubility is enhanced by the inclusion of L-arginine as an alkalizing agent.
Insoluble[1][2]--
Ethanol Insoluble[1][2]--
Saline (0.9%) 4-12 mg/mL[11][12]-Stable for up to 24 hours refrigerated (2-8°C) and up to 6 hours at room temperature.[11][12]
Dextrose (5%) 4-12 mg/mL[11][12]-Stable for up to 24 hours refrigerated (2-8°C) and up to 6 hours at room temperature.[11][12]

Experimental Protocols

Method 1: Dissolving Ceftaroline Fosamil in DMSO

This protocol is suitable for preparing stock solutions for in vitro experiments.

Materials:

  • Ceftaroline fosamil powder

  • Anhydrous/fresh DMSO

  • Sterile microcentrifuge tubes or vials

  • Vortex mixer

  • Water bath sonicator

Procedure:

  • Weigh the desired amount of ceftaroline fosamil powder in a sterile tube.

  • Add the calculated volume of fresh, anhydrous DMSO to achieve the target concentration. To aid dissolution, it is recommended to add the solvent sequentially while mixing.

  • Vortex the solution vigorously for 1-2 minutes.

  • If the compound is not fully dissolved, sonicate the solution in a water bath for 10-15 minutes. Gentle heating (up to 60°C) can also be applied if necessary, but be mindful of potential degradation with prolonged heat exposure.[3]

  • Visually inspect the solution to ensure it is clear and free of particulates.

  • For long-term storage, it is recommended to aliquot the stock solution into smaller volumes and store at -20°C or -80°C to avoid repeated freeze-thaw cycles.[3]

Method 2: Preparing Aqueous Solutions for Infusion Studies

This protocol is based on the preparation of ceftaroline fosamil for in-use stability studies, simulating clinical administration.

Materials:

  • Ceftaroline fosamil powder

  • 0.9% Sodium Chloride Injection, USP (normal saline) or 5% Dextrose Injection, USP

  • Sterile vials or infusion bags

  • Shaker or vortex mixer

Procedure:

  • Aseptically add the required volume of either 0.9% Sodium Chloride Injection or 5% Dextrose Injection to the vial containing the ceftaroline fosamil powder.

  • Gently swirl or vortex the vial until the powder is completely dissolved.

  • The final concentration for such infusion solutions typically ranges from 4 mg/mL to 12 mg/mL.[11][12]

  • These solutions have demonstrated chemical stability for up to 24 hours when refrigerated at 2°C to 8°C and for up to 6 hours at room temperature.[11][12]

Troubleshooting Guide & FAQs

Here are some common issues and questions that may arise during the handling of ceftaroline fosamil.

Q1: My ceftaroline fosamil is not dissolving completely in DMSO. What should I do?

A1: Several factors could be contributing to this issue. First, ensure you are using fresh, anhydrous DMSO, as ceftaroline fosamil's solubility can be significantly impacted by moisture.[1][3] If the compound still does not dissolve, try the following troubleshooting steps:

  • Increase the vortexing time.

  • Use a water bath sonicator to aid dissolution.[4][5]

  • Gentle warming of the solution (up to 60°C) can also be effective.[3] However, avoid prolonged heating to prevent potential degradation.

  • Consider preparing a more dilute solution.

Q2: Can I dissolve ceftaroline fosamil directly in water?

A2: While ceftaroline fosamil is a water-soluble prodrug, its solubility in pure water can be limited (around 8.6 mg/mL) and is pH-dependent.[9][10] For clinical applications, its solubility is increased by formulation with L-arginine, which acts as an alkalizing agent. For laboratory purposes, preparing a high-concentration stock solution in water may be challenging without pH adjustment. It is generally more practical to prepare a concentrated stock in DMSO and then dilute it into your aqueous experimental medium.

Q3: Is it normal for my ceftaroline fosamil solution to have a slight yellow tint?

A3: Yes, ceftaroline fosamil powder is described as a pale yellowish-white to light yellow powder. Therefore, it is normal for solutions to have a similar appearance.

Q4: What is the stability of ceftaroline fosamil in solution?

A4: The stability of ceftaroline fosamil in solution depends on the solvent and storage conditions.

  • In DMSO: For long-term storage, stock solutions in DMSO should be aliquoted and stored at -20°C or -80°C to minimize degradation from freeze-thaw cycles.[3]

  • In aqueous infusion solutions (0.9% saline or 5% dextrose): It is chemically stable for up to 24 hours when refrigerated (2-8°C) and for up to 6 hours at room temperature.[11][12]

Q5: Why is there a discrepancy in the reported solubility values for DMSO?

A5: The variation in reported solubility values in DMSO (ranging from "sparingly soluble" to 73 mg/mL) can be attributed to several factors, including the purity and form of the ceftaroline fosamil used, the freshness and water content of the DMSO, the temperature at which the solubility was determined, and the methods used to facilitate dissolution (e.g., sonication, heating).

Experimental Workflow

Ceftaroline_Fosamil_Solubility_Workflow cluster_start Start cluster_solvent Solvent Selection cluster_dmso DMSO Protocol cluster_aqueous Aqueous Protocol cluster_end Final Solution start Weigh Ceftaroline Fosamil Powder solvent Select Solvent start->solvent add_dmso Add Fresh DMSO solvent->add_dmso DMSO add_aqueous Add Saline or Dextrose solvent->add_aqueous Aqueous vortex Vortex Vigorously add_dmso->vortex check_dissolved_dmso Fully Dissolved? vortex->check_dissolved_dmso sonicate_heat Sonicate / Gentle Heat check_dissolved_dmso->sonicate_heat No solution_ready Solution Ready for Use / Storage check_dissolved_dmso->solution_ready Yes sonicate_heat->check_dissolved_dmso mix Gently Mix/Vortex add_aqueous->mix check_dissolved_aq Fully Dissolved? mix->check_dissolved_aq check_dissolved_aq->mix No check_dissolved_aq->solution_ready Yes

Caption: Troubleshooting workflow for dissolving ceftaroline fosamil.

References

Zinforo (Ceftaroline Fosamil) Stability Technical Support Center

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Zinforo Technical Support Center. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the stability of this compound (ceftaroline fosamil) in various bacterial culture media. Below you will find frequently asked questions (FAQs), troubleshooting guides, and detailed experimental protocols to ensure the accuracy and reproducibility of your experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how is it used in laboratory settings?

This compound is the brand name for ceftaroline (B109729) fosamil, a prodrug that is rapidly converted by plasma phosphatases to its active form, ceftaroline.[1][2][3] Ceftaroline is a fifth-generation cephalosporin (B10832234) antibiotic with broad-spectrum activity against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA), and common Gram-negative pathogens.[4] In research settings, the active form, ceftaroline, is used for in vitro studies such as antimicrobial susceptibility testing (AST), including minimum inhibitory concentration (MIC) and minimum bactericidal concentration (MBC) assays.

Q2: How stable is ceftaroline in standard bacterial culture media like Mueller-Hinton Broth (MHB)?

Based on stability data in normal saline (NS) and 5% dextrose (D5W), we can infer the potential stability in broth. It is crucial for researchers to consider this degradation when designing and interpreting long-incubation experiments.

Q3: What are the primary factors that can degrade ceftaroline in my experiments?

Several factors can contribute to the degradation of ceftaroline in a liquid medium:

  • Temperature: Higher temperatures accelerate the degradation of ceftaroline. This is particularly relevant during the 35-37°C incubation for bacterial growth.[5][6][7]

  • pH: The pH of the culture medium can affect stability. Mueller-Hinton Broth is typically buffered to a pH of 7.2-7.4. However, bacterial metabolism during growth can alter the local pH, potentially impacting the antibiotic's stability.

  • Media Components: While MHB is standardized, variations in cation concentration (Ca²⁺, Mg²⁺) and the presence of other components could potentially influence ceftaroline stability.

  • Hydrolysis: As a β-lactam antibiotic, ceftaroline is susceptible to hydrolysis, which breaks the core β-lactam ring and inactivates the molecule. This process is temperature and pH-dependent.

Troubleshooting Guide

Issue 1: My MIC/MBC results for ceftaroline are inconsistent or higher than expected.

  • Possible Cause: Degradation of ceftaroline during incubation. The effective concentration of the antibiotic may be decreasing over the 18-24 hour period, leading to apparent higher MIC values.

  • Troubleshooting Steps:

    • Prepare Fresh Solutions: Always prepare ceftaroline stock solutions fresh on the day of the experiment. Do not use stock solutions that have been stored for extended periods unless their stability under those storage conditions is validated.

    • Minimize Time at 37°C Before Inoculation: Prepare your assay plates (e.g., MIC trays) and add the antibiotic dilutions just before you are ready to add the bacterial inoculum.

    • Consider a Shorter Incubation Time: If your experimental design and bacterial strains allow, consider reading results at an earlier time point (e.g., 16-20 hours instead of 24 hours) as permitted by guidelines like CLSI.

    • Run a Stability Control: To quantify degradation in your specific medium, run a parallel experiment without bacteria. Prepare a set of tubes or wells with ceftaroline in your broth, incubate them under the same conditions, and measure the ceftaroline concentration at the beginning and end of the incubation period using a method like HPLC.

Issue 2: I am observing bacterial "regrowth" at later time points in my time-kill assays.

  • Possible Cause: This could be due to the selection of a resistant subpopulation or the degradation of ceftaroline to sub-inhibitory concentrations over time.[7]

  • Troubleshooting Steps:

    • Confirm Stability: As with MIC troubleshooting, verify the stability of ceftaroline in your test medium over the full duration of your time-kill assay.

    • Check for Resistance: At the end of the assay, plate the "regrowth" population onto agar (B569324) plates with and without ceftaroline to determine if the MIC of this population has increased compared to the starting inoculum.

    • Replenish Antibiotic: For very long experiments, consider a model that allows for the replenishment of the antibiotic at set intervals to better mimic in vivo pharmacokinetic profiles.

Data on Ceftaroline Stability

The following table summarizes the stability of ceftaroline in common intravenous solutions. While not a direct substitute for data in bacterial culture media, it provides the best available estimate for stability at temperatures relevant to microbiological incubation.

Table 1: Stability of Ceftaroline (6 mg/mL) in Intravenous Solutions

DiluentTemperatureStability (Time to <90% of Initial Concentration)
Normal Saline (0.9% NaCl) 4°C (39°F)144 hours (6 days)[5][6]
25°C (77°F)24 hours[5][6][7]
30°C (86°F)12 hours[5][6]
35°C (95°F)12 hours[5][6][7]
5% Dextrose in Water (D5W) 4°C (39°F)144 hours (6 days)[5][6]
25°C (77°F)24 hours[5][6]
30°C (86°F)12 hours[5][6]
35°C (95°F)6 hours[5][6]

Data compiled from studies on ceftaroline prepared for intravenous infusion.[5][6][7] Stability is defined as the retention of at least 90% of the initial concentration.

Experimental Protocols

Protocol 1: Preparation of Ceftaroline Stock Solution for In Vitro Testing

  • Product Form: Use the active form, ceftaroline, for in vitro susceptibility testing. If starting with the prodrug ceftaroline fosamil, be aware that complete conversion to the active form may not occur in vitro.

  • Weighing: Accurately weigh the required amount of ceftaroline analytical powder in a sterile environment.

  • Solvent: Prepare a primary stock solution (e.g., 1280 µg/mL) in a suitable solvent. Dimethyl sulfoxide (B87167) (DMSO) is a common choice for initial solubilization, followed by dilution in the desired aqueous medium.

  • Sterilization: Filter-sterilize the final stock solution through a 0.22 µm syringe filter into a sterile, polypropylene (B1209903) tube.

  • Storage: Prepare stock solutions fresh on the day of use. If short-term storage is necessary, store aliquots at -70°C. Avoid repeated freeze-thaw cycles. Manufacturer guidelines state that reconstituted solutions in infusion bags are stable for up to 24 hours when refrigerated at 2 to 8°C.[8]

Protocol 2: High-Performance Liquid Chromatography (HPLC) Method for Ceftaroline Stability Assessment

This protocol provides a general framework. Specific parameters should be optimized based on available instrumentation and columns.

  • Instrumentation: A standard HPLC system with a UV detector and a C18 reverse-phase column is suitable.[9][10][11][12]

  • Sample Preparation:

    • At each time point (e.g., 0, 4, 8, 12, 24 hours), withdraw an aliquot of the ceftaroline-containing medium.

    • Centrifuge the sample to pellet any bacteria or debris.

    • Filter the supernatant through a 0.22 µm filter to remove any remaining particulates.

    • If necessary, dilute the sample with the mobile phase to fall within the linear range of the standard curve.

  • Chromatographic Conditions (Example):

    • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[12]

    • Mobile Phase: A gradient of acetonitrile (B52724) and a buffer (e.g., 0.1 M ammonium (B1175870) acetate, pH 5.6).

    • Flow Rate: 1.0 mL/min.[11][12]

    • Column Temperature: 30-35°C.[10][13]

    • Detection Wavelength: 242 nm.[11][12]

  • Quantification:

    • Prepare a standard curve of ceftaroline of known concentrations in the same medium used for the experiment.

    • Calculate the concentration of ceftaroline in the experimental samples by comparing their peak areas to the standard curve.

    • Determine the percentage of ceftaroline remaining at each time point relative to the concentration at time 0.

Visualizations

experimental_workflow cluster_prep Preparation cluster_assay Assay Incubation cluster_analysis Analysis cluster_outcome Outcome prep_stock Prepare Ceftaroline Stock Solution setup_plate Prepare MIC Plate (Serial Dilutions) prep_stock->setup_plate prep_media Prepare Bacterial Culture Medium (e.g., MHB) prep_media->setup_plate prep_inoculum Prepare Bacterial Inoculum add_inoculum Inoculate Plate prep_inoculum->add_inoculum setup_plate->add_inoculum stability_sample Take Samples for Stability Analysis (0, 12, 24h) setup_plate->stability_sample Parallel Control incubate Incubate at 35-37°C for 18-24 hours add_inoculum->incubate read_mic Read MIC Results incubate->read_mic report_mic Report MIC Value read_mic->report_mic hplc Analyze via HPLC stability_sample->hplc report_stability Report % Degradation hplc->report_stability

Caption: Workflow for MIC testing with parallel stability assessment.

logical_relationships stability Ceftaroline Stability in Culture Medium mic_effect Potential for Inaccurate (Elevated) MIC values stability->mic_effect impacts regrowth Bacterial Regrowth in Time-Kill Assays stability->regrowth can cause temp Temperature (e.g., 37°C) degradation Increased Degradation (Hydrolysis) temp->degradation accelerates ph pH of Medium (e.g., ~7.3) ph->degradation influences time Incubation Time (e.g., 18-24h) time->degradation allows for media Media Components (Cations, Buffers) media->degradation can influence degradation->stability decreases

Caption: Factors influencing the stability of ceftaroline in vitro.

References

Technical Support Center: Optimizing Ceftaroline Dosage in Renally Impaired Animal Models

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on optimizing ceftaroline (B109729) dosage in renally impaired animal models.

Frequently Asked Questions (FAQs)

Q1: Which animal model is most suitable for studying the impact of renal impairment on ceftaroline pharmacokinetics?

A1: The choice of animal model depends on the specific research question (e.g., acute vs. chronic impairment) and available resources. Commonly used models include:

  • Surgical Models:

    • 5/6 Nephrectomy: This model induces chronic kidney disease (CKD) and is useful for long-term studies.

    • Unilateral Ureteral Obstruction (UUO): This model leads to rapid tubulointerstitial fibrosis.

  • Drug-Induced Models:

    • Gentamicin (B1671437) or Cisplatin: These nephrotoxic drugs can induce acute kidney injury (AKI). Repeated low doses can also model CKD.[1]

    • Folic Acid or Adriamycin: These agents can also be used to induce nephropathy.[1]

    • Dog Model with Electrocoagulation: This model allows for a controlled and titratable degree of renal impairment.[2]

    • Mini Pig Models: Due to anatomical and physiological similarities to humans, mini pigs are considered an ideal model for kidney disease studies.[3]

Q2: How does renal impairment affect the pharmacokinetics of ceftaroline?

A2: Ceftaroline is primarily eliminated through the kidneys.[4][5] Therefore, renal impairment is expected to decrease its clearance, leading to a longer half-life and increased overall drug exposure (AUC).[4][5] This necessitates dosage adjustments to avoid potential toxicity. Ceftaroline's pharmacokinetics are linear, meaning that changes in dose result in proportional changes in plasma concentrations.[6]

Q3: What is the primary pharmacokinetic/pharmacodynamic (PK/PD) index for ceftaroline efficacy?

A3: As a time-dependent antibiotic, the most critical PK/PD index for ceftaroline is the percentage of the dosing interval during which the free drug concentration remains above the minimum inhibitory concentration (%fT > MIC) of the target pathogen.[6]

Q4: Are there established dosage adjustments for ceftaroline in humans with renal impairment that can guide animal studies?

A4: Yes, human dosage guidelines for ceftaroline in renal impairment are well-established and can serve as a starting point for designing animal studies. Generally, the dose is reduced based on the severity of renal dysfunction, as indicated by creatinine (B1669602) clearance (CrCl).[7]

Q5: What are the potential adverse effects of excessive ceftaroline exposure in the context of renal impairment?

A5: High concentrations of beta-lactam antibiotics, including cephalosporins, have been associated with neurotoxicity, such as encephalopathy, particularly in patients with renal impairment.[8][9] Therefore, it is crucial to monitor for any neurological signs in animal models with reduced renal function.

Troubleshooting Guides

Issue 1: High variability in the degree of renal impairment in the animal model.
  • Possible Cause: Inconsistent surgical procedures or variable animal responses to nephrotoxic agents.

  • Troubleshooting Steps:

    • Standardize Procedures: Ensure consistent surgical techniques or drug administration protocols.

    • Monitor Renal Function: Regularly monitor markers of renal function (e.g., serum creatinine, BUN, GFR) in each animal to stratify them into groups with mild, moderate, and severe impairment.

    • Increase Sample Size: A larger number of animals per group can help to account for biological variability.

Issue 2: Unexpected pharmacokinetic parameters in the renally impaired model.
  • Possible Cause: Renal impairment can affect more than just renal clearance. It can also alter protein binding, hepatic metabolism, and the volume of distribution of drugs.[10][11]

  • Troubleshooting Steps:

    • Measure Free Drug Concentration: Since only the unbound fraction of the drug is active and available for clearance, measuring free ceftaroline concentrations is crucial.

    • Assess Hepatic Function: Evaluate liver function markers to determine if non-renal clearance pathways are affected.

    • Consider Allometric Scaling: Use allometric scaling principles to translate findings from animal models to potential human exposures, but be aware that renal impairment can alter these relationships.

Issue 3: Difficulty in establishing a clear dose-response relationship.
  • Possible Cause: The severity of the induced infection can be a significant confounding factor. The altered pathophysiological state in renal impairment can also influence the host's response to both the infection and the antibiotic.

  • Troubleshooting Steps:

    • Standardize the Infection Model: Ensure a consistent bacterial inoculum and site of infection.

    • Include a Healthy Control Group: A control group with normal renal function and infection is essential for comparison.

    • Fractionate the Doses: Administering the total daily dose in smaller, more frequent intervals can help maintain %fT > MIC, which is the key driver of efficacy.

Data Presentation

Table 1: Ceftaroline Pharmacokinetic Parameters in Healthy Animal Models

Animal ModelDose (mg/kg)RouteCmax (µg/mL)t1/2 (h)AUC0-∞ (h·µg/mL)
Rat20IV27.10.42616.3
Rat20IM25.50.62137.4
Rabbit20IV67.8 ± 3.770.41037.0 ± 7.84
Rabbit20IM25.8 ± 11.60.83339.7 ± 11.4
Monkey20IV69.1 ± 12.81.1664.0 ± 12.1
Monkey20IM25.6 ± 7.821.1772.1 ± 21.4

Data adapted from a comparative pharmacokinetic study.[12]

Table 2: Human Dosage Adjustments for Ceftaroline in Renal Impairment

Creatinine Clearance (mL/min)Recommended Ceftaroline Dose
> 50600 mg every 12 hours
> 30 to ≤ 50400 mg every 12 hours
≥ 15 to ≤ 30300 mg every 12 hours
< 15 (ESRD)200 mg every 12 hours

These human guidelines can inform the design of dose-ranging studies in animal models.[7]

Experimental Protocols

Protocol 1: Induction of Acute Kidney Injury (AKI) using Gentamicin in Rats

  • Animal Selection: Use healthy adult male Sprague-Dawley rats (200-250g).

  • Acclimatization: Allow animals to acclimatize for at least one week with free access to food and water.

  • Baseline Measurements: Collect baseline blood samples for serum creatinine and BUN analysis.

  • Gentamicin Administration: Administer gentamicin sulfate (B86663) (e.g., 100 mg/kg, intraperitoneally) once daily for 5-7 days. The exact dose and duration may need to be optimized based on pilot studies.

  • Monitoring: Monitor animal weight and general health daily. Collect blood samples at specified time points (e.g., day 3, 5, and 7) to assess the progression of renal injury.

  • Confirmation of AKI: A significant increase in serum creatinine and BUN levels compared to baseline confirms the induction of AKI.

  • Ceftaroline Administration: Once the desired level of renal impairment is achieved, proceed with the administration of ceftaroline to study its pharmacokinetics.

Protocol 2: Pharmacokinetic Study of Ceftaroline in Renally Impaired Rats

  • Animal Groups: Divide the renally impaired rats into different dosage groups (e.g., based on scaled-down human equivalent doses). Include a control group of healthy rats receiving the standard dose.

  • Ceftaroline Administration: Administer a single intravenous (IV) bolus of ceftaroline fosamil via the tail vein.

  • Blood Sampling: Collect sparse blood samples from each animal at predetermined time points (e.g., 5, 15, 30, 60, 120, 240, and 480 minutes post-dose) via a cannula or tail nick.

  • Plasma Preparation: Centrifuge the blood samples to separate plasma and store at -80°C until analysis.

  • Bioanalysis: Determine the concentration of ceftaroline in the plasma samples using a validated analytical method, such as high-performance liquid chromatography (HPLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Pharmacokinetic Analysis: Use non-compartmental analysis to determine key pharmacokinetic parameters, including Cmax, t1/2, AUC, and clearance (CL).

  • Data Comparison: Compare the pharmacokinetic parameters between the renally impaired and healthy control groups to quantify the impact of renal impairment.

Visualizations

Experimental_Workflow cluster_model_dev Animal Model Development cluster_pk_study Pharmacokinetic Study cluster_analysis Data Analysis & Dosage Optimization Animal_Selection Animal Selection Induce_RI Induction of Renal Impairment Animal_Selection->Induce_RI Monitor_RI Monitor Renal Function (Creatinine, BUN) Induce_RI->Monitor_RI Dose_Admin Ceftaroline Dose Administration Monitor_RI->Dose_Admin Animals with confirmed renal impairment Blood_Sampling Serial Blood Sampling Dose_Admin->Blood_Sampling Bioanalysis Plasma Ceftaroline Quantification (LC-MS) Blood_Sampling->Bioanalysis PK_Analysis Pharmacokinetic Parameter Calculation Bioanalysis->PK_Analysis Compare_Groups Compare PK in Healthy vs. Renally Impaired Groups PK_Analysis->Compare_Groups PK_PD_Modeling PK/PD Modeling (%fT > MIC) Compare_Groups->PK_PD_Modeling Dose_Adjustment Recommend Dose Adjustment PK_PD_Modeling->Dose_Adjustment

Caption: Experimental workflow for optimizing ceftaroline dosage in renally impaired animal models.

Ceftaroline_PK_PD_Pathway cluster_drug_admin Drug Administration & Distribution cluster_elimination Elimination Pathways cluster_renal_impairment Impact of Renal Impairment cluster_pk_pd_target Pharmacodynamic Target Ceftaroline_Fosamil Ceftaroline Fosamil (Prodrug) Administered IV Active_Ceftaroline Active Ceftaroline (in Plasma) Ceftaroline_Fosamil->Active_Ceftaroline Rapidly hydrolyzed by plasma phosphatases Renal_Excretion Renal Excretion (Primary Pathway) Active_Ceftaroline->Renal_Excretion ~50% of dose excreted via kidneys Non_Renal_Clearance Non-Renal Clearance (Minor Pathway) Active_Ceftaroline->Non_Renal_Clearance Reduced_Clearance Reduced Renal Clearance Renal_Excretion->Reduced_Clearance Impaired in renal disease Increased_Exposure Increased Plasma Concentration and Half-life (AUC) Reduced_Clearance->Increased_Exposure Potential_Toxicity Potential for Toxicity (e.g., Neurotoxicity) Increased_Exposure->Potential_Toxicity PK_PD_Index %fT > MIC Increased_Exposure->PK_PD_Index Influences achievement of PK/PD target Bacterial_Killing Bacterial Killing and Efficacy PK_PD_Index->Bacterial_Killing

Caption: Key pharmacokinetic and pharmacodynamic considerations for ceftaroline in renal impairment.

References

overcoming inconsistent results in Zinforo checkerboard synergy assays

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Zinforo (ceftaroline) checkerboard synergy assays. This resource is designed for researchers, scientists, and drug development professionals to help troubleshoot and overcome inconsistent results in their experiments.

Frequently Asked Questions (FAQs)

Q1: What is a checkerboard synergy assay and why is it used with this compound?

A1: A checkerboard assay is a common in vitro method used to assess the interaction between two antimicrobial agents, such as this compound and another antibiotic.[1] The assay is set up in a microtiter plate where concentrations of one drug are serially diluted along the rows and the second drug is diluted along the columns.[2] This creates a matrix of different concentration combinations. The goal is to determine if the combination of drugs results in a greater antimicrobial effect than the sum of their individual effects. This interaction is categorized as synergistic, additive (indifferent), or antagonistic.[3] this compound (ceftaroline), a cephalosporin (B10832234) antibiotic, is often tested in combination with other agents like daptomycin, vancomycin, or linezolid (B1675486) to explore potential synergistic effects against challenging pathogens like methicillin-resistant Staphylococcus aureus (MRSA).[4][5]

Q2: How is synergy determined in a checkerboard assay?

A2: Synergy is typically quantified by calculating the Fractional Inhibitory Concentration (FIC) Index. The FIC for each drug is the Minimum Inhibitory Concentration (MIC) of the drug in combination divided by the MIC of the drug alone. The FIC Index is the sum of the FICs for both drugs.[6]

  • FIC Index = FIC of Drug A + FIC of Drug B

The interpretation of the FIC Index is generally as follows:

FIC IndexInterpretation
≤ 0.5Synergy
> 0.5 to ≤ 4.0Additive or Indifference
> 4.0Antagonism

Note: The interpretation of the FIC index can vary slightly between different studies and guidelines.[7][8]

Q3: My checkerboard assay results with this compound are inconsistent and not reproducible. What are the common causes?

A3: Inconsistent results are a known challenge in checkerboard assays.[9] Several factors can contribute to this variability:

  • Pipetting Errors: Inaccurate or inconsistent pipetting, especially during serial dilutions, is a major source of error.[10]

  • Edge Effects: The outer wells of a microtiter plate are prone to evaporation, which can alter the effective concentrations of the antimicrobial agents. It is recommended to fill the perimeter wells with sterile media or phosphate-buffered saline (PBS) and not use them for experimental data.[10]

  • Inoculum Preparation: The density of the bacterial inoculum must be standardized and consistent across all wells. Variations in the starting bacterial concentration can significantly impact the MIC values.

  • Reagent and Media Variability: Inconsistencies in the preparation of media, antibiotic stock solutions, or other reagents can lead to variable results.[11]

  • Incubation Conditions: Time and temperature of incubation must be strictly controlled.

  • Subjectivity in Reading Results: Determining the MIC by visual inspection can be subjective. Using a plate reader to measure optical density can provide a more objective measure of growth.

Q4: I observe synergy in my checkerboard assay, but the effect is lost when I scale up to a larger culture volume. Why might this be happening?

A4: This is a documented issue that researchers can encounter.[12] Potential reasons for this discrepancy include:

  • Differences in Aeration and Growth Dynamics: The surface-to-volume ratio and aeration in a microtiter plate well are very different from those in a larger flask. This can affect bacterial growth rates and metabolic states, potentially influencing susceptibility to antibiotics.

  • Drug Stability and Distribution: The stability and uniform distribution of the antimicrobial agents may differ between the small volume of a well and a larger culture volume.

  • Inoculum Effect: The initial bacterial density relative to the volume of media can differ between the two formats, potentially leading to different outcomes.[12]

Troubleshooting Guide

If you are experiencing inconsistent results, follow this troubleshooting workflow:

TroubleshootingWorkflow start Inconsistent Results Observed check_pipetting Verify Pipetting Technique and Calibration start->check_pipetting check_controls Review Control Well Results (Growth, Sterility, Single Drug MICs) check_pipetting->check_controls check_plate_setup Assess Plate Setup for Edge Effects check_controls->check_plate_setup check_inoculum Standardize Inoculum Preparation check_plate_setup->check_inoculum check_reagents Evaluate Reagent and Media Preparation check_inoculum->check_reagents re_run_assay Re-run Assay with Corrections check_reagents->re_run_assay

Caption: A logical workflow for troubleshooting inconsistent checkerboard assay results.

Experimental Protocols

Protocol 1: Preparation of Antibiotic Stock Solutions and Dilutions
  • Prepare a stock solution of this compound (ceftaroline) and the second antibiotic in an appropriate solvent (e.g., sterile water or DMSO).

  • Create a series of working solutions for each antibiotic by performing serial dilutions. These will be used to create the final concentrations in the microtiter plate.

Protocol 2: Checkerboard Assay Setup
  • Plate Layout: Design the plate layout to include serial dilutions of this compound along the rows and the second antibiotic along the columns. Include control wells for each drug alone, a growth control (no drugs), and a sterility control (no bacteria).[2]

  • Dispensing Antibiotics: Add the appropriate volume of each antibiotic dilution to the corresponding wells of a 96-well microtiter plate.

  • Inoculum Preparation: Prepare a bacterial suspension in Mueller-Hinton broth (or another appropriate medium) and adjust the turbidity to a 0.5 McFarland standard. This corresponds to approximately 1-2 x 10^8 CFU/mL. Dilute this suspension to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well.

  • Inoculation: Add the standardized bacterial inoculum to each well, except for the sterility control.

  • Incubation: Incubate the plate at 35-37°C for 18-24 hours.

  • Reading Results: Determine the MIC for each drug alone and for each combination by identifying the lowest concentration that inhibits visible bacterial growth. This can be done visually or with a plate reader measuring optical density.

CheckerboardWorkflow start Start prepare_antibiotics Prepare Antibiotic Stock Solutions and Serial Dilutions start->prepare_antibiotics prepare_inoculum Prepare Standardized Bacterial Inoculum start->prepare_inoculum setup_plate Dispense Antibiotics into 96-Well Plate (Checkerboard Pattern) prepare_antibiotics->setup_plate add_inoculum Add Bacterial Inoculum to Wells prepare_inoculum->add_inoculum setup_plate->add_inoculum incubate Incubate Plate add_inoculum->incubate read_results Read MICs Visually or with Plate Reader incubate->read_results calculate_fic Calculate FIC Index read_results->calculate_fic interpret Interpret Results (Synergy, Additive, Antagonism) calculate_fic->interpret end End interpret->end

Caption: A generalized workflow for performing a checkerboard synergy assay.

Data Presentation

Table 1: Example of this compound (Ceftaroline) and Daptomycin Checkerboard Results

Ceftaroline (B109729) (µg/mL)Daptomycin (µg/mL)Growth (OD600)
0 (Control)0 (Control)0.85
0.500.82
100.05 (MIC)
00.250.84
00.50.06 (MIC)
0.250.1250.04 (Synergy)

Table 2: FIC Index Calculation and Interpretation

Drug CombinationMIC Alone (µg/mL)MIC in Combination (µg/mL)FICFIC IndexInterpretation
Ceftaroline10.250.250.5Synergy
Daptomycin0.50.1250.25

This is example data and will vary based on the bacterial strain and specific experimental conditions.

This compound (Ceftaroline) Signaling Pathway

This compound's mechanism of action involves the inhibition of bacterial cell wall synthesis.[13] It binds to penicillin-binding proteins (PBPs), which are essential enzymes in the final steps of peptidoglycan synthesis.[14][15] Ceftaroline has a high affinity for PBP2a in MRSA, which is a key factor in its activity against this resistant pathogen.[16]

ZinforoSignaling This compound This compound (Ceftaroline) pbp Penicillin-Binding Proteins (PBPs) (e.g., PBP2a in MRSA) This compound->pbp binds to and inhibits peptidoglycan Peptidoglycan Synthesis pbp->peptidoglycan is essential for lysis Cell Lysis and Death pbp->lysis inhibition leads to cell_wall Bacterial Cell Wall Integrity peptidoglycan->cell_wall maintains

Caption: The mechanism of action of this compound (Ceftaroline) leading to bacterial cell death.

References

troubleshooting poor Zinforo efficacy in high-inoculum infections

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding the efficacy of Zinforo (ceftaroline) in high-inoculum infections. The information is intended for researchers, scientists, and drug development professionals.

Troubleshooting Guides

This section addresses specific experimental issues you may encounter when investigating the reduced efficacy of this compound under high-inoculum conditions.

Question: My in vitro susceptibility tests, such as Minimum Inhibitory Concentration (MIC) assays, show a significant increase in the this compound MIC at high bacterial inocula compared to standard inocula. How can I systematically investigate this "inoculum effect"?

Answer:

A significant rise in MIC values when moving from a standard inoculum (approx. 5 x 10⁵ CFU/mL) to a high inoculum (approx. 5 x 10⁷ CFU/mL) is a classic presentation of the inoculum effect.[1] This phenomenon is particularly relevant for β-lactam antibiotics like ceftaroline (B109729) when tested against β-lactamase-producing bacteria.[1][2] The primary hypothesis is that at high bacterial densities, the concentration of β-lactamase enzymes is sufficient to hydrolyze and inactivate the antibiotic before it can reach its target, the Penicillin-Binding Proteins (PBPs).

To systematically investigate this, you should quantify the magnitude of the MIC shift and determine if β-lactamase activity is the underlying cause.

Data Presentation: Inoculum Effect on this compound MIC

The following table summarizes typical MIC shifts observed for Staphylococcus aureus when tested at standard versus high inocula.

Bacterial Strainβ-Lactamase TypeInoculum Density (CFU/mL)Ceftaroline MIC (µg/mL)Fold Increase in MIC
MSSA TX0117 Type A Producer5 x 10⁵0.25\multirow{2}{}{≥16-fold }
5 x 10⁷≥4
MSSA (Typical) Type A Producer5 x 10⁵0.125 - 0.5\multirow{2}{}{Variable (often ≥4-fold) }
5 x 10⁷2 - >32
MRSA (Typical) PBP2a Producer5 x 10⁵0.5 - 2\multirow{2}{}{Variable }
5 x 10⁷2 - >32
MSSA TX0117c β-Lactamase Cured5 x 10⁵0.25\multirow{2}{}{None }
5 x 10⁷0.25

Data compiled from literature reports.[3] Actual results will vary based on the specific strain and experimental conditions.

Experimental Workflow: Investigating the Inoculum Effect

This workflow provides a logical sequence of experiments to diagnose the cause of poor this compound efficacy at high bacterial densities.

Inoculum_Effect_Workflow Observe Observation: High this compound MIC at High Inoculum Quantify 1. Quantify MIC Shift (Standard vs. High Inoculum) Observe->Quantify Hypothesize Hypothesis: Is β-lactamase hydrolysis the primary cause? Quantify->Hypothesize Assay 2. Measure β-Lactamase Activity (e.g., Nitrocefin (B1678963) Assay) Hypothesize->Assay Result β-Lactamase Activity Detected? Assay->Result Yes Yes: Hydrolysis is likely cause. Consider β-lactamase inhibitor combination studies. Result->Yes Positive No No: Investigate alternative mechanisms: - PBP2a mutations - Target saturation - Other resistance factors Result->No Negative

Caption: Logical workflow for troubleshooting high-inoculum this compound resistance.

Question: How do I perform a reliable β-lactamase activity assay to confirm if drug hydrolysis is occurring?

Answer:

A chromogenic assay using nitrocefin is a standard and reliable method for detecting most β-lactamase enzymes.[4][5] Nitrocefin is a cephalosporin (B10832234) that changes color from yellow to red upon hydrolysis of its β-lactam ring, a reaction catalyzed by β-lactamases.[4] This color change can be detected visually for a qualitative result or measured over time with a spectrophotometer for quantitative analysis of enzyme kinetics.[6][7]

Experimental Protocol: Nitrocefin Assay for β-Lactamase Activity

This protocol is adapted for a 96-well plate format for quantitative analysis.

1. Reagent Preparation:

  • Nitrocefin Stock Solution (10 mg/mL): Dissolve 10 mg of nitrocefin powder in 1 mL of DMSO. Vortex until fully dissolved. Store this stock solution in small aliquots at -20°C, protected from light.[4]
  • Nitrocefin Working Solution (100 µM): On the day of the experiment, dilute the stock solution in 0.1 M phosphate-buffered saline (PBS), pH 7.0. The final concentration for most kinetic assays is between 50-100 µM.[7]
  • Bacterial Lysate: a. Culture the bacterial strain of interest to mid-log or stationary phase. b. Harvest the cells by centrifugation. c. Resuspend the pellet in a known volume of cold PBS. d. Lyse the cells using a sonicator or bead beater. Keep the sample on ice to prevent protein degradation. e. Centrifuge the lysate at high speed (e.g., >12,000 x g) at 4°C to pellet cell debris. f. Carefully collect the supernatant, which contains the soluble proteins, including β-lactamases. Determine the total protein concentration using a standard method (e.g., Bradford assay).

2. Assay Procedure (96-Well Plate):

  • Controls:
  • Negative Control (Blank): 50 µL of PBS.[4]
  • Positive Control: 50 µL of a known, purified β-lactamase solution.[4]
  • Samples: Add 1-50 µL of your bacterial lysate to duplicate wells. Adjust the total volume in each well to 50 µL with PBS.[8]
  • Reaction Initiation: Add 50 µL of the Nitrocefin Working Solution to all wells to start the reaction (final volume = 100 µL).[4]
  • Measurement: Immediately place the plate in a microplate reader. Measure the absorbance at 486-490 nm every minute for 30-60 minutes.[4][8]

3. Data Analysis:

  • Calculate the rate of nitrocefin hydrolysis (change in absorbance per minute) for each sample.
  • The rate of color change is directly proportional to the β-lactamase activity in the lysate.[4]

Frequently Asked Questions (FAQs)

Question: What is the molecular mechanism of this compound (ceftaroline), and how does it overcome methicillin-resistance in S. aureus (MRSA)?

Answer:

This compound, like other β-lactam antibiotics, functions by inhibiting bacterial cell wall synthesis. It achieves this by binding to Penicillin-Binding Proteins (PBPs), which are essential enzymes for the final steps of peptidoglycan synthesis.[9]

The key to this compound's activity against MRSA lies in its high affinity for PBP2a.[10] MRSA strains express the mecA gene, which codes for PBP2a, a mutated PBP that has a very low affinity for most β-lactam antibiotics.[9] Ceftaroline, however, has a unique structure that allows it to bind effectively to PBP2a and inhibit its function.[10][11]

Recent studies suggest a sophisticated allosteric mechanism. Ceftaroline can bind to an allosteric site on PBP2a, which induces a conformational change that opens the closed active site. This allows a second ceftaroline molecule to bind to the active site, effectively inhibiting the enzyme.[12]

PBP_Binding_Pathway cluster_MSSA MSSA Cell Wall cluster_MRSA MRSA Cell Wall Zinforo_MSSA This compound (Ceftaroline) PBP1_3 PBP 1, 2, 3 Zinforo_MSSA->PBP1_3 Binds Inhibition_MSSA Inhibition of Peptidoglycan Synthesis PBP1_3->Inhibition_MSSA Death_MSSA Bacterial Cell Death Inhibition_MSSA->Death_MSSA Zinforo_MRSA This compound (Ceftaroline) PBP2a_Allo PBP2a (Allosteric Site) Zinforo_MRSA->PBP2a_Allo Binds first PBP2a_Active PBP2a (Active Site) Zinforo_MRSA->PBP2a_Active Binds second PBP2a_Allo->PBP2a_Active Opens Active Site Inhibition_MRSA Inhibition of Peptidoglycan Synthesis PBP2a_Active->Inhibition_MRSA Death_MRSA Bacterial Cell Death Inhibition_MRSA->Death_MRSA

Caption: this compound's mechanism of action in MSSA and MRSA.

Question: Besides β-lactamase hydrolysis, what other factors can contribute to reduced this compound efficacy?

Answer:

While β-lactamase-mediated hydrolysis is the most common cause of the inoculum effect, other mechanisms can contribute to or cause this compound resistance, especially under selective pressure.[1]

  • Mutations in PBP2a: Although this compound has a high affinity for PBP2a, specific mutations within the PBP2a protein, particularly in or near the ceftaroline-binding pocket, can significantly reduce this affinity.[11] For example, a combination of Y446N and E447K amino acid changes in PBP2a has been shown to confer high-level resistance (MIC >32 µg/mL).[11]

  • Mutations in other PBPs: In both MSSA and MRSA, mutations in other essential PBPs (like PBP2 or PBP3) can lead to reduced susceptibility to this compound and other β-lactams.[13]

  • Target Saturation: At extremely high bacterial densities, it is theoretically possible for the sheer number of PBP targets to overwhelm a given concentration of the drug, although this is less commonly cited than enzymatic degradation.

  • Efflux Pumps and Porin Channels: While less characterized for ceftaroline specifically, these are general bacterial resistance mechanisms that can reduce the intracellular concentration of an antibiotic, potentially contributing to reduced efficacy.

Question: What is a time-kill assay and how can it be used to evaluate this compound's efficacy at high inocula?

Answer:

A time-kill assay is a dynamic method used to assess the bactericidal or bacteriostatic activity of an antimicrobial agent over time.[14] Unlike an MIC test which determines the concentration needed to inhibit growth at a single time point (e.g., 24 hours), a time-kill assay measures the rate and extent of bacterial killing.[15][16] A bactericidal effect is typically defined as a ≥3-log₁₀ (99.9%) reduction in the bacterial count (CFU/mL) from the initial inoculum.[14]

For evaluating high-inoculum effects, a time-kill assay is superior to an MIC test because it can reveal:

  • Initial Killing: Whether this compound is initially effective before being degraded.

  • Bacterial Regrowth: A classic sign of drug inactivation. The bacterial count may initially drop, but then rebound as the antibiotic concentration falls below effective levels due to hydrolysis.

  • Rate of Killing: Comparing the killing curves at standard and high inocula provides a clear visual representation of the loss of efficacy.

Experimental Protocol: High-Inoculum Time-Kill Assay

1. Inoculum Preparation:

  • Grow the bacterial strain overnight in cation-adjusted Mueller-Hinton Broth (CAMHB).
  • Dilute the overnight culture in fresh, pre-warmed CAMHB to achieve the target starting inocula (e.g., 5 x 10⁵ CFU/mL for standard and 5 x 10⁷ CFU/mL for high). Verify the starting concentration by plating serial dilutions.

2. Assay Setup:

  • Prepare tubes or flasks containing CAMHB with the desired concentrations of this compound (e.g., 1x, 2x, 4x MIC as determined by standard inoculum).
  • Include a growth control tube (no antibiotic).
  • Inoculate the tubes with the prepared standard or high-inoculum suspensions.

3. Sampling and Plating:

  • At specified time points (e.g., 0, 2, 4, 6, 8, 24 hours), withdraw an aliquot from each tube.
  • Perform serial dilutions of the aliquot in sterile PBS or saline.
  • Plate the dilutions onto an appropriate agar (B569324) medium (e.g., Tryptic Soy Agar).
  • Incubate the plates overnight at 37°C.

4. Data Analysis:

  • Count the colonies on the plates to determine the CFU/mL at each time point.
  • Plot the log₁₀ CFU/mL versus time for each antibiotic concentration and for the growth control.
  • Analyze the curves for evidence of bactericidal activity, bacteriostasis, or regrowth.

References

Navigating Ceftaroline Cross-Reactivity in Penicillin Allergy Models: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides comprehensive guidance for managing and interpreting ceftaroline (B109729) cross-reactivity in penicillin allergy models. Below, you will find detailed troubleshooting guides and frequently asked questions (FAQs) designed to address specific experimental challenges.

Frequently Asked Questions (FAQs)

Q1: What is the likelihood of cross-reactivity between ceftaroline and penicillin?

A1: The risk of cross-reactivity between ceftaroline and penicillins is considered low.[1][2] This is primarily attributed to the unique structure of ceftaroline's R1 side chain, which is dissimilar to those of major penicillins like penicillin G, amoxicillin, and ampicillin (B1664943).[3][4] While older data suggested higher cross-reactivity rates between penicillins and cephalosporins, this was often due to contamination of early cephalosporin (B10832234) preparations with penicillin.[5] Modern synthetic processes have largely eliminated this issue. The primary determinant of cross-reactivity is the similarity of the R1 side chain, not the shared β-lactam ring.[2][6]

Q2: A patient has a documented penicillin allergy. Is it safe to use ceftaroline in our preclinical models?

A2: Generally, ceftaroline is considered a safe option in cases of penicillin allergy due to its distinct R1 side chain.[4] However, a thorough evaluation of the nature of the reported allergy is crucial. For in vitro and ex vivo experimental models, it is recommended to confirm the lack of cross-reactivity using sensitive assays such as the Basophil Activation Test (BAT) or Lymphocyte Transformation Test (LTT) with cells from penicillin-sensitized donors.

Q3: Can we use skin testing to predict ceftaroline cross-reactivity in our animal models?

A3: While skin testing is a valuable tool for diagnosing IgE-mediated drug allergies in a clinical setting, its application and validation in preclinical animal models can be complex.[1] There is currently no standardized, validated skin test for ceftaroline.[1] For research purposes, in vitro assays like BAT and mast cell degranulation assays may provide more reliable and quantifiable data on the potential for IgE-mediated reactions.

Q4: What is the underlying mechanism of β-lactam cross-reactivity?

A4: The primary mechanism of cross-reactivity among β-lactam antibiotics is the structural similarity of their R1 side chains.[2][6] The immune system, particularly IgE antibodies in Type I hypersensitivity, recognizes the shape and chemical properties of these side chains. If the R1 side chains of two different β-lactams are identical or highly similar, an IgE antibody generated against one may bind to the other, triggering an allergic reaction.[7] The β-lactam ring itself is a less common target for IgE-mediated cross-reactivity.

Quantitative Data Summary

Direct quantitative data on the cross-reactivity between ceftaroline and specific penicillins is limited in publicly available literature. However, the risk can be inferred from studies on cephalosporin generations and the principle of R1 side chain dissimilarity.

ComparisonReported Cross-Reactivity Rate/Odds Ratio (OR)Key Considerations
Penicillin Allergy vs. 1st Generation Cephalosporins (with similar R1 side chains)~1% to as high as 27% in some studies.[8] OR: 4.8 (CI 3.7-6.2).[8]Higher risk due to R1 side chain similarities (e.g., ampicillin and cephalexin).
Penicillin Allergy vs. 2nd Generation CephalosporinsNegligible cross-reactivity.[8] OR: 1.1 (CI 0.6-2.1).[8]Lower risk due to more distinct R1 side chains.
Penicillin Allergy vs. 3rd & 4th Generation CephalosporinsNegligible risk.[8]R1 side chains are generally dissimilar from penicillins.
Penicillin Allergy vs. Cefazolin (1st Gen with unique R1)Dual allergy frequency of 0.7% to 3.0% in patients with confirmed penicillin allergy.[9][10]Cefazolin has a unique R1 side chain, resulting in low cross-reactivity.[6]
Penicillin Allergy vs. Ceftaroline (5th Generation) Specific quantitative data is not readily available, but the risk is considered very low due to its unique R1 side chain. [1][4]The distinct chemical structure of the R1 side chain minimizes the likelihood of recognition by penicillin-specific antibodies.

Experimental Protocols & Troubleshooting Guides

Basophil Activation Test (BAT)

The BAT is a flow cytometry-based assay that measures the upregulation of activation markers, such as CD63 and CD203c, on the surface of basophils upon allergen stimulation.

BAT_Workflow cluster_prep Sample Preparation cluster_stimulation Cell Stimulation cluster_staining Staining & Lysis cluster_analysis Data Acquisition & Analysis Blood Whole Blood Collection (Heparinized) PBMC PBMC Isolation (Optional) Blood->PBMC Density Gradient Centrifugation Stimulation Incubate with Ceftaroline, Penicillin, Controls (37°C, 15-30 min) PBMC->Stimulation Staining Add Fluorochrome-conjugated Antibodies (anti-CD63, anti-CD203c, etc.) Stimulation->Staining Lysis Red Blood Cell Lysis Staining->Lysis Flow Acquire on Flow Cytometer Lysis->Flow Gating Gate on Basophil Population Flow->Gating Analysis Quantify % Activated Basophils Gating->Analysis

Experimental workflow for the Basophil Activation Test (BAT).
IssuePossible Cause(s)Recommended Solution(s)
High Background Activation in Negative Control - Spontaneous basophil activation due to improper sample handling.- Use fresh blood samples (ideally within 4 hours of collection).- Handle samples gently, avoiding vigorous shaking or vortexing.
- Contamination of reagents.- Use sterile, endotoxin-free reagents and consumables.
Low or No Activation with Positive Control (e.g., anti-IgE) - "Non-responder" patient/donor.- Include a non-IgE-mediated positive control (e.g., fMLP) to confirm basophil viability and reactivity.
- Suboptimal concentration of positive control.- Titrate the positive control to determine the optimal concentration for your experimental setup.
- Degraded reagents.- Ensure proper storage and handling of antibodies and other reagents.
Inconsistent Results Between Replicates - Pipetting errors.- Use calibrated pipettes and ensure accurate and consistent pipetting technique.
- Uneven cell distribution.- Gently mix cell suspension before aliquoting.
Difficulty Gating Basophil Population - Inappropriate antibody panel.- Use a combination of markers to clearly identify basophils (e.g., CD123, CCR3, HLA-DR-).
- Low basophil count in the sample.- Increase the number of events acquired on the flow cytometer.

Lymphocyte Transformation Test (LTT)

The LTT measures the proliferation of drug-specific memory T-cells in vitro following stimulation with the drug of interest.

LTT_Principle cluster_exposure In Vivo Sensitization cluster_invitro In Vitro Re-challenge cluster_detection Detection of Proliferation Patient Patient with Penicillin Allergy MemoryT Penicillin-specific Memory T-cells Patient->MemoryT Prior Exposure PBMCs Isolate PBMCs Culture Culture with Ceftaroline or Penicillin PBMCs->Culture Proliferation Proliferation of Memory T-cells Culture->Proliferation Antigen Recognition Thymidine [3H]-Thymidine Incorporation or CFSE dilution Proliferation->Thymidine Measurement Measure Radioactivity or Fluorescence Thymidine->Measurement

Principle of the Lymphocyte Transformation Test (LTT).
IssuePossible Cause(s)Recommended Solution(s)
High Background Proliferation - Recent in vivo immune activation in the donor.- Ensure a sufficient washout period after any illness or vaccination before blood collection.
- Mitogenic components in the culture medium.- Use high-quality, tested reagents and serum.
Low Stimulation Index (SI) with Positive Control (e.g., PHA) - Poor cell viability.- Handle PBMCs gently during isolation and culture. Check viability with trypan blue.
- Suboptimal concentration of mitogen.- Titrate the positive control to determine the optimal concentration.
False-Negative Results - Insufficient number of drug-specific T-cells.- Increase the number of cells cultured per well.
- Inappropriate drug concentration (too low or cytotoxic).- Perform a dose-response curve for the drug to determine the optimal non-toxic concentration.
- Incorrect timing of proliferation measurement.- Optimize the culture duration (typically 5-7 days).
High Variability Between Wells - Inconsistent cell seeding.- Ensure a homogenous cell suspension before plating.
- "Edge effects" in the culture plate.- Avoid using the outer wells of the plate or fill them with sterile medium.

Mast Cell Degranulation Assay

This assay measures the release of mediators (e.g., histamine, β-hexosaminidase) from mast cells upon stimulation with an allergen.

MastCell_Degranulation Ceftaroline Ceftaroline IgE IgE Ceftaroline->IgE Cross-linking FcεRI FcεRI Receptor IgE->FcεRI Binding Lyn Lyn FcεRI->Lyn Phosphorylation MastCell Mast Cell Syk Syk Lyn->Syk Activation LAT LAT Syk->LAT PLCγ PLCγ LAT->PLCγ IP3 IP3 PLCγ->IP3 DAG DAG PLCγ->DAG Ca Ca²⁺ Release IP3->Ca PKC PKC Activation DAG->PKC Degranulation Degranulation (Mediator Release) Ca->Degranulation PKC->Degranulation

Simplified signaling pathway of IgE-mediated mast cell degranulation.
IssuePossible Cause(s)Recommended Solution(s)
High Spontaneous Release in Unstimulated Cells - Cell stress due to harsh handling or centrifugation.- Handle cells gently and use optimal centrifugation speeds and durations.
- Poor cell health.- Ensure proper cell culture conditions and use cells at an appropriate passage number.
Low Degranulation with Positive Control (e.g., ionomycin, compound 48/80) - Ineffective concentration of the stimulant.- Titrate the positive control to determine the optimal concentration.
- Insufficient sensitization with IgE (for IgE-mediated degranulation).- Optimize IgE concentration and sensitization time.
Enzyme Assay (e.g., β-hexosaminidase) Not Working - Incorrect buffer pH for the enzyme reaction.- Prepare fresh buffers and verify the pH.
- Degraded substrate.- Store substrate appropriately (e.g., protected from light) and use a fresh stock.
Inconsistent Results - Temperature fluctuations during incubation.- Use a calibrated incubator and ensure consistent incubation times.
- Inaccurate timing of reagent addition and reaction stopping.- Use a multichannel pipette for simultaneous addition of reagents to multiple wells.

References

ceftaroline fosamil stability under different temperature and pH conditions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance and answers frequently asked questions regarding the stability of ceftaroline (B109729) fosamil under various experimental conditions. The information is intended for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What is the recommended storage for ceftaroline fosamil powder for injection?

A1: Intact vials of ceftaroline fosamil powder should be stored at a controlled room temperature.

Q2: What is the stability of ceftaroline fosamil after reconstitution?

A2: Once reconstituted, the stability of ceftaroline fosamil depends on the storage temperature and the diluent used. Generally, the reconstituted solution should be used within 6 hours if stored at room temperature or within 24 hours if refrigerated at 2°C to 8°C (36°F to 46°F).[1][2][3][4] For specific timeframes with different diluents and temperatures, please refer to the data tables below.

Q3: What is the pH of the reconstituted ceftaroline fosamil solution?

A3: The reconstituted solution of ceftaroline fosamil typically has a pH ranging from 4.8 to 6.5.[3]

Q4: How does pH affect the stability of ceftaroline fosamil?

A4: Ceftaroline fosamil is more stable in acidic conditions and unstable in basic conditions. Forced degradation studies have shown it to be stable in the presence of 0.1M HCl but unstable in 0.1M and 0.01M NaOH.

Q5: Are there any known incompatibilities with other drugs during Y-site administration?

A5: Yes, the compatibility of ceftaroline fosamil with other drugs has been studied. It should not be mixed with or physically added to solutions containing other drugs unless compatibility has been confirmed.

Troubleshooting Guide

Issue Possible Cause Recommended Action
Visible Particulate Matter or Discoloration This could indicate chemical degradation or physical instability of the reconstituted solution. The color of the solution can range from clear, light to dark yellow depending on concentration and storage conditions.[1][3]Visually inspect the solution for particulate matter and discoloration before administration.[1] If significant changes are observed outside of the expected color range, do not use the solution and prepare a fresh batch.
Unexpectedly Low Potency in Experimental Assay The drug may have degraded due to improper storage temperature or prolonged storage after reconstitution.Review the storage conditions and the time elapsed since reconstitution. Refer to the stability data tables to ensure that the storage time and temperature are within the recommended limits for the specific diluent used.
Variable Results in Stability Studies This could be due to inconsistencies in the experimental protocol, such as variations in pH, temperature control, or the analytical method.Ensure precise control of temperature and pH throughout the experiment. Verify the validation of the stability-indicating analytical method, such as HPLC, to ensure it is accurate and reproducible.

Data on Ceftaroline Fosamil Stability

Stability Under Different Temperature Conditions
TemperatureDiluentConcentrationStability DurationReference(s)
2°C to 8°C (Refrigerated)0.9% Sodium Chloride or 5% Dextrose4 mg/mL to 12 mg/mLUp to 24 hours[5][6]
4°C0.9% Sodium Chloride or 5% DextroseNot Specified144 hours (6 days)[7]
Room Temperature0.9% Sodium Chloride or 5% DextroseNot SpecifiedUp to 6 hours[1][2][3][4][5][6]
25°C0.9% Sodium ChlorideNot Specified24 hours[7]
25°C5% DextroseNot Specified24 hours[7]
30°C0.9% Sodium Chloride or 5% DextroseNot Specified12 hours[7]
35°C0.9% Sodium ChlorideNot Specified12 hours[7]
35°C5% DextroseNot Specified6 hours[7]
40°C and 60°CNot SpecifiedNot SpecifiedUnstable
Stability Under Different pH Conditions (Forced Degradation Studies)
ConditionReagentStabilityReference(s)
Acidic Hydrolysis0.1M HClStable
Basic Hydrolysis0.1M and 0.01M NaOHUnstable
Oxidative3.0% Hydrogen PeroxideUnstable

Experimental Protocols

Stability-Indicating High-Performance Liquid Chromatography (HPLC) Method

A common method for assessing the stability of ceftaroline fosamil is through a stability-indicating HPLC-UV method.

Sample Preparation:

  • Reconstitute the ceftaroline fosamil vial with a suitable diluent (e.g., sterile water for injection, 0.9% sodium chloride, or 5% dextrose) to a known concentration.

  • Further dilute the reconstituted solution with the mobile phase to a final concentration within the linear range of the assay (e.g., 40 µg/mL).

  • For forced degradation studies, expose the sample solution to stress conditions (e.g., acid, base, heat, oxidation, light) for a specified duration. Neutralize the pH if necessary before dilution.

Chromatographic Conditions:

  • Column: Agilent® C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: A mixture of water (with 1.0% triethylamine, pH adjusted to 5.0) and acetonitrile (B52724) in a ratio of 87:13 (v/v).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV spectrophotometer at a wavelength of 242 nm.

  • Temperature: 30°C.

This method should be validated for specificity, linearity, precision, accuracy, and robustness according to ICH guidelines.

Visualizations

experimental_workflow Experimental Workflow for Ceftaroline Fosamil Stability Testing cluster_prep Sample Preparation cluster_analysis Analysis cluster_results Data Interpretation reconstitution Reconstitute Ceftaroline Fosamil dilution Dilute to Working Concentration reconstitution->dilution hplc_analysis HPLC Analysis dilution->hplc_analysis stress_conditions Apply Stress Conditions (Temp, pH, Light, Oxidizing Agent) stress_conditions->hplc_analysis data_acquisition Data Acquisition hplc_analysis->data_acquisition quantification Quantify Ceftaroline Fosamil and Degradation Products data_acquisition->quantification kinetics Determine Degradation Kinetics quantification->kinetics report Generate Stability Report kinetics->report

Caption: Workflow for assessing ceftaroline fosamil stability.

mechanism_of_action Simplified Mechanism of Action of Ceftaroline cluster_drug Drug Administration cluster_bacteria Bacterial Cell ceftaroline_fosamil Ceftaroline Fosamil (Prodrug) conversion Conversion by Plasma Phosphatases ceftaroline_fosamil->conversion ceftaroline_active Ceftaroline (Active Drug) conversion->ceftaroline_active pbp Penicillin-Binding Proteins (PBPs) (e.g., PBP2a in MRSA) ceftaroline_active->pbp Binding cell_wall_synthesis Cell Wall Synthesis pbp->cell_wall_synthesis Inhibition cell_lysis Cell Lysis and Bacterial Death cell_wall_synthesis->cell_lysis

Caption: Ceftaroline's mechanism of action.

References

Technical Support Center: In Vitro Experimental Evolution for Ceftaroline Resistance

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers conducting in vitro experimental evolution studies to select for ceftaroline (B109729) resistance.

Troubleshooting Guides

Issue: Contamination of Cultures During Serial Passage

Question: My long-term serial passage experiment is showing contamination. How can I prevent this?

Answer: Contamination is a significant risk in lengthy experiments like serial passage. Here are potential causes and solutions:

  • Causes:

    • Non-sterile technique during daily passages.

    • Contaminated media, antibiotic stocks, or lab equipment.

    • Airborne contaminants in the workspace.[1]

  • Solutions:

    • Aseptic Technique: Strictly adhere to aseptic techniques. Work in a laminar flow hood or biosafety cabinet.[2] Use sterile pipette tips for each transfer and avoid touching the inside of culture vessels.

    • Media and Reagent Sterility: Use freshly prepared or certified sterile media. Filter-sterilize antibiotic stock solutions. Regularly test media for sterility by incubating a sample without bacteria.

    • Workspace Decontamination: Before and after each use, thoroughly decontaminate the work area with 70% ethanol (B145695) or a suitable disinfectant.[3][4] Utilize UV sterilization in the biosafety cabinet between uses.[4]

    • Isolate and Verify: If contamination is suspected, streak the culture onto an appropriate agar (B569324) plate to isolate the primary organism from contaminants. Use Gram staining and/or sequencing to verify the identity of your bacterial strain. Pulsed-field gel electrophoresis (PFGE) can also be used to confirm that resistant clones are derived from the parental strain.[5]

Issue: Inconsistent or Fluctuating MIC Values

Question: I'm observing inconsistent Minimum Inhibitory Concentration (MIC) values for ceftaroline in my evolved isolates. What could be the cause and how can I troubleshoot this?

Answer: Inconsistent MICs can arise from several factors, making it difficult to assess the evolution of resistance.

  • Causes:

    • Variability in inoculum preparation.

    • Heterogeneous population of resistant mutants.[6]

    • Technical variability in the MIC assay itself.[7][8]

    • Instability of the resistance phenotype.

  • Solutions:

    • Standardize Inoculum: Ensure a standardized inoculum density for each MIC test, typically by adjusting the bacterial suspension to a 0.5 McFarland standard.

    • Isolate and Test Single Colonies: If you suspect a mixed population, streak the evolved culture onto an antibiotic-free agar plate, pick several single colonies, and test the MIC for each isolate individually. This can reveal if you have a heterogeneous population with varying levels of resistance.

    • Replicate and Average: Perform MIC assays in triplicate to ensure reproducibility. Report the mode or median MIC value.

    • Confirm with a Reference Method: If using a gradient diffusion strip (E-test), consider confirming the results with a reference method like broth microdilution.[7][9]

    • Stability Test: To check if the resistance is stable, subculture the resistant isolate on antibiotic-free media for several passages and then re-test the MIC. A decrease in MIC suggests the resistance may be unstable without selective pressure.[5]

Issue: Failure to Achieve a Significant Increase in Ceftaroline Resistance

Question: After numerous passages, the MIC of ceftaroline against my bacterial strain is not increasing significantly. Why might this be happening?

Answer: A lack of resistance development can be due to several experimental and biological factors.

  • Causes:

    • The starting concentration of ceftaroline is too high, leading to culture death.

    • The incremental increase in ceftaroline concentration is too large.

    • The bacterial species or strain has a low intrinsic potential to develop resistance to ceftaroline.[5]

    • Insufficient duration of the experiment.

  • Solutions:

    • Optimize Starting Concentration: Begin the experiment with a sub-inhibitory concentration of ceftaroline, typically 0.25x or 0.5x the initial MIC of the parental strain.

    • Gradual Increase in Selective Pressure: Increase the ceftaroline concentration in small increments (e.g., 1.5x or 2x) at each passage. The goal is to select for mutants with slightly increased resistance without killing the entire population.[5]

    • Increase Passage Number: Some resistance mechanisms require the accumulation of multiple mutations, which can take time. Experiments selecting for high-level resistance may require 20, 40, or even more daily passages.[10][11]

    • Consider a Different Strain: If a particular strain fails to develop resistance, it may be informative to repeat the experiment with other clinical isolates of the same species, as the genetic background can influence the propensity for resistance development.[10]

Frequently Asked Questions (FAQs)

Q1: What is a typical protocol for in vitro selection of ceftaroline resistance using serial passage?

A1: A detailed protocol for serial passage is provided in the "Experimental Protocols" section below. The general workflow involves repeatedly exposing a bacterial population to gradually increasing concentrations of ceftaroline.

Q2: What are the common genetic mechanisms of ceftaroline resistance that I should investigate in my evolved isolates?

A2: The most common mechanisms of ceftaroline resistance in Staphylococcus aureus involve mutations in genes encoding penicillin-binding proteins (PBPs). You should sequence the following genes in your resistant isolates and compare them to the parental strain:

  • mecA: Encodes PBP2a, a key determinant of methicillin (B1676495) resistance and a primary target for ceftaroline. Mutations in both the transpeptidase and non-penicillin-binding domains can reduce ceftaroline susceptibility.[12]

  • pbp2, pbp3, pbp4: Mutations in these native PBP genes can also contribute to ceftaroline resistance.[11][13]

  • gdpP: Mutations in this gene have been associated with increased ceftaroline resistance.[10][13]

  • graR/graS: Changes in this two-component regulatory system can also play a role.[10]

Q3: How much of an increase in MIC is considered significant?

A3: A greater than 4-fold increase in the MIC is generally considered a significant indicator of resistance development in these types of experiments.[5] However, even smaller, stable increases can be meaningful and warrant further investigation.

Q4: Can I use methods other than serial passage to select for ceftaroline resistance?

A4: Yes, while serial passage is common, other methods include:

  • Gradient Plates: Agar plates containing a concentration gradient of ceftaroline can be used to select for resistant mutants in a single step.

  • Population Analysis Profiles (PAPs): This method is used to detect and quantify resistant subpopulations within a larger susceptible population.[6]

Q5: What concentrations of ceftaroline should I use in my experiment?

A5: The concentrations will depend on the specific bacterial strain and its initial susceptibility. A common approach is to use a two-fold dilution series of ceftaroline in broth, starting from a concentration well below the MIC and extending to concentrations well above it (e.g., 0.25 to 128 mg/L).[14]

Data Presentation

Table 1: Example of Ceftaroline MIC Progression in S. aureus During Serial Passage

Strain IDLineageInitial MIC (mg/L)MIC after 20 Passages (mg/L)MIC after 40 Passages (mg/L)Key Mutations Identified
ST8-A1164128gdpP, graS[10]
ST8-B2132128gdpP[10]
ST239-A1264128pbp4 promoter, gdpP, graR[10]
ST239-B2232128pbp4[10]
ST228121632mecA (Y446N, E447K)[10]
MSSA-110.254N/Apbp2, pbp3[11]

N/A: Data not available

Experimental Protocols

Protocol 1: Serial Passage for In Vitro Selection of Ceftaroline Resistance

This protocol is a generalized procedure based on methodologies described in the literature.[5][11][14]

  • Preparation:

    • Prepare sterile cation-adjusted Mueller-Hinton broth (CAMHB).

    • Prepare a stock solution of ceftaroline and filter-sterilize.

    • Grow an overnight culture of the parental bacterial strain (e.g., S. aureus) in CAMHB.

  • Day 1 (Initial MIC and Setup):

    • Determine the baseline MIC of ceftaroline for the parental strain using a broth microdilution method.

    • In a 96-well plate or series of tubes, prepare a two-fold dilution series of ceftaroline in CAMHB. Concentrations should bracket the initial MIC (e.g., from 0.125 to 64 mg/L).

    • Inoculate the wells/tubes with the bacterial culture adjusted to a final concentration of approximately 5 x 10^5 CFU/mL.

    • Include a growth control well (no antibiotic) and a sterility control well (no bacteria).

    • Incubate at 37°C for 18-24 hours.

  • Daily Passaging (Day 2 onwards):

    • After incubation, identify the well with the highest concentration of ceftaroline that shows visible bacterial growth (this is the sub-inhibitory concentration).

    • Prepare a new set of ceftaroline dilutions for the next passage.

    • Inoculate the new plate/tubes with a small aliquot (e.g., 10 µL) taken from the well identified in the previous step.[5]

    • Incubate at 37°C for 18-24 hours.

  • Repeat and Monitor:

    • Repeat the daily passaging for a predetermined number of days (e.g., 20 to 50 days).[5]

    • Periodically (e.g., every 5-10 passages), determine the MIC of the evolving population to track the increase in resistance.[10]

    • At the end of the experiment, streak the final population onto agar to isolate single colonies for further characterization (MIC confirmation, genetic analysis).

Mandatory Visualizations

Experimental_Workflow Serial Passage Experimental Workflow for Ceftaroline Resistance cluster_setup Initial Setup cluster_passage Daily Passage Cycle cluster_analysis Analysis start Prepare Parental Bacterial Culture mic_initial Determine Baseline Ceftaroline MIC start->mic_initial setup_tubes Inoculate Tubes with Ceftaroline Dilutions mic_initial->setup_tubes incubate Incubate 24h at 37°C setup_tubes->incubate Start Cycle select_well Select Well with Highest Concentration Supporting Growth incubate->select_well Repeat for 20-50 days inoculate_next Inoculate New Dilution Series from Selected Well select_well->inoculate_next Repeat for 20-50 days isolate_colonies Isolate Single Colonies from Final Population select_well->isolate_colonies End of Experiment inoculate_next->incubate Repeat for 20-50 days mic_final Confirm MIC of Resistant Isolates isolate_colonies->mic_final wgs Whole Genome Sequencing (WGS) isolate_colonies->wgs analysis Identify Resistance Mutations (e.g., in mecA, pbp4) wgs->analysis

Caption: Workflow for selecting ceftaroline resistance via serial passage.

Resistance_Mechanisms Key Genetic Pathways to Ceftaroline Resistance in S. aureus cluster_selection Selective Pressure cluster_mutations Genetic Alterations cluster_phenotype Resulting Phenotype ceftaroline Ceftaroline Exposure mecA mecA Mutations (PBP2a Alteration) ceftaroline->mecA selects for pbp_native Native PBP Mutations (pbp2, pbp3, pbp4) ceftaroline->pbp_native selects for gdpP gdpP Mutations ceftaroline->gdpP selects for graSR graSR Mutations ceftaroline->graSR selects for resistance Increased Ceftaroline MIC (Reduced Susceptibility) mecA->resistance leads to pbp_native->resistance leads to gdpP->resistance leads to graSR->resistance leads to

Caption: Common genetic mutations leading to ceftaroline resistance.

References

Zinforo (Ceftaroline Fosamil) In Vitro Activity: A Technical Support Guide on the Impact of Serum Protein Binding

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides in-depth information, troubleshooting guides, and frequently asked questions (FAQs) regarding the influence of serum protein binding on the in vitro activity of Zinforo (ceftaroline fosamil). This resource is intended to assist laboratory professionals in designing and interpreting experiments.

Executive Summary

This compound, the prodrug of ceftaroline (B109729), is a cephalosporin (B10832234) antibiotic with broad-spectrum activity against Gram-positive and Gram-negative bacteria. A key pharmacokinetic property of ceftaroline is its low plasma protein binding, which is consistently reported to be approximately 20%. This low level of protein binding means that a large fraction of the drug in circulation is free and microbiologically active. Consequently, the presence of serum proteins has a minimal impact on its in vitro activity. Studies have indicated that the Minimum Inhibitory Concentrations (MICs) of ceftaroline are not significantly affected by the presence of serum proteins.

Data on this compound (Ceftaroline) Protein Binding and In Vitro Activity

The following tables summarize the protein binding of ceftaroline and its typical MIC ranges against common pathogens in standard broth, which, due to its low protein binding, are expected to be comparable to values in the presence of serum.

Table 1: Serum Protein Binding of Ceftaroline

ParameterValueReference(s)
Human Serum Protein Binding~20%[1][2]

Table 2: Ceftaroline MIC Distribution for Key Pathogens (in Standard Broth)

Organism (Phenotype)MIC₅₀ (µg/mL)MIC₉₀ (µg/mL)
Staphylococcus aureus (Methicillin-Susceptible, MSSA)0.250.25
Staphylococcus aureus (Methicillin-Resistant, MRSA)0.5 - 11 - 2
Streptococcus pneumoniae (Penicillin-Susceptible)≤0.0150.03
Streptococcus pneumoniae (Penicillin-Resistant)0.06 - 0.120.12 - 0.25
Haemophilus influenzae≤0.03≤0.03

Note: MIC values are compiled from various surveillance studies and may vary slightly based on geographic location and time of isolate collection.

Experimental Protocols

Protocol for Determining the Effect of Human Serum on Ceftaroline MIC

This protocol outlines the methodology for assessing the impact of human serum on the MIC of ceftaroline against a bacterial isolate.

1. Materials:

  • Ceftaroline analytical standard

  • Bacterial isolate (e.g., Staphylococcus aureus ATCC 29213)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Pooled normal human serum (heat-inactivated at 56°C for 30 minutes)

  • Sterile 96-well microtiter plates

  • Bacterial inoculum standardized to 0.5 McFarland

2. Methods:

  • Preparation of Media: Prepare two sets of media:

    • 100% CAMHB

    • 50% CAMHB supplemented with 50% heat-inactivated human serum.

  • Ceftaroline Serial Dilutions: Prepare serial twofold dilutions of ceftaroline in both media types in the 96-well microtiter plates.

  • Inoculum Preparation: Dilute the 0.5 McFarland standardized bacterial suspension to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well.

  • Inoculation: Add the bacterial inoculum to each well of the microtiter plates.

  • Incubation: Incubate the plates at 35°C ± 2°C for 18-24 hours in ambient air.

  • MIC Determination: The MIC is the lowest concentration of ceftaroline that completely inhibits visible growth of the organism.

Experimental_Workflow_MIC_Serum_Effect Workflow for Assessing Serum Effect on MIC cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis prep_media Prepare Media (100% CAMHB & 50% CAMHB + 50% Serum) prep_drug Prepare Ceftaroline Serial Dilutions prep_media->prep_drug inoculation Inoculate Microtiter Plates prep_drug->inoculation prep_inoculum Standardize Bacterial Inoculum (0.5 McFarland) prep_inoculum->inoculation incubation Incubate at 35°C for 18-24 hours inoculation->incubation read_mic Read MICs (Lowest concentration with no visible growth) incubation->read_mic comparison Compare MICs (CAMHB vs. CAMHB + Serum) read_mic->comparison

Workflow for assessing serum effect on MIC.

Troubleshooting and FAQs

Q1: We observed a slight increase in the ceftaroline MIC when tested in the presence of 50% human serum. Is this expected?

A1: While ceftaroline has low protein binding (~20%), a slight, non-significant increase (e.g., one twofold dilution) in MIC in the presence of high concentrations of serum may be observed. This is generally within the expected variability of the assay. A significant increase (more than one twofold dilution) would be atypical and may warrant further investigation into the experimental setup, such as the quality of the serum or the specific bacterial strain being tested.

Q2: Does the presence of human serum albumin (HSA) alone have the same effect as whole serum?

A2: For most drugs, HSA is the primary binding protein in serum. Therefore, using a physiological concentration of HSA (e.g., 4.5 g/dL) in your broth can be a good surrogate for whole serum to study the specific impact of albumin binding. However, whole serum contains other proteins and components that could potentially influence bacterial growth or drug activity in a more complex manner.

Q3: How does the low protein binding of this compound affect its clinical efficacy?

A3: The low protein binding is advantageous as a larger fraction of the drug is in its free, active form, which is available to exert its antibacterial effect at the site of infection. The pharmacokinetic/pharmacodynamic (PK/PD) parameter that best correlates with the efficacy of beta-lactams like ceftaroline is the percentage of the dosing interval during which the free drug concentration remains above the MIC (%fT > MIC). Due to its low protein binding, a higher proportion of the total drug concentration contributes to this parameter, which is factored into the established clinical breakpoints for susceptibility.

Q4: Can we expect the same minimal impact of protein binding in animal serum during preclinical studies?

A4: Not necessarily. Protein binding can vary between species. If you are conducting preclinical studies in animals, it is advisable to determine the protein binding of ceftaroline in the serum of the specific animal model being used. This will allow for a more accurate correlation of in vitro activity with in vivo efficacy in that model.

Logical_Relationship_Protein_Binding Impact of Serum Protein Binding on Antibacterial Activity TotalDrug Total Drug in Serum ProteinBinding Serum Protein Binding (~20% for Ceftaroline) TotalDrug->ProteinBinding FreeDrug Free (Unbound) Drug (~80% for Ceftaroline) ProteinBinding->FreeDrug Low Binding BoundDrug Protein-Bound Drug (Inactive) ProteinBinding->BoundDrug Activity In Vitro Antibacterial Activity (e.g., MIC) FreeDrug->Activity Directly Correlates BoundDrug->Activity No Direct Activity

Impact of serum protein binding on antibacterial activity.

References

adjusting Zinforo infusion time in PK/PD models for optimal exposure

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Zinforo (ceftaroline fosamil) Pharmacokinetic/Pharmacodynamic (PK/PD) Technical Support Center. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on adjusting this compound infusion times for optimal drug exposure based on PK/PD modeling.

Frequently Asked Questions (FAQs)

Q1: What is the primary PK/PD index that correlates with this compound efficacy?

A1: For this compound, as with other β-lactam antibiotics, the most crucial pharmacokinetic/pharmacodynamic (PK/PD) index for determining efficacy is the percentage of time that the free drug concentration remains above the Minimum Inhibitory Concentration (MIC) of the target pathogen during a dosing interval (%fT>MIC).[1][2]

Q2: What are the established %fT>MIC targets for common pathogens treated with this compound?

A2: The established PK/PD targets for this compound vary by pathogen. For Staphylococcus aureus, a target of 35% fT>MIC is associated with a 2-log reduction in bacterial density.[3] For Streptococcus pneumoniae, a target of 44% fT>MIC is associated with a 1-log bacterial reduction.[3] For Gram-negative Enterobacteriaceae, a %fT>MIC of 54% has been noted in murine models.[4] In critically ill patients, a more aggressive target of 100% fT>MIC is often considered to optimize clinical outcomes.[5]

Q3: Is it possible to adjust the infusion time of this compound, and how does this affect drug exposure?

A3: Yes, the infusion time for the standard 600 mg dose of this compound can be varied. It is approved for intravenous (IV) infusion over a period of 5 to 60 minutes in adults and children aged 2 months and older.[1][6] Shorter infusion times (e.g., 5 minutes) result in a higher peak plasma concentration (Cmax), while the overall drug exposure (AUC) remains similar to a 60-minute infusion.[1][3] Both 5-minute and 60-minute infusions have been shown to achieve a high probability of PK/PD target attainment for susceptible pathogens.[1][3][6]

Q4: When would a prolonged infusion of this compound be considered?

A4: A prolonged infusion, such as a 2-hour infusion, is typically considered for treating infections caused by less susceptible pathogens, specifically those with higher MICs. For instance, an intensified dosing regimen of 600 mg every 8 hours administered as a 2-hour infusion is recommended for complicated skin and soft tissue infections (cSSTI) caused by S. aureus with an MIC of 2-4 mg/L.[7][8] Prolonging the infusion time increases the %fT>MIC, which can be crucial for achieving therapeutic targets against these less susceptible organisms.

Q5: How does renal impairment affect this compound dosing and infusion time adjustments?

A5: this compound is primarily eliminated by the kidneys, so dosage adjustments are necessary for patients with renal impairment.[9] For patients with moderate to severe renal impairment, the dose of this compound is reduced. The impact of infusion time on PK/PD target attainment in the context of reduced dosages should be carefully considered. Population PK models have been developed to propose optimized dosages for pediatric patients with renal impairment.[10]

Troubleshooting Guide

Problem: My PK/PD model predicts suboptimal target attainment for an S. aureus isolate with an MIC of 2 mg/L using the standard 600 mg q12h, 60-minute infusion.

Solution:

  • Consider an Intensified Dosing Regimen: For S. aureus with MICs of 2-4 mg/L, the standard dosing regimen may not be sufficient. An intensified regimen of 600 mg every 8 hours (q8h) with a prolonged infusion time of 2 hours has been shown to improve the probability of target attainment.[7][8]

  • Run Simulations with a 2-Hour Infusion: Adjust your PK/PD model to simulate a 600 mg q8h dose with a 120-minute infusion. This will likely increase the %fT>MIC and improve the probability of achieving the 35% fT>MIC target for S. aureus.

  • Evaluate Continuous Infusion: In critically ill patients or for particularly difficult-to-treat infections, continuous infusion may be an option. Studies have suggested that a continuous infusion of the total daily dose can maintain steady-state concentrations above the MIC.[5]

Problem: I am working with a pediatric population and need to determine the appropriate infusion time.

Solution:

  • Utilize Established Pediatric Dosing: this compound is approved for pediatric patients, with dosing recommendations based on age and weight.[11] For children aged 2 months and older, infusions can be administered over 5 to 60 minutes.[11][12]

  • Employ a Population PK Model for Pediatrics: Specific population PK models have been developed for pediatric patients, which account for factors like age and weight.[13] These models can be used to simulate different infusion times and ensure adequate target attainment.

  • Consider the Infection Severity and Pathogen MIC: As with adults, for more severe infections or less susceptible pathogens in children, a longer infusion time within the approved range may be beneficial to maximize %fT>MIC.

Data on PK/PD Target Attainment

The following tables summarize the probability of target attainment (PTA) for this compound with different infusion times and dosing regimens.

Table 1: Probability of Target Attainment (PTA) for a 600 mg q12h Dose in Adults with Normal Renal Function

Infusion TimeTarget PathogenMIC (mg/L)PK/PD Target (%fT>MIC)PTA (%)
5 minutesS. aureus135>99
60 minutesS. aureus135>99
5 minutesS. pneumoniae0.544>99
60 minutesS. pneumoniae0.544>99

Data synthesized from studies comparing 5- and 60-minute infusions.[1][3]

Table 2: Cumulative Fraction of Response (CFR) for Different Dosing Regimens in Adults with Normal Renal Function against S. aureus

Dosing RegimenInfusion TimeTarget PathogenCFR (%)
600 mg q12h1 hourMethicillin-Resistant S. aureus (MRSA)72
600 mg q8h2 hoursMethicillin-Resistant S. aureus (MRSA)~100

Data from a study evaluating standard versus intensified dosing.[8]

Experimental Protocols

Protocol: Simulating this compound PK/PD with Different Infusion Times using a Population PK Model

  • Model Selection: Employ a two-compartment population pharmacokinetic model for ceftaroline (B109729) fosamil and its active metabolite, ceftaroline.[1][7]

  • Software: Utilize a non-linear mixed-effects modeling software such as NONMEM or a similar platform.

  • Parameterization:

    • Incorporate typical PK parameters for ceftaroline (e.g., clearance, volume of distribution) from published literature.

    • Include inter-individual variability in the model parameters.

    • Account for relevant covariates such as creatinine (B1669602) clearance (for renal function) and body weight.

  • Simulation Setup:

    • Define the dosing regimens to be simulated (e.g., 600 mg q12h, 600 mg q8h).

    • Specify the different infusion durations to be tested (e.g., 5 min, 60 min, 120 min).

    • Simulate a virtual patient population with relevant demographic and clinical characteristics.

  • Monte Carlo Simulation: Run Monte Carlo simulations (e.g., 1000 virtual subjects) to generate concentration-time profiles for each simulated dosing regimen.

  • Target Attainment Analysis:

    • For each simulated subject, calculate the %fT>MIC for a range of MIC values.

    • Determine the Probability of Target Attainment (PTA) by calculating the percentage of simulated subjects that achieve the desired PK/PD target (e.g., 35% fT>MIC for S. aureus).

    • Calculate the Cumulative Fraction of Response (CFR) by integrating the PTA over the MIC distribution of the target pathogen.

Visualizations

Zinforo_Dosing_Decision_Workflow start Patient with Infection pathogen_id Identify Pathogen & Determine MIC start->pathogen_id renal_function Assess Renal Function start->renal_function pk_pd_model Utilize Population PK/PD Model pathogen_id->pk_pd_model renal_function->pk_pd_model dose_adjustment Dose Adjustment for Renal Impairment renal_function->dose_adjustment CrCl <= 50 mL/min standard_dose Standard Dosing: 600mg q12h (5-60 min infusion) pk_pd_model->standard_dose MIC <= 1 mg/L intensified_dose Intensified Dosing: 600mg q8h (2-hour infusion) pk_pd_model->intensified_dose MIC = 2-4 mg/L target_attained PK/PD Target Attained? standard_dose->target_attained intensified_dose->target_attained dose_adjustment->target_attained monitor Monitor Clinical Response target_attained->monitor Yes reassess Re-evaluate Dosing Strategy target_attained->reassess No

Caption: Workflow for selecting this compound dosing regimen based on pathogen MIC and patient renal function.

Zinforo_Mechanism_of_Action cluster_bacterium Bacterial Cell pbp Penicillin-Binding Proteins (PBPs) cell_wall_synthesis Cell Wall Synthesis pbp->cell_wall_synthesis catalyzes pbp2a PBP2a (in MRSA) pbp2a->cell_wall_synthesis catalyzes cell_lysis Cell Lysis and Death cell_wall_synthesis->cell_lysis inhibition leads to This compound This compound (Ceftaroline fosamil) ceftaroline Ceftaroline (Active form) This compound->ceftaroline converted in plasma ceftaroline->pbp binds to and inhibits ceftaroline->pbp2a binds to and inhibits

Caption: Mechanism of action of this compound leading to bacterial cell death.

References

Technical Support Center: Zinforo (Ceftaroline Fosamil) In Vitro Testing

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with Zinforo (ceftaroline fosamil), particularly in the context of antimicrobial susceptibility testing (AST) against fastidious bacterial strains.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound (ceftaroline)?

A1: this compound is a prodrug, ceftaroline (B109729) fosamil, which is rapidly converted in the plasma to its active form, ceftaroline.[1][2] Ceftaroline is a fifth-generation cephalosporin (B10832234) antibiotic that exerts its bactericidal effect by inhibiting bacterial cell wall synthesis.[1] It binds to essential penicillin-binding proteins (PBPs), which are enzymes crucial for the cross-linking of peptidoglycan, a key component of the bacterial cell wall.[1] This inhibition disrupts cell wall integrity, leading to bacterial cell lysis and death.[2][3] A key feature of ceftaroline is its high affinity for PBP2a in methicillin-resistant Staphylococcus aureus (MRSA) and PBP2x in penicillin-resistant Streptococcus pneumoniae, which contributes to its broad spectrum of activity against these resistant strains.[1][2][3][4]

Q2: What is the spectrum of activity for this compound, particularly against fastidious organisms?

A2: this compound has broad-spectrum activity against many Gram-positive and Gram-negative pathogens.[5] It is notably active against multidrug-resistant Streptococcus pneumoniae (MDRSP) and Haemophilus influenzae.[2][5] However, it has limited activity against some non-fermentative Gram-negative bacilli like Pseudomonas aeruginosa and Acinetobacter spp.[5]

Q3: Why is antimicrobial susceptibility testing (AST) of fastidious bacteria challenging?

A3: Fastidious bacteria, such as Streptococcus pneumoniae and Haemophilus influenzae, have complex nutritional and atmospheric requirements for growth.[6][7] Standard media used for AST of non-fastidious organisms, like Mueller-Hinton agar (B569324), do not support the adequate growth of these bacteria, leading to unreliable results.[6][8] Therefore, specialized supplemented media and specific incubation conditions are required for accurate AST of fastidious organisms.[9]

Q4: Where can I find the official breakpoints for this compound susceptibility testing?

A4: Official breakpoints for this compound (ceftaroline) are established and published by regulatory bodies such as the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).[10][11][12][13] It is crucial to refer to the latest versions of their guidelines for the most up-to-date interpretive criteria.[14]

Troubleshooting Guide

Problem 1: Poor or no growth of fastidious bacteria on test media.

Possible Cause Troubleshooting Step
Inappropriate basal mediumEnsure the use of the correct basal medium. For S. pneumoniae, use Mueller-Hinton agar with 5% defibrinated horse blood.[7] For H. influenzae, use Haemophilus Test Medium (HTM).[15]
Inadequate media supplementationFor H. influenzae, HTM should be supplemented with NAD (V factor) and hemin (B1673052) (X factor).[7] For streptococci, supplementation with lysed horse blood is often necessary.[16]
Incorrect incubation conditionsS. pneumoniae requires an enriched CO2 atmosphere (5-7%).[17] Ensure your incubator is providing the correct atmosphere.
Media has expired or was improperly storedCheck the expiration date of the media and supplements. NAD, in particular, can degrade with improper storage.[7]

Problem 2: Inconsistent or unexpected Minimum Inhibitory Concentration (MIC) results.

Possible Cause Troubleshooting Step
Incorrect inoculum densityThe inoculum density must be standardized to a 0.5 McFarland standard. An inoculum that is too heavy or too light will lead to inaccurate MIC values.
Inaccurate drug concentration in panels/disksVerify the potency of the this compound disks or the concentration of the ceftaroline solution used for broth microdilution. Run quality control strains to ensure the drug concentration is within acceptable limits.
"Skipped wells" in broth microdilutionThis can occur due to technical error during inoculation or the presence of a resistant subpopulation. Repeat the test, ensuring proper mixing and inoculation.
Trailing endpoints in E-testWith some drug-bug combinations, a faint haze of growth can make the E-test endpoint difficult to read. Read the MIC at the point of 80% inhibition.[18]

Problem 3: Discrepancies between different AST methods (e.g., disk diffusion vs. broth microdilution).

Possible Cause Troubleshooting Step
Method-specific limitationsDisk diffusion can be unreliable for some drug-bug combinations, particularly for detecting certain resistance mechanisms.[19] Broth microdilution is generally considered the reference method.[16]
Different interpretive criteriaEnsure you are using the correct breakpoints for the specific method (disk diffusion zone diameters vs. MIC values) and the specific organism being tested, as defined by CLSI or EUCAST.[10][11]
Quality control out of rangeAlways run appropriate quality control strains with each batch of tests. If QC is out of range, patient results are not valid.

Quantitative Data Summary

Table 1: this compound (Ceftaroline) MIC Breakpoints (µg/mL) for Fastidious Bacteria

OrganismCLSI Breakpoints (S/I/R)EUCAST Breakpoints (S/I/R)
Streptococcus pneumoniae (non-meningitis)≤0.5 / 1 / ≥2≤0.25 / >0.25
Streptococcus pneumoniae (meningitis)≤0.25 / 0.5 / ≥1Not specified
Haemophilus influenzae≤0.5 / - / - (Susceptible only)≤0.125 / >0.125
Moraxella catarrhalis≤0.5 / - / - (Susceptible only)Not specified

Note: Breakpoints are subject to change. Always consult the latest CLSI M100 and EUCAST breakpoint tables.

Table 2: Quality Control (QC) Ranges for this compound (Ceftaroline) Testing

QC StrainMethodThis compound ConcentrationAcceptable Range
Streptococcus pneumoniae ATCC 49619Broth Microdilution0.008 - 0.06 µg/mL-
Haemophilus influenzae ATCC 49247Broth Microdilution0.015 - 0.12 µg/mL-
Staphylococcus aureus ATCC 29213Disk Diffusion30 µg23 - 29 mm
Escherichia coli ATCC 25922Disk Diffusion30 µg24 - 30 mm

Note: QC ranges are specific to the testing method and QC strain. Refer to the latest CLSI and EUCAST guidelines for detailed QC information.

Experimental Protocols

Protocol 1: Broth Microdilution Susceptibility Testing for Streptococcus pneumoniae

  • Prepare Inoculum: From a fresh (18-24 hour) culture on a blood agar plate, select several colonies and suspend them in Mueller-Hinton broth. Adjust the turbidity to match a 0.5 McFarland standard.

  • Dilute Inoculum: Dilute the standardized inoculum in cation-adjusted Mueller-Hinton broth supplemented with 2-5% lysed horse blood to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the microdilution wells.

  • Inoculate Panel: Inoculate a commercial or in-house prepared microdilution panel containing serial twofold dilutions of ceftaroline with the prepared inoculum.

  • Incubate: Incubate the panel at 35°C in an atmosphere of 5-7% CO2 for 20-24 hours.

  • Read Results: The MIC is the lowest concentration of ceftaroline that completely inhibits visible growth.

Protocol 2: Disk Diffusion Susceptibility Testing for Haemophilus influenzae

  • Prepare Inoculum: Prepare a direct colony suspension in Mueller-Hinton broth or saline from an overnight culture on a chocolate agar plate to match a 0.5 McFarland standard.

  • Inoculate Plate: Within 15 minutes of preparation, use a sterile cotton swab to evenly inoculate the entire surface of a Haemophilus Test Medium (HTM) agar plate.

  • Apply Disks: Aseptically apply a 30 µg ceftaroline disk to the surface of the inoculated agar.

  • Incubate: Incubate the plate at 35°C in an atmosphere of 5-7% CO2 for 16-18 hours.

  • Measure Zones: Measure the diameter of the zone of complete growth inhibition around the disk to the nearest millimeter.

Visualizations

Zinforo_Mechanism_of_Action cluster_drug Drug Administration & Activation cluster_bacterium Bacterial Cell Ceftaroline_Fosamil Ceftaroline Fosamil (Prodrug) Ceftaroline_Active Ceftaroline (Active Drug) Ceftaroline_Fosamil->Ceftaroline_Active Plasma Phosphatases PBP Penicillin-Binding Proteins (PBPs) Ceftaroline_Active->PBP Binds to & Inhibits Cell_Wall_Synthesis Cell Wall Synthesis PBP->Cell_Wall_Synthesis Catalyzes Cell_Lysis Cell Lysis & Death

Caption: Mechanism of action of this compound (ceftaroline).

AST_Workflow_Fastidious start Start: Isolate Fastidious Bacterium prep_inoculum Prepare 0.5 McFarland Inoculum Suspension start->prep_inoculum select_medium Select Appropriate Medium (e.g., HTM, Blood-supplemented MH) prep_inoculum->select_medium inoculate Inoculate Medium select_medium->inoculate apply_drug Apply Ceftaroline (Disk or Dilution) inoculate->apply_drug incubate Incubate (35°C, 5-7% CO2) apply_drug->incubate read_results Read MIC or Zone Diameter incubate->read_results interpret Interpret using CLSI/EUCAST Breakpoints read_results->interpret report Report as S, I, or R interpret->report

Caption: Experimental workflow for AST of fastidious bacteria.

Troubleshooting_Logic start Inconsistent AST Results check_qc Are QC Strains in Range? start->check_qc qc_fail Troubleshoot Reagents & Technique. Repeat entire run. check_qc->qc_fail No qc_pass Is there poor/no growth of isolate? check_qc->qc_pass Yes growth_fail Verify Media, Supplements, & Incubation. Re-incubate or repeat test. qc_pass->growth_fail Yes growth_pass Check Inoculum Density. Was it a 0.5 McFarland? qc_pass->growth_pass No inoculum_fail Re-standardize inoculum and repeat test. growth_pass->inoculum_fail No inoculum_pass Review endpoint reading. Consult reading guides. growth_pass->inoculum_pass Yes end Consider further investigation (e.g., resistance mechanism testing) inoculum_pass->end

Caption: Logical troubleshooting for inconsistent AST results.

References

Validation & Comparative

Zinforo vs. Vancomycin: A Comparative Efficacy Analysis in a Murine Bacteremia Model

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the efficacy of Zinforo (ceftaroline fosamil) and vancomycin (B549263) in a preclinical murine model of bacteremia caused by methicillin-resistant Staphylococcus aureus (MRSA). The data presented is based on published experimental findings and aims to offer an objective overview for researchers in the field of infectious diseases and antibiotic development.

Comparative Efficacy Data

A key study in an immunocompetent murine model of MRSA bacteremia demonstrated that ceftaroline (B109729) fosamil is not inferior to vancomycin in reducing bacterial burden. The following table summarizes the quantitative results from this study, showcasing the reduction in bacterial load in both blood and kidneys following treatment.

Treatment GroupMean Log10 CFU/mL Reduction in Blood (± SD)Mean Log10 CFU/g Reduction in Kidney (± SD)
Ceftaroline fosamil (50 mg/kg every 6h)2.34 ± 0.332.08 ± 0.22
Vancomycin1.84 ± 0.731.95 ± 0.32
Daptomycin2.30 ± 0.602.14 ± 0.31

This data is derived from a study where treatment was administered for 24 hours after infection with MRSA strains.[1][2]

Experimental Protocols

The following is a representative, detailed methodology for a murine MRSA bacteremia model, based on established protocols in the field.

1. Bacterial Strain and Inoculum Preparation:

  • A clinical isolate of methicillin-resistant Staphylococcus aureus (MRSA), such as the USA300 strain, is used.

  • The MRSA strain is cultured overnight on an appropriate medium (e.g., Tryptic Soy Agar) at 37°C.

  • A single colony is then inoculated into a liquid medium (e.g., Tryptic Soy Broth) and grown to a mid-logarithmic phase.

  • The bacterial cells are harvested by centrifugation, washed with sterile phosphate-buffered saline (PBS), and resuspended in PBS to the desired concentration for infection (e.g., 1 x 10⁸ CFU/mL). The final concentration is confirmed by serial dilution and plating.

2. Animal Model:

  • Female BALB/c mice, typically 6-8 weeks old, are used for the study.

  • Animals are housed in a controlled environment with access to food and water ad libitum.

  • All animal procedures are conducted in accordance with approved institutional animal care and use committee (IACUC) protocols.

3. Induction of Bacteremia:

  • Mice are challenged with the prepared MRSA inoculum to induce bacteremia. This is typically achieved via intravenous (IV) injection into the tail vein or retro-orbital sinus, or via intraperitoneal (IP) injection.

  • The inoculum volume is typically 100-200 µL, delivering a specific bacterial dose (e.g., 1-5 x 10⁷ CFU per mouse).

4. Treatment Regimen:

  • At a predetermined time post-infection (e.g., 2 hours), mice are randomly assigned to different treatment groups.

  • This compound (Ceftaroline fosamil) group: Administered subcutaneously or intravenously at a specified dosage (e.g., 50 mg/kg) and frequency (e.g., every 6 hours).

  • Vancomycin group: Administered intravenously or intraperitoneally at a clinically relevant dosage.

  • Control group: Receives a vehicle control (e.g., sterile saline).

  • Treatment is continued for a defined period (e.g., 24 to 72 hours).

5. Outcome Measures:

  • Bacterial Load Quantification: At the end of the treatment period, mice are euthanized. Blood samples and organs (e.g., kidneys, spleen) are aseptically harvested.

  • The organs are homogenized in sterile PBS.

  • Serial dilutions of the blood and tissue homogenates are plated on appropriate agar (B569324) plates.

  • After incubation, colony-forming units (CFU) are counted to determine the bacterial load per mL of blood or per gram of tissue.

  • Survival Analysis: In some studies, mice are monitored for a longer period (e.g., 7-14 days) to assess survival rates in the different treatment groups.

Mechanism of Action and Host Response Signaling

The disparate mechanisms of action of this compound and vancomycin, along with the host's immune response to bacteremia, are crucial for understanding their in vivo efficacy.

Mechanism of Action: Inhibition of Bacterial Cell Wall Synthesis

Both this compound and vancomycin target bacterial cell wall synthesis, but through different molecular interactions.

G Comparative Mechanism of Bacterial Cell Wall Synthesis Inhibition cluster_this compound This compound (Ceftaroline) cluster_vancomycin Vancomycin This compound This compound PBP2a_allo Allosteric site of PBP2a This compound->PBP2a_allo Binds to PBP2a_active Active site of PBP2a This compound->PBP2a_active Binds to PBP2a_allo->PBP2a_active Induces conformational change (opens active site) Inhibition_Z Inhibition of Peptidoglycan Cross-linking PBP2a_active->Inhibition_Z Bacterial_Death Bacterial Cell Lysis and Death Inhibition_Z->Bacterial_Death Vancomycin Vancomycin DAla D-Ala-D-Ala terminus of peptidoglycan precursors Vancomycin->DAla Binds to Transglycosylation Transglycosylation (Peptidoglycan chain elongation) DAla->Transglycosylation Blocks Transpeptidation Transpeptidation (Cross-linking) DAla->Transpeptidation Blocks Inhibition_V Inhibition of Peptidoglycan Synthesis Transglycosylation->Inhibition_V Transpeptidation->Inhibition_V Inhibition_V->Bacterial_Death

Caption: Mechanisms of Action for this compound and Vancomycin.

This compound, a cephalosporin, uniquely binds to an allosteric site on Penicillin-Binding Protein 2a (PBP2a) in MRSA, inducing a conformational change that opens the active site for a second molecule of ceftaroline to bind and inhibit peptidoglycan cross-linking. Vancomycin, a glycopeptide, binds directly to the D-Ala-D-Ala terminus of peptidoglycan precursors, sterically hindering both transglycosylation and transpeptidation steps of cell wall synthesis.

Host Innate Immune Response to S. aureus Bacteremia

The host's initial defense against S. aureus bacteremia involves the recognition of pathogen-associated molecular patterns (PAMPs) by pattern recognition receptors (PRRs), leading to an inflammatory response aimed at clearing the infection.

G Host Innate Immune Response to S. aureus Bacteremia SAureus S. aureus PAMPs PAMPs (e.g., Peptidoglycan, Lipoteichoic acid) SAureus->PAMPs releases TLR2 TLR2/TLR1/6 PAMPs->TLR2 recognized by MyD88 MyD88 TLR2->MyD88 activates NFkB NF-κB Signaling Pathway MyD88->NFkB activates Cytokines Pro-inflammatory Cytokines (e.g., TNF-α, IL-1β, IL-6) NFkB->Cytokines induces transcription of Chemokines Chemokines (e.g., CXCL8) NFkB->Chemokines induces transcription of Phagocyte_Recruitment Phagocyte Recruitment (Neutrophils, Macrophages) Cytokines->Phagocyte_Recruitment promote Chemokines->Phagocyte_Recruitment promote Phagocytosis Phagocytosis and Bacterial Clearance Phagocyte_Recruitment->Phagocytosis

Caption: Host Pattern Recognition Receptor Signaling in Bacteremia.

This simplified pathway illustrates that PAMPs from S. aureus are recognized by Toll-like receptor 2 (TLR2) complexes on host immune cells. This recognition triggers a signaling cascade through the adaptor protein MyD88, leading to the activation of the NF-κB transcription factor. Activated NF-κB then drives the expression of pro-inflammatory cytokines and chemokines, which orchestrate the recruitment of phagocytic cells to the site of infection for bacterial clearance.

Experimental Workflow

The logical flow of a typical preclinical study comparing the efficacy of antimicrobial agents in a bacteremia model is outlined below.

G Experimental Workflow for Murine Bacteremia Model A 1. Inoculum Preparation (MRSA Culture and Quantification) C 3. Induction of Bacteremia (Intravenous or Intraperitoneal Injection) A->C B 2. Animal Acclimatization (BALB/c mice) B->C D 4. Randomization and Treatment Initiation (this compound, Vancomycin, Vehicle Control) C->D E 5. Monitoring (Clinical Signs, Survival) D->E F 6. Endpoint Analysis (Euthanasia and Sample Collection) E->F G 7. Quantification of Bacterial Load (CFU counting in Blood and Kidneys) F->G H 8. Data Analysis and Comparison G->H

Caption: Murine Bacteremia Model Workflow.

This diagram illustrates the sequential steps involved in conducting a murine bacteremia study, from the preparation of the bacterial inoculum to the final data analysis and comparison of treatment efficacies.

References

A Comparative Analysis of Ceftaroline and Daptomycin for the Treatment of MRSA Bloodstream Infections

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The rising prevalence of Methicillin-resistant Staphylococcus aureus (MRSA) infections, particularly bloodstream infections (BSIs), presents a significant challenge in clinical practice. Vancomycin has long been the standard of care, but treatment failures and concerns about its efficacy have spurred the investigation of alternative agents. This guide provides a detailed comparison of two prominent alternatives, ceftaroline (B109729) fosamil and daptomycin (B549167), for the treatment of MRSA BSIs, supported by clinical data and an examination of their mechanisms of action.

Executive Summary

Ceftaroline, a fifth-generation cephalosporin, and daptomycin, a cyclic lipopeptide, are both effective in treating MRSA BSIs. Clinical evidence, primarily from retrospective cohort studies, suggests that ceftaroline is non-inferior to daptomycin in terms of clinical success and mortality. Daptomycin has been associated with a higher incidence of creatine (B1669601) phosphokinase (CPK) elevation, while ceftaroline has been linked to a higher rate of rash. The two drugs exhibit a synergistic relationship; ceftaroline's inhibition of penicillin-binding protein 2a (PBP2a) appears to enhance daptomycin's ability to disrupt the bacterial cell membrane. This has led to the exploration of combination therapy, particularly in refractory cases.

Quantitative Data Comparison

The following tables summarize the key efficacy and safety outcomes from a major multicenter retrospective cohort study comparing ceftaroline and daptomycin for the treatment of MRSA BSIs.

Table 1: Clinical Efficacy of Ceftaroline vs. Daptomycin for MRSA BSI

OutcomeCeftaroline (n=83)Daptomycin (n=187)Weighted Risk Difference (95% CI)
Composite Treatment Failure *32.5%39.0%7.0% (-5.0% to 19.0%)
30-day Mortality9.6%14.4%4.9% (-4.9% to 14.7%)
BSI Duration ≥7 days on study drug16.9%18.7%2.1% (-9.0% to 13.2%)
60-day MRSA BSI Recurrence13.3%13.9%0.8% (-9.2% to 10.8%)

*Composite treatment failure is defined as 30-day mortality, BSI duration ≥7 days on study drug, and 60-day MRSA BSI recurrence. Data adapted from Zasowski EJ, et al. Open Forum Infect Dis. 2021.[1][2][3][4][5]

Table 2: Safety Profile of Ceftaroline vs. Daptomycin for MRSA BSI

Adverse EventCeftaroline (n=83)Daptomycin (n=187)P-value
Creatine Phosphokinase (CPK) Elevation 0%5.3%0.034
Rash 10.8%1.1%0.001

Data adapted from Zasowski EJ, et al. Open Forum Infect Dis. 2021.[1][2][3][4]

Mechanisms of Action and Synergy

Ceftaroline and daptomycin employ distinct mechanisms to exert their bactericidal effects against MRSA. Their unique modes of action also form the basis for their synergistic activity when used in combination.

Ceftaroline's Mechanism of Action

Ceftaroline fosamil is a prodrug that is rapidly converted to its active form, ceftaroline. Like other β-lactam antibiotics, ceftaroline inhibits bacterial cell wall synthesis by binding to penicillin-binding proteins (PBPs).[6] Its potent anti-MRSA activity stems from its high affinity for PBP2a, the protein encoded by the mecA gene, which is responsible for resistance to most other β-lactams.[7] Ceftaroline binds to an allosteric site on PBP2a, inducing a conformational change that opens the active site, allowing for inactivation of the enzyme and subsequent disruption of cell wall synthesis, leading to cell lysis.[8]

G Ceftaroline Mechanism of Action against MRSA Ceftaroline Ceftaroline PBP2a_inactive PBP2a (Inactive Conformation) Ceftaroline->PBP2a_inactive Binds to allosteric site PBP2a_active PBP2a (Active Conformation) Ceftaroline->PBP2a_active Binds to active site PBP2a_inactive->PBP2a_active Conformational change CellWall Peptidoglycan Synthesis PBP2a_active->CellWall Inhibition Lysis Cell Lysis CellWall->Lysis Disruption leads to

Ceftaroline's inhibition of PBP2a in MRSA.
Daptomycin's Mechanism of Action

Daptomycin's bactericidal activity is dependent on the presence of calcium ions.[9] It binds to the bacterial cell membrane in a calcium-dependent manner, leading to the formation of a complex that inserts itself into the cell membrane.[9] This insertion causes a rapid depolarization of the membrane potential through the efflux of potassium ions. The loss of membrane potential disrupts essential cellular processes, including DNA, RNA, and protein synthesis, ultimately resulting in bacterial cell death.[9][10]

G Daptomycin Mechanism of Action against MRSA Daptomycin Daptomycin Membrane Bacterial Cell Membrane Daptomycin->Membrane Binds in presence of Ca2+ Calcium Calcium Ions (Ca2+) Calcium->Daptomycin Depolarization Membrane Depolarization Membrane->Depolarization Disruption leads to K_efflux Potassium Ion Efflux Depolarization->K_efflux Macromolecule_synthesis Inhibition of DNA, RNA, and Protein Synthesis Depolarization->Macromolecule_synthesis Death Bacterial Cell Death K_efflux->Death Macromolecule_synthesis->Death

Daptomycin's disruption of the MRSA cell membrane.
Synergistic Interaction

The combination of ceftaroline and daptomycin has demonstrated synergistic activity against MRSA.[2] The binding of ceftaroline to PBP2a and subsequent inhibition of cell wall synthesis is thought to alter the cell envelope in a way that enhances daptomycin's access to and binding at the cell membrane.[11][12] This "seesaw effect" suggests that ceftaroline can re-sensitize some daptomycin-resistant strains to daptomycin.[2]

G Synergistic Mechanism of Ceftaroline and Daptomycin cluster_ceftaroline Ceftaroline Action cluster_daptomycin Daptomycin Action Ceftaroline Ceftaroline PBP2a PBP2a Ceftaroline->PBP2a Inhibits CellWall Cell Wall Synthesis PBP2a->CellWall Blocks Membrane Cell Membrane CellWall->Membrane Alters Cell Envelope, Enhances Daptomycin Access Daptomycin Daptomycin Daptomycin->Membrane Binds & Disrupts Death Cell Death Membrane->Death

Synergy between ceftaroline and daptomycin.

Experimental Protocols

The data presented in this guide are primarily derived from retrospective cohort studies and a pilot randomized controlled trial. The methodologies of these key studies are outlined below.

Multicenter Retrospective Cohort Study (Zasowski et al., 2021)
  • Study Design: A multicenter, retrospective, observational cohort study conducted at multiple medical centers from 2010 to 2017.[1][3]

  • Patient Population: Adult patients with MRSA BSI who were treated with ceftaroline or daptomycin for at least 72 hours were included.[1][3] Patients who cleared their BSI before receiving the study drug or had a pneumonia source of infection were excluded.[1][3]

  • Treatment:

    • Ceftaroline: The typical dose was 600 mg administered intravenously every 8 or 12 hours.[13]

    • Daptomycin: The median dose was 7.7 mg/kg of total body weight.[2]

  • Primary Outcome: The primary outcome was a composite of treatment failure, defined as 30-day mortality, duration of BSI of 7 days or more while on the study drug, and recurrence of MRSA BSI within 60 days.[1][2][3]

Pilot Randomized Controlled Trial (Geriak et al.)
  • Study Design: A pilot, prospective, randomized study.[14][15] The trial was terminated early due to a significant mortality difference observed between the treatment arms.[14][15]

  • Patient Population: 40 adult patients with MRSA bacteremia were randomized.[11]

  • Treatment Arms:

    • Combination Therapy (n=17): Daptomycin (6 to 8 mg/kg/day) plus ceftaroline (600 mg intravenously every 8 hours).[11][14]

    • Standard Monotherapy (n=23): Vancomycin (dosed to achieve serum trough concentrations of 15 to 20 mg/liter; n=21) or daptomycin (6 to 8 mg/kg/day; n=2).[11][14]

  • Primary Outcomes: The primary outcomes examined were the duration of bacteremia and in-hospital mortality.[6]

G Workflow for a Comparative Clinical Trial of Ceftaroline vs. Daptomycin Start Patient with MRSA BSI Inclusion Inclusion/Exclusion Criteria Met? Start->Inclusion Randomization Randomization Inclusion->Randomization Yes Screen Failure Screen Failure Inclusion->Screen Failure No ArmA Treatment Arm A: Ceftaroline Randomization->ArmA ArmB Treatment Arm B: Daptomycin Randomization->ArmB FollowUp Follow-up Period (e.g., 60 days) ArmA->FollowUp ArmB->FollowUp Outcomes Assess Outcomes: - Clinical Success - Mortality - Duration of Bacteremia - Adverse Events FollowUp->Outcomes Analysis Data Analysis Outcomes->Analysis

Generalized experimental workflow for a comparative trial.

Conclusion

Both ceftaroline and daptomycin are valuable therapeutic options for MRSA bloodstream infections. The available clinical data suggest comparable efficacy, with ceftaroline demonstrating non-inferiority to daptomycin. The choice between these agents may be guided by patient-specific factors, local antimicrobial susceptibility patterns, and consideration of their distinct safety profiles. The synergistic potential of combination therapy with ceftaroline and daptomycin is a promising area for further investigation, particularly for patients with persistent or refractory MRSA bacteremia. Future large-scale randomized controlled trials are needed to definitively establish the comparative effectiveness of these agents and the optimal role of combination therapy.

References

The Synergistic Effect of Zinforo (Ceftaroline) and Daptomycin Against Methicillin-Resistant Staphylococcus aureus Biofilms: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The emergence of antibiotic resistance in Staphylococcus aureus, particularly methicillin-resistant S. aureus (MRSA), poses a significant challenge in clinical settings. MRSA's ability to form biofilms further complicates treatment, as these structured communities of bacteria exhibit increased tolerance to conventional antimicrobial agents. This guide provides a comparative analysis of the in vitro synergistic activity of Zinforo (ceftaroline fosamil) and daptomycin (B549167) against MRSA biofilms, supported by experimental data and detailed methodologies.

Data Summary

The combination of ceftaroline (B109729) and daptomycin has demonstrated significant synergistic and bactericidal activity against MRSA biofilms in various in vitro studies.[1][2] This synergy is notable as it can lead to enhanced bacterial killing and potentially prevent the emergence of resistance.

ParameterCeftaroline MonotherapyDaptomycin MonotherapyCeftaroline + Daptomycin CombinationReference
Bacterial Load Reduction (log10 CFU/cm²) 2.48 ± 0.6 at 72hNot specified in this study3.33 ± 1.01 at 72h[1]
Synergy Assessment (Checkerboard Assay) Not ApplicableNot ApplicableAdditive effect in 81.2% of MRSA isolates[3]
Synergy Assessment (Time-Kill Assay) Not ApplicableNot ApplicableSignificant reduction in bacterial counts (e.g., 6.32 log10 CFU/mL reduction at 48h against a daptomycin-nonsusceptible MRSA isolate)[4]

Experimental Protocols

The following sections detail the typical methodologies employed in studies assessing the in vitro synergy of antimicrobials against MRSA biofilms.

MRSA Biofilm Formation

A common method for establishing MRSA biofilms in vitro involves the following steps:

  • Bacterial Strain Selection: Clinically relevant MRSA strains, often characterized for their biofilm-forming capacity, are selected.

  • Inoculum Preparation: MRSA isolates are cultured overnight in a suitable broth medium (e.g., Tryptic Soy Broth) at 37°C. The bacterial suspension is then diluted to a standardized concentration, typically 1 × 10⁵ colony-forming units (CFU)/mL.

  • Biofilm Growth: A specific volume of the standardized bacterial suspension is added to the wells of a microtiter plate or to other surfaces like catheters or coupons to simulate in vivo conditions.

  • Incubation: The plates or surfaces are incubated for a designated period, usually 24 to 72 hours, at 37°C to allow for biofilm formation. The growth medium may be replenished periodically to ensure nutrient availability.

Antimicrobial Susceptibility Testing of Biofilms

Once biofilms are established, their susceptibility to antimicrobial agents is assessed using methods such as:

  • Minimum Biofilm Eradication Concentration (MBEC) Assay:

    • The planktonic (free-floating) bacteria are removed, and the biofilms are washed with a sterile saline solution.

    • Fresh medium containing serial dilutions of the antimicrobial agents (ceftaroline, daptomycin, and their combination) is added to the biofilm-containing wells.

    • The plates are incubated for another 24 hours at 37°C.

    • After incubation, the antimicrobial-containing medium is removed, and the remaining viable bacteria in the biofilm are quantified by techniques such as CFU counting after sonication and plating, or by metabolic assays like the XTT assay.

Synergy Assessment

The synergistic effect of ceftaroline and daptomycin is commonly evaluated using the following methods:

  • Checkerboard Assay:

    • This method involves a two-dimensional array of serial dilutions of both drugs in a microtiter plate.

    • Each well contains a unique combination of concentrations of ceftaroline and daptomycin.

    • The wells are inoculated with a standardized MRSA suspension, and the plates are incubated.

    • The Fractional Inhibitory Concentration Index (FICI) is calculated to determine the nature of the interaction:

      • Synergy: FICI ≤ 0.5

      • Additive/Indifference: 0.5 < FICI ≤ 4

      • Antagonism: FICI > 4

  • Time-Kill Assays:

    • These assays measure the rate of bacterial killing over time.

    • MRSA biofilms are exposed to fixed concentrations of ceftaroline, daptomycin, and their combination.

    • At specific time points (e.g., 0, 4, 8, 24, 48, and 72 hours), samples are taken from the biofilms.

    • The number of viable bacteria (CFU/mL or CFU/cm²) is determined by plating serial dilutions.

    • Synergy is defined as a ≥ 2-log10 decrease in CFU at 24 hours by the combination compared with the most active single agent.

Visualizing the Experimental Workflow

The following diagram illustrates a typical workflow for assessing the in vitro synergy of this compound and daptomycin against MRSA biofilms.

experimental_workflow cluster_prep Preparation cluster_biofilm Biofilm Formation cluster_treatment Antimicrobial Treatment cluster_assessment Synergy Assessment cluster_results Results start Select MRSA Strain inoculum Prepare Standardized Inoculum start->inoculum growth Incubate for Biofilm Growth (24-72h) inoculum->growth treatment Expose Biofilms to: - this compound (Ceftaroline) - Daptomycin - Combination growth->treatment checkerboard Checkerboard Assay (FICI Calculation) treatment->checkerboard time_kill Time-Kill Assay (log10 CFU Reduction) treatment->time_kill synergy Determine Synergy, Additivity, or Antagonism checkerboard->synergy time_kill->synergy

References

Ceftaroline's Superior Penicillin-Binding Protein (PBP) Kinetics: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Ceftaroline (B109729), a fifth-generation cephalosporin, exhibits potent bactericidal activity against a broad spectrum of pathogens, notably including methicillin-resistant Staphylococcus aureus (MRSA). This efficacy is largely attributed to its unique and efficient binding kinetics to penicillin-binding proteins (PBPs), the essential enzymes in bacterial cell wall synthesis. This guide provides a detailed comparison of the PBP binding kinetics of ceftaroline with other β-lactam antibiotics, supported by experimental data and methodologies, to elucidate its superior anti-MRSA activity.

Comparative PBP Binding Affinity

The affinity of β-lactam antibiotics for PBPs is a critical determinant of their antibacterial potency. This is often quantified by the 50% inhibitory concentration (IC50), where a lower value indicates a higher binding affinity. Ceftaroline demonstrates a markedly higher affinity for PBP2a—the key resistance determinant in MRSA—compared to other β-lactams.[1][2][3]

β-Lactam AntibioticTarget OrganismPBP TargetIC50 (μg/mL)
Ceftaroline MRSAPBP2a 0.01 - 1 [1][2][3]
Ceftobiprole (B606590)MRSAPBP2aPotent binding, specific IC50 values require further comparative studies.[4]
OxacillinMRSAPBP2aVery high (low affinity)
Nafcillin (B1677895)MRSAPBP2aLow affinity[5][6]
CeftriaxoneMRSAPBP2a>128[7]
Penicillin GMRSAPBP2aHigh
Ceftaroline S. pneumoniaePBP2x0.1 - 1[2]
CeftriaxoneS. pneumoniaePBP2xHigh

Table 1: Comparative IC50 values of various β-lactams for key Penicillin-Binding Proteins. Data compiled from multiple sources.[1][2][3][4][5][6][7]

Advanced PBP Interaction Kinetics: Acylation and Deacylation

Beyond simple binding affinity, the kinetics of the interaction, specifically the rates of acylation (enzyme inactivation) and deacylation (enzyme reactivation), provide a more nuanced understanding of a β-lactam's effectiveness. The efficiency of acylation is represented by the second-order rate constant (k2/K), while the rate of deacylation is given by the first-order rate constant (k3). An effective antibiotic will typically have a high acylation efficiency and a low deacylation rate, leading to prolonged inhibition of the PBP.

Ceftaroline exhibits a favorable kinetic profile, characterized by efficient acylation of PBPs, including the resistant PBP2a of MRSA and PBP2x of penicillin-resistant Streptococcus pneumoniae.[8]

β-Lactam AntibioticPBP TargetAcylation Efficiency (k2/K) (M⁻¹s⁻¹)Deacylation Rate (k3) (s⁻¹)
Ceftaroline S. pneumoniae PBP2xHighNegligible
Penicillin GS. pneumoniae PBP2x200,0008 x 10⁻⁶
CefotaximeS. pneumoniae PBP2x-3.5 x 10⁻⁶
BenzylpenicillinMRSA PBP2a16.5<1.5 x 10⁻⁵
Methicillin (B1676495)MRSA PBP2a0.49<1.5 x 10⁻⁵
Ceftobiprole MRSA PBP2aIncreased rate of acylationLower deacylation rate

Table 2: Comparative acylation and deacylation kinetics of selected β-lactams. A comprehensive direct comparison of kinetic values for all listed β-lactams is limited in the current literature. The data presented is compiled from available studies.[8]

The Allosteric Advantage of Ceftaroline against MRSA

A key differentiator for ceftaroline's potent anti-MRSA activity is its unique mechanism of PBP2a inhibition, which involves allosteric regulation.[9][10][11][12][13] Unlike traditional β-lactams that struggle to access the constricted active site of PBP2a, ceftaroline can bind to an allosteric site located approximately 60 Å away from the active site.[11] This binding event triggers a conformational change in the protein, leading to the opening of the active site.[9][10][11][12][13] This "unlocked" state then allows a second molecule of ceftaroline to bind to the now accessible active site, leading to the acylation and inactivation of the enzyme.[9][10][11][12][13] This allosteric activation is a novel mechanism among β-lactams and is a primary reason for ceftaroline's superior efficacy against MRSA.

PBP2a_Inhibition cluster_ceftaroline Ceftaroline Inhibition of PBP2a Ceftaroline_1 Ceftaroline (Molecule 1) Allosteric_Site Allosteric Site (Closed Active Site) Ceftaroline_1->Allosteric_Site Binds to Conformational_Change Conformational Change Allosteric_Site->Conformational_Change Triggers Open_Active_Site PBP2a (Open Active Site) Conformational_Change->Open_Active_Site Acylation Acylation Open_Active_Site->Acylation Ceftaroline_2 Ceftaroline (Molecule 2) Ceftaroline_2->Open_Active_Site Binds to Inactive_PBP2a Inactive PBP2a Acylation->Inactive_PBP2a

Allosteric Inhibition of PBP2a by Ceftaroline.

Downstream Signaling: The Bacterial Cell Wall Stress Response

Inhibition of PBP function by β-lactam antibiotics, including ceftaroline, induces significant stress on the bacterial cell wall. This triggers a complex network of signaling pathways known as the cell envelope stress response.[7][14][15][16][[“]] These pathways are crucial for bacteria to sense and react to damage to their cell wall, aiming to maintain cellular integrity. In Gram-positive bacteria like S. aureus, this can involve two-component systems that, upon detecting cell wall damage, modulate the expression of genes involved in cell wall synthesis, repair, and antibiotic resistance.[16] While the primary mechanism of ceftaroline is direct PBP inhibition, the subsequent activation of the cell wall stress response is a critical downstream consequence that ultimately contributes to the bactericidal effect.

Cell_Wall_Stress_Response Ceftaroline Ceftaroline PBP_Inhibition PBP Inhibition Ceftaroline->PBP_Inhibition Cell_Wall_Damage Cell Wall Damage PBP_Inhibition->Cell_Wall_Damage Stress_Sensing Stress Sensing (e.g., Two-Component Systems) Cell_Wall_Damage->Stress_Sensing Cell_Lysis Cell Lysis Cell_Wall_Damage->Cell_Lysis Signal_Transduction Signal Transduction Cascade Stress_Sensing->Signal_Transduction Gene_Expression Altered Gene Expression (Cell wall synthesis, repair, resistance) Signal_Transduction->Gene_Expression

Bacterial Cell Wall Stress Response Pathway.

Experimental Protocols

Determination of PBP Binding Affinity (IC50) by Competitive Assay

This protocol is a generalized method for determining the IC50 of a β-lactam antibiotic for specific PBPs.

1. Preparation of Bacterial Membranes:

  • Grow the bacterial strain of interest to the mid-logarithmic phase in an appropriate culture medium.

  • Harvest the cells by centrifugation and wash with a suitable buffer (e.g., phosphate-buffered saline).

  • Lyse the cells using mechanical means such as sonication or a French press.

  • Isolate the cell membrane fraction containing the PBPs by ultracentrifugation.

  • Resuspend the membrane pellet in a storage buffer and determine the protein concentration.

2. Competitive Binding Assay:

  • In a series of microcentrifuge tubes, incubate a standardized amount of the membrane preparation with serially diluted concentrations of the test β-lactam (e.g., ceftaroline) for a specific time and temperature to allow for binding.

  • Add a fixed, saturating concentration of a labeled β-lactam probe (e.g., fluorescently labeled penicillin like Bocillin-FL or a radiolabeled penicillin).

  • Incubate for a shorter period to allow the probe to bind to any unoccupied PBPs.

  • Terminate the reaction by adding a large excess of an unlabeled, broad-spectrum penicillin or by rapid filtration.

3. Detection and Quantification:

  • Separate the membrane proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Visualize the labeled PBPs using a fluorescence scanner (for fluorescent probes) or by autoradiography (for radiolabeled probes).

  • Quantify the intensity of the bands corresponding to each PBP.

  • Plot the percentage of labeled probe binding against the logarithm of the test antibiotic concentration.

  • Determine the IC50 value, which is the concentration of the test antibiotic that inhibits 50% of the labeled probe binding.

PBP_Binding_Assay_Workflow Start Start Bacterial_Culture Bacterial Culture & Cell Lysis Start->Bacterial_Culture Membrane_Isolation Membrane Isolation Bacterial_Culture->Membrane_Isolation Competitive_Incubation Competitive Incubation with Test β-Lactam Membrane_Isolation->Competitive_Incubation Probe_Incubation Incubation with Labeled Probe Competitive_Incubation->Probe_Incubation SDS_PAGE SDS-PAGE Probe_Incubation->SDS_PAGE Visualization Visualization (Fluorescence/Autoradiography) SDS_PAGE->Visualization Quantification Quantification & IC50 Determination Visualization->Quantification End End Quantification->End

Workflow for PBP Competitive Binding Assay.
Determination of Acylation (k2/K) and Deacylation (k3) Rates

These kinetic parameters can be determined using techniques such as stopped-flow fluorometry or mass spectrometry.

Stopped-Flow Fluorometry (for Acylation Rate):

  • This method measures the change in protein fluorescence upon binding and acylation by the β-lactam.

  • Purified PBP is rapidly mixed with the β-lactam antibiotic in a stopped-flow apparatus.

  • The change in fluorescence intensity over time is monitored.

  • The observed rate constant (k_obs) is determined at various antibiotic concentrations.

  • The acylation efficiency (k2/K) is calculated from the slope of the plot of k_obs versus antibiotic concentration.

Mass Spectrometry (for Deacylation Rate):

  • The PBP is first fully acylated by incubation with a saturating concentration of the β-lactam.

  • Excess, unbound antibiotic is removed.

  • The acylated PBP is incubated in a buffer, and aliquots are taken at different time points.

  • The reaction in each aliquot is quenched.

  • The amount of intact acylated PBP and regenerated free PBP is quantified using electrospray ionization mass spectrometry.[18]

  • The deacylation rate constant (k3) is determined by fitting the data to a first-order decay model.[18]

Conclusion

The superior clinical efficacy of ceftaroline, particularly against challenging pathogens like MRSA, is deeply rooted in its advantageous PBP binding kinetics. Its high affinity for PBP2a, coupled with its unique allosteric mechanism of inhibition, sets it apart from other β-lactam antibiotics. A thorough understanding of these kinetic parameters and mechanisms is paramount for the rational design and development of next-generation antibiotics to combat the ever-growing threat of antimicrobial resistance.

References

A Head-to-Head Comparison of Zinforo (Ceftaroline Fosamil) and Linezolid in the Context of Skin and Soft Tissue Infections

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of Zinforo (ceftaroline fosamil) and linezolid (B1675486), two prominent antibiotics utilized in the treatment of complicated skin and soft tissue infections (cSSTIs), particularly those caused by Methicillin-Resistant Staphylococcus aureus (MRSA). While direct head-to-head preclinical data in a dedicated skin infection model is limited, this document synthesizes available in vitro susceptibility data, findings from clinical trials, and data from other relevant infection models to offer a comprehensive overview for the research community.

Executive Summary

This compound (ceftaroline fosamil) is a fifth-generation cephalosporin (B10832234) with bactericidal activity, notable for its efficacy against MRSA.[1][2] Linezolid, the first of the oxazolidinone class of antibiotics, is a bacteriostatic agent also effective against MRSA. Both are crucial options in the clinical management of cSSTIs.[2][3] This guide delves into their mechanisms of action, comparative antimicrobial activity, and available efficacy data to inform preclinical and clinical research decisions.

Mechanisms of Action

The fundamental difference in the antimicrobial effect of this compound and linezolid lies in their cellular targets.

This compound (Ceftaroline): As a β-lactam antibiotic, ceftaroline (B109729), the active metabolite of ceftaroline fosamil, inhibits bacterial cell wall synthesis.[1] It binds to penicillin-binding proteins (PBPs), which are essential for the synthesis of peptidoglycan, a critical component of the bacterial cell wall.[1] A key feature of ceftaroline is its high affinity for PBP2a, the protein encoded by the mecA gene that confers methicillin (B1676495) resistance in S. aureus.[1] This strong binding affinity allows it to effectively inhibit cell wall synthesis in MRSA, leading to cell lysis and death.

Linezolid: Linezolid operates by inhibiting the initiation of bacterial protein synthesis.[3] It binds to the 23S ribosomal RNA of the 50S subunit of the bacterial ribosome, preventing the formation of a functional 70S initiation complex.[4] This action halts the production of essential bacterial proteins, thereby inhibiting bacterial growth. It is primarily considered a bacteriostatic agent against staphylococci.[4]

Below is a diagram illustrating the distinct signaling pathways targeted by each antibiotic.

cluster_this compound This compound (Ceftaroline) Pathway cluster_linezolid Linezolid Pathway This compound This compound (Ceftaroline) PBP2a Penicillin-Binding Protein 2a (PBP2a) This compound->PBP2a Binds to CellWall Bacterial Cell Wall Synthesis PBP2a->CellWall Inhibits Lysis Cell Lysis (Bactericidal) CellWall->Lysis leads to Linezolid Linezolid Ribosome 50S Ribosomal Subunit Linezolid->Ribosome Binds to ProteinSynth Bacterial Protein Synthesis Ribosome->ProteinSynth Inhibits GrowthInhibition Growth Inhibition (Bacteriostatic) ProteinSynth->GrowthInhibition leads to

Diagram 1: Mechanisms of action for this compound and Linezolid.

Comparative Efficacy Data

In Vitro Susceptibility

In vitro studies are fundamental to understanding the intrinsic activity of an antimicrobial agent against a pathogen. The following table summarizes the susceptibility of S. aureus and MRSA to both this compound and linezolid from a quasi-experimental study.

OrganismAntibioticNo. of IsolatesSensitive Isolates (%)
S. aureusThis compound56100%
Linezolid56100%
MRSAThis compound5096%
Linezolid5098%
Data sourced from a quasi-experimental study analyzing clinical isolates.[5]

These results indicate that both this compound and linezolid demonstrate excellent in vitro activity against S. aureus and MRSA, with very high sensitivity rates for both drugs.[5]

Clinical Efficacy in cSSTIs

Clinical trials provide the ultimate test of an antibiotic's efficacy and safety in humans. The CANVAS trials were pivotal Phase III studies for this compound, comparing it to a standard therapy of vancomycin (B549263) plus aztreonam.[1] While not a direct head-to-head comparison with linezolid, the results established this compound's non-inferiority in treating cSSTIs.[6] A Phase 2 clinical trial (NCT00633152) was designed to directly compare intramuscular ceftaroline to intravenous linezolid in cSSTI patients, with the primary outcome being the clinical cure rate.

TrialComparisonPopulationClinical Cure Rate
CANVAS 1 & 2 (Phase 3)This compound vs. Vancomycin + AztreonamAdults with cSSTINon-inferiority demonstrated[6]
NCT00633152 (Phase 2)This compound (IM) vs. Linezolid (IV)Adults with cSSTITo evaluate and compare efficacy

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are summarized protocols relevant to the data presented.

In Vitro Susceptibility Testing Protocol

The following methodology was employed in a study comparing the in vitro efficacy of this compound and linezolid against clinical isolates.[5]

  • Sample Collection: Clinical samples were obtained from various sites, including the respiratory tract, blood, and pus.[5]

  • Bacterial Isolation and Identification: Samples were inoculated on Blood and MacConkey agar (B569324) and incubated at 37°C for 18-24 hours. S. aureus was identified based on colony morphology, Gram stain, and positive catalase and coagulase tests.[5]

  • MRSA Detection: Methicillin resistance was determined using the modified Kirby-Bauer disc diffusion method with a 30 μg cefoxitin (B1668866) disc. A zone of inhibition ≤ 21 mm identified the isolate as MRSA.[5]

  • Susceptibility Testing:

    • Bacterial suspensions were standardized to a 0.5 McFarland turbidity standard.[5]

    • The standardized suspensions were inoculated onto Mueller-Hinton agar plates.[5]

    • This compound and linezolid discs were applied to the agar surface.[5]

    • Plates were incubated aerobically at 37°C for 18-24 hours.[5]

    • The diameters of the inhibition zones were measured, and results were interpreted according to Clinical and Laboratory Standards Institute (CLSI) guidelines.[5]

Clinical Trial Protocol (Phase 2 cSSTI)

The following diagram outlines the workflow for the Phase 2, multicenter, randomized, open-label, comparative study of this compound versus linezolid (NCT00633152).

Start Patient Enrollment (Adults with cSSTI) Randomization Randomization (Open-label) Start->Randomization ArmA Arm A: Intramuscular this compound (600 mg q12h) Randomization->ArmA ArmB Arm B: Intravenous Linezolid (600 mg q12h) Randomization->ArmB Treatment Treatment Duration: 5-14 days ArmA->Treatment ArmB->Treatment EOT End-of-Therapy (EOT) Visit Treatment->EOT TOC Test-of-Cure (TOC) Visit EOT->TOC Outcome Primary Outcome: Clinical Cure Rate (CE and MITT Populations) TOC->Outcome

Diagram 2: Workflow of a Phase 2 clinical trial comparing this compound and Linezolid.

Conclusion

Both this compound and linezolid are highly effective antibiotics against S. aureus and MRSA, the predominant pathogens in skin and soft tissue infections. This compound offers a bactericidal mechanism by targeting cell wall synthesis with a strong affinity for PBP2a in MRSA.[1] Linezolid provides a bacteriostatic alternative by inhibiting protein synthesis.[4] While in vitro data suggests comparable high levels of activity, the choice between these agents in a clinical or research setting may be guided by factors such as the desired mechanism of action (bactericidal vs. bacteriostatic), patient-specific factors, and local resistance patterns. The absence of a direct head-to-head preclinical study in a skin infection model highlights an area for future research to better delineate the comparative in vivo efficacy of these two important antimicrobial agents in this specific context.

References

A Head-to-Head Battle of Fifth-Generation Cephalosporins: Ceftaroline Fosamil vs. Ceftobiprole

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Analysis of Their Mechanisms of Action Against Bacterial Pathogens

In the ongoing struggle against antimicrobial resistance, fifth-generation cephalosporins represent a critical advancement, particularly in their ability to combat methicillin-resistant Staphylococcus aureus (MRSA). Among these, ceftaroline (B109729) fosamil and ceftobiprole (B606590) medocaril stand out. This guide provides a detailed, objective comparison of the mechanisms of action of their active forms, ceftaroline and ceftobiprole, respectively, supported by experimental data to inform researchers, scientists, and drug development professionals.

Prodrug Activation: The First Step to Bactericidal Activity

Both ceftaroline fosamil and ceftobiprole medocaril are administered as water-soluble prodrugs to enhance their solubility for intravenous administration.[1][2] Once in the bloodstream, they are rapidly and almost completely converted into their biologically active forms by plasma phosphatases (for ceftaroline fosamil) and esterases (for ceftobiprole medocaril).[3][4][5] This initial activation step is crucial, as the prodrugs themselves possess no significant antibacterial activity.[3]

The Primary Target: Penicillin-Binding Proteins

Like all β-lactam antibiotics, the bactericidal activity of ceftaroline and ceftobiprole stems from their ability to inhibit bacterial cell wall synthesis. They achieve this by binding to and inactivating essential enzymes known as penicillin-binding proteins (PBPs).[6][7] PBPs are responsible for the final transpeptidation step in peptidoglycan synthesis, which provides structural integrity to the bacterial cell wall.[6] Inhibition of PBPs leads to a compromised cell wall, ultimately resulting in cell lysis and bacterial death.[7]

The Key to Anti-MRSA Activity: Conquering PBP2a

The hallmark of both ceftaroline and ceftobiprole is their potent activity against MRSA. This is primarily attributed to their high binding affinity for PBP2a, a modified PBP encoded by the mecA gene in MRSA.[3][4] PBP2a has a low affinity for most other β-lactam antibiotics, rendering them ineffective.[8]

Ceftaroline's Unique Allosteric Engagement: Ceftaroline exhibits a distinctive mechanism for inhibiting PBP2a. It binds to an allosteric site on PBP2a, located approximately 60 Å from the active site.[9][10] This binding event triggers a conformational change that opens the otherwise closed active site, allowing a second molecule of ceftaroline to bind covalently and inactivate the enzyme.[9][11] This allosteric regulation is a novel mechanism among β-lactams and is crucial for ceftaroline's potent anti-MRSA activity.[9]

Ceftobiprole's High-Affinity Direct Binding: Ceftobiprole also demonstrates a high affinity for PBP2a, effectively inhibiting its function and leading to bactericidal activity against MRSA.[4][8] The pyrrolidinone moiety in its structure facilitates its association with the extended narrow groove of the PBP2a active site, leading to an efficient acylation reaction.[12]

Quantitative Comparison of PBP Binding Affinities

The binding affinity of cephalosporins to PBPs is a key determinant of their antibacterial potency and is often quantified by the 50% inhibitory concentration (IC50), which is the concentration of the drug required to inhibit 50% of PBP activity. Lower IC50 values indicate a higher binding affinity. The following tables summarize the IC50 values for ceftaroline and ceftobiprole against various PBPs from key bacterial pathogens.

Staphylococcus aureus (MRSA) IC50 (µg/mL) Reference
PBP Ceftaroline Ceftobiprole
PBP1≤1≤1
PBP2≤1≤1
PBP2a0.01 - 1≤0.47
PBP3≤1≤1
PBP4>8-
Streptococcus pneumoniae IC50 (µg/mL) Reference
PBP Ceftaroline Ceftobiprole
PBP1a0.125 - 0.250.03 - 0.1
PBP2a0.1 - 40.03 - 0.1
PBP2b0.5 - 40.06
PBP2x0.1 - 10.01 - 1
PBP30.1 - 40.01 - 0.02
Escherichia coli IC50 (µg/mL) Reference
PBP Ceftaroline Ceftobiprole
PBP1a-≤0.6
PBP1b-0.05
PBP2-≤0.6
PBP3-≤0.6

Note: Direct comparative studies with all PBPs for both drugs under identical conditions are limited. The data presented is a compilation from multiple sources and should be interpreted with this in mind. A '-' indicates that specific data was not available in the cited sources.

Experimental Protocols

The determination of PBP binding affinity is a cornerstone for evaluating the mechanism of action of β-lactam antibiotics. A widely used method is the competitive binding assay using a fluorescently labeled penicillin derivative, such as Bocillin FL.

Competitive PBP Binding Assay with Fluorescent Penicillin

Objective: To determine the concentration of a test antibiotic (ceftaroline or ceftobiprole) required to inhibit 50% of the binding of a fluorescently labeled penicillin derivative (e.g., Bocillin™ FL) to specific PBPs.

Methodology:

  • Preparation of Bacterial Membranes:

    • Grow the bacterial strain of interest (e.g., S. aureus, S. pneumoniae) to the mid-logarithmic phase in a suitable broth medium.

    • Harvest the cells by centrifugation.

    • Wash the cell pellet with an appropriate buffer (e.g., phosphate-buffered saline).

    • Resuspend the cells in the same buffer and lyse them using methods such as sonication or a French press.

    • Isolate the cell membranes, which contain the PBPs, by ultracentrifugation.

    • Resuspend the membrane pellet in a storage buffer and determine the total protein concentration.[13][14]

  • Competitive Binding Reaction:

    • In a series of microcentrifuge tubes, add a fixed amount of the prepared bacterial membranes.

    • Add increasing concentrations of the test antibiotic (ceftaroline or ceftobiprole) to the tubes. Include a control sample with no antibiotic.

    • Incubate the mixtures for a specific time at a controlled temperature (e.g., 10 minutes at 37°C) to allow the antibiotic to bind to the PBPs.[15]

  • Fluorescent Labeling:

    • Add a fixed, saturating concentration of Bocillin™ FL to each tube.

    • Incubate for a further period (e.g., 10 minutes at 37°C) to allow the fluorescent probe to bind to the PBPs not already occupied by the test antibiotic.[16]

  • SDS-PAGE and Fluorescence Detection:

    • Stop the reaction by adding SDS-PAGE sample buffer and boiling the samples.

    • Separate the PBP-antibiotic complexes by SDS-polyacrylamide gel electrophoresis (SDS-PAGE).

    • Visualize the fluorescently labeled PBPs in the gel using a fluorescence imager.[16]

  • Data Analysis:

    • Quantify the intensity of the fluorescent bands corresponding to each PBP.

    • Plot the percentage of Bocillin FL binding against the concentration of the test antibiotic.

    • The IC50 value is determined as the concentration of the test antibiotic that results in a 50% reduction in the binding of the fluorescent penicillin.[14]

Visualizing the Mechanisms

To better illustrate the molecular interactions and experimental workflows, the following diagrams have been generated.

prodrug_activation cluster_ceftaroline Ceftaroline Fosamil Activation cluster_ceftobiprole Ceftobiprole Medocaril Activation Ceftaroline Fosamil (Prodrug) Ceftaroline Fosamil (Prodrug) Ceftaroline (Active Drug) Ceftaroline (Active Drug) Ceftaroline Fosamil (Prodrug)->Ceftaroline (Active Drug) Plasma Phosphatases Ceftobiprole Medocaril (Prodrug) Ceftobiprole Medocaril (Prodrug) Ceftobiprole (Active Drug) Ceftobiprole (Active Drug) Ceftobiprole Medocaril (Prodrug)->Ceftobiprole (Active Drug) Plasma Esterases

Prodrug activation pathways.

pbp_inhibition Active Cephalosporin Active Cephalosporin PBP Penicillin-Binding Protein (PBP) Active Cephalosporin->PBP Binds to Cephalosporin-PBP Complex Cephalosporin-PBP Complex Inhibition Inhibition of Transpeptidation Cephalosporin-PBP Complex->Inhibition Cell Wall Synthesis Disruption Cell Wall Synthesis Disruption Inhibition->Cell Wall Synthesis Disruption Bacterial Cell Lysis Bacterial Cell Lysis Cell Wall Synthesis Disruption->Bacterial Cell Lysis

General mechanism of PBP inhibition.

ceftaroline_pbp2a Ceftaroline_1 Ceftaroline (Molecule 1) Allosteric Site PBP2a Allosteric Site Ceftaroline_1->Allosteric Site Binds to Conformational Change Conformational Change (Active Site Opens) Allosteric Site->Conformational Change Active Site PBP2a Active Site Conformational Change->Active Site Exposes Ceftaroline_2 Ceftaroline (Molecule 2) Ceftaroline_2->Active Site Binds to Inhibition Inhibition of PBP2a Active Site->Inhibition

Ceftaroline's allosteric inhibition of PBP2a.

experimental_workflow cluster_prep Sample Preparation cluster_assay Competitive Binding Assay cluster_analysis Analysis Bacterial Culture Bacterial Culture Cell Lysis Cell Lysis Bacterial Culture->Cell Lysis Membrane Isolation Membrane Isolation Cell Lysis->Membrane Isolation Incubation with Cephalosporin Incubation with Cephalosporin Membrane Isolation->Incubation with Cephalosporin Labeling with Bocillin FL Labeling with Bocillin FL Incubation with Cephalosporin->Labeling with Bocillin FL SDS-PAGE SDS-PAGE Labeling with Bocillin FL->SDS-PAGE Fluorescence Detection Fluorescence Detection SDS-PAGE->Fluorescence Detection IC50 Determination IC50 Determination Fluorescence Detection->IC50 Determination

Workflow for PBP binding affinity assay.

Conclusion

Both ceftaroline and ceftobiprole are potent fifth-generation cephalosporins with a crucial shared ability to inhibit PBP2a in MRSA, a key determinant of their clinical utility. While both demonstrate high affinity for this target, ceftaroline employs a unique allosteric mechanism of inhibition. The quantitative data on PBP binding affinities reveal subtle differences in their profiles against various PBPs in different bacterial species, which may contribute to variations in their broader antibacterial spectra. Understanding these nuanced mechanistic differences, supported by robust experimental data, is vital for the continued development of novel antimicrobial strategies and the informed clinical application of these important therapeutic agents.

References

Zinforo vs. Vancomycin: A Comparative Efficacy Guide for Vancomycin-Intermediate Staphylococcus aureus (VISA)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The emergence of vancomycin-intermediate Staphylococcus aureus (VISA) presents a significant challenge in clinical settings, necessitating a thorough evaluation of alternative therapeutic agents. This guide provides a detailed comparison of the efficacy of Zinforo (ceftaroline fosamil) and vancomycin (B549263) against VISA, supported by experimental data and detailed methodologies.

Quantitative Data Summary

The in vitro efficacy of ceftaroline (B109729) and vancomycin against VISA and heterogeneous VISA (hVISA) strains can be assessed through Minimum Inhibitory Concentration (MIC) data and time-kill assays.

Table 1: Comparative Minimum Inhibitory Concentrations (MICs)
AntibioticVISA Strain(s)MIC Range (μg/mL)Key Observations
Ceftaroline Multiple clinical isolates0.5 - 1Ceftaroline consistently demonstrates potent in vitro activity against VISA isolates.[1][2]
Vancomycin Multiple clinical isolates4 - 8By definition, VISA strains exhibit reduced susceptibility to vancomycin with elevated MICs.[1]
Ceftaroline + Vancomycin VSSA, hVISA, and VISANot applicableThe combination of ceftaroline and vancomycin has been shown to lower the vancomycin MIC.[3]

Note: VSSA = Vancomycin-Susceptible Staphylococcus aureus; hVISA = heterogeneous Vancomycin-Intermediate Staphylococcus aureus.

Table 2: Summary of Time-Kill Assay Results
TreatmentVISA/hVISA StrainsKey Findings
Ceftaroline (alone) DNS VISACeftaroline monotherapy demonstrated significant killing activity.[1]
Vancomycin (alone) DNS VISAVancomycin alone was bacteriostatic in these experiments.[1]
Ceftaroline + Vancomycin 5 VISA & 4/5 hVISAThe combination of vancomycin and ceftaroline was synergistic against all 5 VISA strains and 4 out of 5 hVISA strains tested.[4][5][6] This combination was also found to be bactericidal against 3 of the 5 VISA strains and 2 of the 5 hVISA strains at sub-MIC concentrations.[5][6]

Note: DNS = Daptomycin-Nonsusceptible.

Experimental Protocols

Minimum Inhibitory Concentration (MIC) Determination

MICs are typically determined using the broth microdilution method as per the guidelines of the Clinical and Laboratory Standards Institute (CLSI).

Protocol:

  • Bacterial Isolate Preparation: VISA strains are cultured on an appropriate medium, such as brain heart infusion agar (B569324) (BHIA) supplemented with 1 μg/ml of vancomycin, to maintain the VISA phenotype.[5]

  • Inoculum Preparation: A standardized inoculum of the bacterial suspension is prepared to a concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in Mueller-Hinton broth (MHB).

  • Drug Dilution: Serial twofold dilutions of ceftaroline and vancomycin are prepared in the microtiter plates.

  • Incubation: The microtiter plates are incubated at 35-37°C for 16-20 hours.

  • MIC Reading: The MIC is recorded as the lowest concentration of the antibiotic that completely inhibits visible growth of the organism.

Time-Kill Assays

Time-kill assays are performed to assess the bactericidal or bacteriostatic activity of an antimicrobial agent over time.

Protocol:

  • Inoculum Preparation: A starting inoculum of approximately 10^5 to 10^7 CFU/mL is prepared in a suitable growth medium, such as MHB, sometimes supplemented with 50% sterile, heat-inactivated human serum.[5]

  • Drug Exposure: The bacterial suspension is exposed to the antibiotics at specified concentrations (e.g., 0.5 times the MIC).[3][5] This includes control groups (no antibiotic), each antibiotic alone, and the combination of antibiotics.

  • Sampling: Aliquots are removed from each culture at various time points (e.g., 0, 4, 8, 12, and 24 hours).

  • Quantification: The samples are serially diluted and plated on agar plates to determine the number of viable bacteria (CFU/mL).

  • Data Analysis: The change in log10 CFU/mL over time is plotted. Synergy is typically defined as a ≥2-log10 decrease in CFU/mL by the combination compared with the most active single agent, while bactericidal activity is defined as a ≥3-log10 reduction in CFU/mL from the initial inoculum.[3]

The "Seesaw Effect": A Proposed Mechanism of Synergy

An interesting phenomenon known as the "seesaw effect" has been observed, where VISA strains with reduced susceptibility to vancomycin show increased susceptibility to β-lactam antibiotics like ceftaroline.[5] The exact mechanism is still under investigation, but it is hypothesized that changes in the bacterial cell wall that confer vancomycin resistance may inadvertently make the bacteria more vulnerable to β-lactams.

seesaw_effect thick_wall Thickened Cell Wall vanc_binding Reduced Vancomycin Binding/Trapping thick_wall->vanc_binding leads to altered_pg Altered Peptidoglycan pbp_exposure Increased PBP2a Accessibility altered_pg->pbp_exposure may lead to vanc_resistance Vancomycin Intermediate Resistance (VISA) vanc_binding->vanc_resistance ceft_susceptibility Increased Ceftaroline Susceptibility pbp_exposure->ceft_susceptibility

Caption: The "Seesaw Effect" hypothesis in VISA.

In Vivo Efficacy

Animal models provide further insights into the comparative efficacy of these antibiotics. In a murine model of MRSA bacteremia, which included a heterogeneous VISA strain, ceftaroline fosamil demonstrated efficacy that was not inferior to vancomycin or daptomycin (B549167).[7] Specifically, ceftaroline and daptomycin showed a more pronounced reduction in bacterial density in both blood and kidneys compared to vancomycin.[7][8]

Clinical Outcomes

While in vitro and in vivo data are promising, clinical outcome data directly comparing this compound and vancomycin for VISA infections are limited. Some studies have explored the combination of vancomycin and ceftaroline for MRSA bacteremia, with one retrospective study finding no significant difference in bacteremia recurrence or 30-day mortality compared to vancomycin monotherapy.[9] However, it's important to note that these studies were not specifically focused on VISA infections.

Conclusion

The available experimental data indicates that this compound (ceftaroline) possesses potent in vitro activity against VISA strains, often superior to that of vancomycin. The synergistic effect observed when ceftaroline is combined with vancomycin is a particularly noteworthy finding, suggesting a potential combination therapy strategy. While in vivo studies support the efficacy of ceftaroline, more robust clinical data are needed to definitively establish its superiority over vancomycin for the treatment of infections caused by vancomycin-intermediate S. aureus. Researchers and drug development professionals should consider these findings in the design of future studies and the development of new therapeutic approaches for challenging VISA infections.

References

A Comparative Analysis of Zinforo (Ceftaroline) and Ceftriaxone Against Streptococcus pneumoniae

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the efficacy of Zinforo (ceftaroline) and ceftriaxone (B1232239) against Streptococcus pneumoniae, a leading cause of community-acquired pneumonia. The analysis is supported by experimental data from in vitro and in vivo studies, offering valuable insights for research and development in the field of infectious diseases.

Executive Summary

This compound, the active metabolite of the prodrug ceftaroline (B109729) fosamil, demonstrates superior in vitro potency against Streptococcus pneumoniae when compared to ceftriaxone, a widely used third-generation cephalosporin (B10832234).[1][2][3] This heightened activity is particularly notable against penicillin-resistant and ceftriaxone-resistant strains of S. pneumoniae.[4][5][6] The enhanced efficacy of this compound is attributed to its high affinity for essential penicillin-binding proteins (PBPs) in S. pneumoniae, including those with mutations that confer resistance to other β-lactam antibiotics.[4][7][8] In vivo studies and clinical trials further support the potent activity of this compound, showing comparable or superior outcomes to ceftriaxone in treating pneumococcal infections.[9][10][11][12]

In Vitro Efficacy: Minimum Inhibitory Concentrations (MIC)

A key measure of an antibiotic's effectiveness is its Minimum Inhibitory Concentration (MIC), the lowest concentration of the drug that prevents visible growth of a bacterium. Multiple studies have consistently shown that this compound has lower MIC values against S. pneumoniae compared to ceftriaxone, indicating greater potency.

Table 1: Comparative MICs of this compound and Ceftriaxone against S. pneumoniae

OrganismDrugMIC₅₀ (mg/L)MIC₉₀ (mg/L)
S. pneumoniae (All Isolates)This compound≤0.0150.12
Ceftriaxone≤0.252
Penicillin-Susceptible S. pneumoniaeThis compound-0.12
Ceftriaxone-1
Penicillin-Intermediate S. pneumoniaeThis compound-0.25
Ceftriaxone-4
Penicillin-Resistant S. pneumoniaeThis compound-0.5
Ceftriaxone->4
Multidrug-Resistant S. pneumoniaeThis compound0.060.25
Ceftriaxone0.52

Data compiled from multiple sources.[1][2][3][13]

As the data indicates, this compound is consistently more potent than ceftriaxone against various strains of S. pneumoniae. Notably, it is 16-fold more potent against S. pneumoniae overall.[1][2][8][13]

Experimental Protocols: In Vitro Susceptibility Testing

The in vitro activity of this compound and ceftriaxone against S. pneumoniae is primarily determined using the broth microdilution method according to the guidelines established by the Clinical and Laboratory Standards Institute (CLSI).

Broth Microdilution Method

This standard laboratory procedure involves preparing a series of twofold dilutions of the antibiotics in a liquid growth medium in a microtiter plate. Each well is then inoculated with a standardized suspension of the S. pneumoniae isolate. The plates are incubated under controlled conditions, and the MIC is determined as the lowest concentration of the antibiotic that completely inhibits visible bacterial growth.

Broth_Microdilution_Workflow cluster_prep Preparation cluster_testing Testing cluster_analysis Analysis P1 Prepare serial twofold dilutions of antibiotics (this compound & Ceftriaxone) T1 Inoculate microtiter plate wells with bacterial suspension P1->T1 P2 Prepare standardized S. pneumoniae inoculum P2->T1 T2 Incubate plates under controlled conditions T1->T2 A1 Visually inspect for bacterial growth T2->A1 A2 Determine MIC: Lowest concentration with no visible growth A1->A2

Fig. 1: Workflow for Broth Microdilution MIC Testing.

Mechanism of Action: Targeting Penicillin-Binding Proteins

Both this compound and ceftriaxone are cephalosporin antibiotics that exert their bactericidal effect by inhibiting the synthesis of the bacterial cell wall. They achieve this by binding to and inactivating essential penicillin-binding proteins (PBPs), which are enzymes crucial for the final steps of peptidoglycan synthesis.

However, this compound's superior activity, particularly against resistant strains, stems from its enhanced affinity for key S. pneumoniae PBPs.[7] Resistance to β-lactam antibiotics in S. pneumoniae often arises from mutations in these PBPs, which reduce the binding affinity of the drugs. This compound demonstrates a high affinity for PBP2x, a primary target for cephalosporins, even in its mutated form found in resistant strains.[4][7] It also exhibits strong binding to PBP1a and PBP2b, which are also major targets.[7]

Mechanism_of_Action cluster_this compound This compound (Ceftaroline) cluster_ceftriaxone Ceftriaxone Z This compound ZPBP2x High affinity for mutated PBP2x Z->ZPBP2x ZPBP1a2b High affinity for PBP1a & PBP2b Z->ZPBP1a2b Z_effect Inhibition of Cell Wall Synthesis ZPBP2x->Z_effect ZPBP1a2b->Z_effect Z_outcome Bactericidal Activity (even in resistant strains) Z_effect->Z_outcome C Ceftriaxone CPBP2x Lower affinity for mutated PBP2x C->CPBP2x C_effect Inhibition of Cell Wall Synthesis CPBP2x->C_effect C_outcome Reduced Bactericidal Activity (in resistant strains) C_effect->C_outcome

Fig. 2: this compound's Enhanced Binding to S. pneumoniae PBPs.

In Vivo Efficacy: Animal Models and Clinical Trials

The superior in vitro potency of this compound translates to effective in vivo activity.

Animal Models

In a rabbit pneumonia model using a highly penicillin-resistant S. pneumoniae strain, this compound demonstrated excellent bactericidal activity, significantly reducing bacterial counts in the lungs and spleen.[11] In contrast, ceftriaxone treatment resulted in a less pronounced reduction in bacterial counts in the lungs.[11]

Clinical Trials

Phase III clinical trials (FOCUS 1 and FOCUS 2) in patients with community-acquired pneumonia showed that this compound fosamil was non-inferior to ceftriaxone.[10][14][15] A meta-analysis of these trials revealed that this compound fosamil was associated with a statistically significant higher clinical cure rate compared to ceftriaxone in patients with CAP due to S. pneumoniae.[12] Unadjusted cure rates were 85.5% for the this compound group and 68.6% for the ceftriaxone group.[12]

Conclusion

The available evidence strongly indicates that this compound (ceftaroline) is a highly potent cephalosporin against Streptococcus pneumoniae, including strains resistant to penicillin and other cephalosporins like ceftriaxone. Its enhanced activity is a direct result of its high affinity for key penicillin-binding proteins. Both in vitro and in vivo data, supported by clinical trial outcomes, position this compound as a valuable therapeutic option for the treatment of pneumococcal infections. For drug development professionals, the structure-activity relationship of this compound, particularly its interaction with resistant PBP targets, offers a compelling avenue for the design of future antimicrobial agents.

References

Navigating Cephalosporin Resistance: A Comparative Analysis of Ceftaroline and its Predecessors

Author: BenchChem Technical Support Team. Date: December 2025

A deep dive into the cross-resistance profiles of ceftaroline (B109729) and older cephalosporins reveals a significant advancement in the fight against resistant Gram-positive organisms, particularly Methicillin-Resistant Staphylococcus aureus (MRSA). This guide provides researchers, scientists, and drug development professionals with a comprehensive comparison, supported by experimental data, to elucidate the nuanced differences in their mechanisms of action and resistance.

Ceftaroline, a fifth-generation cephalosporin, distinguishes itself from its predecessors through its enhanced binding affinity to Penicillin-Binding Protein 2a (PBP2a), the key determinant of methicillin (B1676495) resistance in S. aureus.[1][2] This unique characteristic confers upon it potent activity against MRSA, a feat not achieved by older cephalosporins such as ceftriaxone (B1232239) and cefepime.[3][4] Experimental data consistently demonstrates the superior in vitro activity of ceftaroline against MRSA and other resistant Gram-positive pathogens.

Unveiling the Resistance Landscape: A Quantitative Comparison

The in vitro activity of ceftaroline compared to older cephalosporins has been extensively evaluated using minimum inhibitory concentration (MIC) assays. The following tables summarize the comparative MIC data against key bacterial pathogens, highlighting the superior potency of ceftaroline against resistant strains.

Table 1: Comparative MIC90 Values (μg/mL) Against Staphylococcus aureus

OrganismCeftarolineCeftriaxoneCefepime
Methicillin-Susceptible S. aureus (MSSA)0.25 - 0.54≥8
Methicillin-Resistant S. aureus (MRSA)1 - 2>32>64
Vancomycin-Intermediate S. aureus (VISA)1>64>64
Vancomycin-Resistant S. aureus (VRSA)1>64>64
Data compiled from multiple in vitro studies.[3][4]

Table 2: Comparative MIC90 Values (μg/mL) Against Streptococcus pneumoniae

OrganismCeftarolineCeftriaxoneCefotaxime
Penicillin-Susceptible≤0.015 - 0.030.060.06
Penicillin-Intermediate0.060.50.5
Penicillin-Resistant0.12 - 0.251 - 22
Data compiled from multiple in vitro studies.[3][5]

Table 3: Comparative MIC90 Values (μg/mL) Against Enterobacteriaceae (ESBL-negative) *

OrganismCeftarolineCeftriaxoneCefepime
Escherichia coli0.250.250.12
Klebsiella pneumoniae0.250.250.12
Against non-Extended-Spectrum β-Lactamase (ESBL) producing strains, ceftaroline demonstrates comparable activity to older cephalosporins. However, like its predecessors, it is not active against ESBL-producing or AmpC-derepressed Enterobacteriaceae.[1][6]

The Decisive Factor: Penicillin-Binding Protein 2a (PBP2a) Interaction

The primary mechanism underpinning the expanded activity of ceftaroline against MRSA is its high binding affinity for PBP2a. Older cephalosporins are largely ineffective against MRSA because they are unable to bind to and inhibit PBP2a, which takes over the crucial cell wall synthesis functions when other PBPs are inactivated.

PBP2a_Interaction cluster_older_cephalosporins Older Cephalosporins (e.g., Ceftriaxone, Cefepime) cluster_ceftaroline Ceftaroline Older Cephalosporins Older Cephalosporins PBP2a (mecA) PBP2a (Low Affinity) Older Cephalosporins->PBP2a (mecA) Ineffective Binding Bacterial Cell Wall Synthesis Bacterial Cell Wall Synthesis PBP2a (mecA)->Bacterial Cell Wall Synthesis Continues Cell Lysis Cell Lysis Ceftaroline Ceftaroline PBP2a (mecA)_c PBP2a (High Affinity) Ceftaroline->PBP2a (mecA)_c Effective Binding & Inhibition Bacterial Cell Wall Synthesis_c Bacterial Cell Wall Synthesis_c PBP2a (mecA)_c->Bacterial Cell Wall Synthesis_c Inhibited Cell Lysis_c Cell Lysis_c Bacterial Cell Wall Synthesis_c->Cell Lysis_c Induces MIC_Workflow Start Start Prepare Bacterial Inoculum 1. Prepare Standardized Bacterial Inoculum (e.g., 0.5 McFarland) Start->Prepare Bacterial Inoculum Serial Dilution 2. Perform 2-fold Serial Dilutions of Antibiotics in Cation-Adjusted Mueller-Hinton Broth (CAMHB) Prepare Bacterial Inoculum->Serial Dilution Inoculate Microplate 3. Inoculate Microtiter Plate Wells with Bacterial Suspension Serial Dilution->Inoculate Microplate Incubate 4. Incubate at 35-37°C for 16-20 hours Inoculate Microplate->Incubate Read MIC 5. Determine MIC: Lowest Concentration with No Visible Growth Incubate->Read MIC End End Read MIC->End PBP2a_Binding_Assay Start Start Incubate PBP2a 1. Incubate Purified Recombinant PBP2a with Varying Concentrations of Test Antibiotic (e.g., Ceftaroline) Start->Incubate PBP2a Add Fluorescent Penicillin 2. Add a Fluorescent Penicillin (e.g., Bocillin-FL) to the Mixture Incubate PBP2a->Add Fluorescent Penicillin Second Incubation 3. Incubate to Allow Fluorescent Penicillin to Bind to Unoccupied PBP2a Add Fluorescent Penicillin->Second Incubation Separate 4. Separate PBP-Antibiotic Complexes from Unbound Penicillin (e.g., via SDS-PAGE) Second Incubation->Separate Quantify Fluorescence 5. Quantify Fluorescence of the PBP2a Band Separate->Quantify Fluorescence Calculate IC50 6. Calculate IC50: Concentration of Test Antibiotic that Inhibits 50% of Fluorescent Penicillin Binding Quantify Fluorescence->Calculate IC50 End End Calculate IC50->End

References

evaluating Zinforo's post-antibiotic effect compared to other agents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the post-antibiotic effect (PAE) of Zinforo (ceftaroline fosamil) against other key antimicrobial agents used in the treatment of Gram-positive infections, particularly those caused by Staphylococcus aureus. The data presented is compiled from various in vitro studies to offer a quantitative and methodological overview for research and development purposes.

Executive Summary

This compound, a fifth-generation cephalosporin, exhibits a notable post-antibiotic effect against a range of Gram-positive pathogens, including methicillin-resistant Staphylococcus aureus (MRSA). The PAE, the period of suppressed bacterial growth after limited exposure to an antimicrobial agent, is a crucial pharmacodynamic parameter that influences dosing regimens and clinical efficacy. This guide demonstrates that this compound's PAE is comparable to or exceeds that of several other antibiotics, highlighting its potential as a valuable therapeutic option.

Data Presentation: Post-Antibiotic Effect (PAE) Comparison

The following table summarizes the in vitro post-antibiotic effect of this compound and its comparators against Staphylococcus aureus. It is important to note that the PAE can vary depending on the bacterial strain, antibiotic concentration, and experimental conditions.

AntibioticOrganismPAE (hours)Post-Antibiotic Sub-MIC Effect (PA-SME) (hours) at 0.4x MIC
This compound (Ceftaroline) S. aureus (MSSA)0.8 - 1.6>10.5
S. aureus (MRSA)0.7 - 2.22.9 - >10.0
Ceftobiprole S. aureus (MSSA)0 - 0.81.5 - 9.6
S. aureus (MRSA)0 - 1.8Not consistently reported
Vancomycin S. aureus1.2Not consistently reported
Linezolid S. aureus~1.06Not consistently reported
Daptomycin S. aureus (MSSA)1.1 - 2.43.0 - >12.0
S. aureus (MRSA)4.1 - 6.2Not consistently reported

Note: Data is compiled from multiple sources and direct head-to-head comparative studies are limited. Variations in experimental protocols may exist between studies.

Experimental Protocols

The determination of the in vitro post-antibiotic effect generally follows a standardized methodology. The protocols outlined below are a synthesis of methodologies reported in the cited literature.

Bacterial Strains and Culture Conditions:
  • Bacterial Isolates: Clinical isolates or reference strains of Staphylococcus aureus (both methicillin-susceptible and methicillin-resistant) are used.

  • Growth Medium: Mueller-Hinton Broth (MHB) is the standard medium. For fastidious organisms like Streptococcus pneumoniae, supplementation with 5% lysed horse blood may be required.

  • Inoculum Preparation: Bacteria are cultured overnight on an appropriate agar (B569324) medium (e.g., blood agar). Colonies are then suspended in broth to achieve a standardized turbidity, typically equivalent to a 0.5 McFarland standard, which corresponds to approximately 1 x 10⁸ CFU/mL. This suspension is further diluted to the desired starting inoculum of approximately 5 x 10⁵ to 5 x 10⁶ CFU/mL.

Antibiotic Exposure:
  • Antibiotic Concentration: Bacteria in the logarithmic growth phase are exposed to the antibiotic at a concentration that is a multiple of the Minimum Inhibitory Concentration (MIC), commonly 10x MIC.

  • Exposure Duration: The standard exposure time is 1 to 2 hours in a shaking water bath at 35-37°C.

Antibiotic Removal:
  • The antibiotic is removed to observe the subsequent growth of the bacteria. This is typically achieved by one of the following methods:

    • Dilution: The culture is diluted 1:1000 in a pre-warmed, antibiotic-free broth. This rapid dilution effectively reduces the antibiotic concentration to sub-inhibitory levels.

    • Centrifugation and Washing: The bacterial suspension is centrifuged, the antibiotic-containing supernatant is discarded, and the bacterial pellet is resuspended in fresh, pre-warmed broth. This process may be repeated to ensure complete removal of the antibiotic.

Post-Exposure Monitoring and PAE Calculation:
  • Viable Counts: After antibiotic removal, the bacterial culture is incubated, and samples are taken at regular intervals (e.g., every 1-2 hours) for viable cell counting (colony-forming units per milliliter, CFU/mL) by plating serial dilutions on appropriate agar plates.

  • Control Group: A control culture, not exposed to the antibiotic but subjected to the same dilution or washing procedures, is run in parallel.

  • PAE Calculation: The PAE is calculated using the formula: PAE = T - C

    • T: The time required for the viable count of the antibiotic-exposed culture to increase by 1 log₁₀ CFU/mL from the count immediately after antibiotic removal.

    • C: The time required for the viable count of the unexposed control culture to increase by 1 log₁₀ CFU/mL.

Determination of Post-Antibiotic Sub-MIC Effect (PA-SME):
  • To determine the PA-SME, after the initial antibiotic exposure and removal, the bacteria are re-exposed to sub-inhibitory concentrations of the antibiotic (e.g., 0.1x, 0.2x, 0.3x, or 0.4x MIC).

  • The time for the viable count to increase by 1 log₁₀ CFU/mL is then compared to the control group.

Mandatory Visualization

Experimental Workflow for Post-Antibiotic Effect (PAE) Determination

PAE_Workflow cluster_prep Preparation cluster_exposure Exposure cluster_removal Antibiotic Removal cluster_monitoring Monitoring & Calculation Bacterial_Culture Bacterial Culture (Logarithmic Growth Phase) Incubation Incubate Bacteria with Antibiotic (1-2 hours) Bacterial_Culture->Incubation Control Control Group (No Antibiotic Exposure) Bacterial_Culture->Control Parallel Process Antibiotic_Solution Antibiotic Solution (e.g., 10x MIC) Antibiotic_Solution->Incubation Removal Remove Antibiotic (Dilution or Centrifugation) Incubation->Removal Viable_Counts Monitor Bacterial Regrowth (Viable Counts over Time) Removal->Viable_Counts Calculation Calculate PAE (PAE = T - C) Viable_Counts->Calculation Control->Viable_Counts

Caption: Experimental workflow for determining the in vitro post-antibiotic effect (PAE).

Signaling Pathway: this compound's Mechanism of Action

Zinforo_Mechanism cluster_this compound This compound (Ceftaroline fosamil) cluster_bacterium Bacterial Cell (e.g., MRSA) This compound This compound (Ceftaroline fosamil - Prodrug) Ceftaroline Ceftaroline (Active Drug) This compound->Ceftaroline Plasma Phosphatases PBP2a Penicillin-Binding Protein 2a (PBP2a) Ceftaroline->PBP2a Binds and Inhibits Cell_Wall Peptidoglycan Cell Wall Synthesis PBP2a->Cell_Wall Catalyzes Cell_Lysis Cell Lysis (Bactericidal Effect) Cell_Wall->Cell_Lysis Inhibition leads to

Caption: Mechanism of action of this compound (ceftaroline) against MRSA.

Combination Therapy of Ceftaroline and Amikacin Demonstrates Significant Synergy Against Gram-Negative Bacteria

Author: BenchChem Technical Support Team. Date: December 2025

FOR IMMEDIATE RELEASE

[City, State] – [Date] – A comprehensive review of in vitro studies reveals a promising synergistic relationship between the cephalosporin (B10832234) antibiotic ceftaroline (B109729) and the aminoglycoside amikacin (B45834) against a range of clinically significant Gram-negative bacteria. This combination therapy presents a potential strategy to combat challenging infections caused by multidrug-resistant pathogens. Experimental data from time-kill assays consistently demonstrate that the combined action of ceftaroline and amikacin is significantly more potent than the activity of either drug alone.

The primary mechanism of this synergy lies in the distinct and complementary modes of action of the two antibiotics. Ceftaroline, a broad-spectrum cephalosporin, inhibits bacterial cell wall synthesis by binding to penicillin-binding proteins (PBPs). This disruption of the cell wall integrity is believed to facilitate the intracellular uptake of amikacin. Amikacin then exerts its bactericidal effect by irreversibly binding to the 30S ribosomal subunit, leading to the inhibition of protein synthesis. This dual-pronged attack on essential bacterial processes results in enhanced bacterial killing.

Quantitative Synergy Data

A key study evaluated the in vitro activity of ceftaroline in combination with amikacin against a panel of Gram-negative isolates, including Escherichia coli, Klebsiella pneumoniae, Enterobacter cloacae, and Pseudomonas aeruginosa. The findings from this research are summarized below, showcasing the percentage of isolates that exhibited a synergistic response to the combination therapy.

Bacterial SpeciesNumber of Isolates Tested with CombinationPercentage of Isolates Showing Synergy (%)
Escherichia coli2100%
Klebsiella pneumoniae2100%
Enterobacter cloacae2100%
Pseudomonas aeruginosa475%

Data sourced from a study where synergy in time-kill experiments was defined as a ≥2-log10 decrease in CFU/mL between the combination and its most active single agent at 24 hours.[1]

Experimental Protocols

The synergistic effects of ceftaroline and amikacin are typically evaluated using two primary in vitro methods: the checkerboard assay and the time-kill assay.

Checkerboard Assay Protocol

The checkerboard assay is a microdilution method used to determine the FICI, which quantifies the degree of synergy.

  • Preparation of Antibiotic Solutions: Stock solutions of ceftaroline and amikacin are prepared and serially diluted in cation-adjusted Mueller-Hinton broth (CAMHB).

  • Plate Setup: A 96-well microtiter plate is prepared with dilutions of ceftaroline along the x-axis and dilutions of amikacin along the y-axis. This creates a matrix of wells with varying concentrations of both drugs.

  • Inoculation: Each well is inoculated with a standardized bacterial suspension (approximately 5 x 10^5 CFU/mL).

  • Incubation: The plate is incubated at 35°C for 16-24 hours.

  • Data Analysis: The minimum inhibitory concentration (MIC) is determined as the lowest concentration of the drug, alone or in combination, that inhibits visible bacterial growth. The FICI is calculated using the formula: FICI = (MIC of Ceftaroline in combination / MIC of Ceftaroline alone) + (MIC of Amikacin in combination / MIC of Amikacin alone).

    • Synergy: FICI ≤ 0.5

    • Additive/Indifference: 0.5 < FICI ≤ 4

    • Antagonism: FICI > 4

Time-Kill Assay Protocol

Time-kill assays provide a dynamic picture of the bactericidal activity of the antibiotic combination over time.

  • Preparation of Cultures: A standardized bacterial inoculum is prepared in CAMHB.

  • Exposure to Antibiotics: The bacterial culture is aliquoted into tubes containing ceftaroline alone, amikacin alone, the combination of both at specific concentrations (often sub-MIC), and a growth control without antibiotics.

  • Sampling and Plating: At predetermined time points (e.g., 0, 4, 8, 12, and 24 hours), samples are drawn from each tube, serially diluted, and plated on agar (B569324) plates.

  • Incubation and Colony Counting: The plates are incubated, and the resulting colonies are counted to determine the number of viable bacteria (CFU/mL) at each time point.

  • Data Analysis: The change in log10 CFU/mL over time is plotted. Synergy is typically defined as a ≥ 2-log10 decrease in CFU/mL with the combination compared to the most active single agent.

Visualizing the Synergy

To better understand the experimental process and the underlying mechanism of synergy, the following diagrams are provided.

Synergy_Workflow cluster_prep Preparation cluster_testing Synergy Testing cluster_analysis Data Analysis cluster_outcome Interpretation Bacterial_Isolates Bacterial Isolates (e.g., E. coli, K. pneumoniae) Checkerboard Checkerboard Assay Bacterial_Isolates->Checkerboard Time_Kill Time-Kill Assay Bacterial_Isolates->Time_Kill Antibiotic_Stocks Ceftaroline & Amikacin Stock Solutions Antibiotic_Stocks->Checkerboard Antibiotic_Stocks->Time_Kill FICI_Calc FICI Calculation Checkerboard->FICI_Calc Log_Reduction Log10 CFU/mL Reduction Time_Kill->Log_Reduction Synergy_Result Synergy / Additive / Indifference / Antagonism FICI_Calc->Synergy_Result Log_Reduction->Synergy_Result

Experimental Workflow for Synergy Testing

Mechanism_of_Action cluster_bacterium Gram-Negative Bacterium Ceftaroline Ceftaroline PBP Penicillin-Binding Proteins (PBPs) Ceftaroline->PBP binds & inhibits Amikacin Amikacin Ribosome 30S Ribosomal Subunit Amikacin->Ribosome binds to CellWall Cell Wall Synthesis PBP->CellWall disrupts CellWall->Amikacin enhances uptake CellLysis Cell Lysis & Death CellWall->CellLysis ProteinSynthesis Protein Synthesis Ribosome->ProteinSynthesis inhibits ProteinSynthesis->CellLysis

Proposed Mechanism of Synergy

The synergistic activity of ceftaroline and amikacin against Gram-negative bacteria holds significant promise for future therapeutic strategies, particularly in an era of increasing antibiotic resistance. Further clinical investigations are warranted to validate these in vitro findings and establish the clinical utility of this combination therapy.

References

Comparing the Incidence of Neutropenia with Ceftaroline and Linezolid in Preclinical Animal Studies

Author: BenchChem Technical Support Team. Date: December 2025

A review of available preclinical data on ceftaroline (B109729) and linezolid (B1675486) reveals a higher reported incidence and more detailed characterization of hematological toxicity, including neutropenia, for linezolid in animal models compared to ceftaroline. While direct comparative studies are scarce, individual preclinical toxicology reports provide insights into the potential for each drug to induce neutropenia.

Summary of Findings

Quantitative data on the incidence of neutropenia in animal studies for both ceftaroline and linezolid is not extensively published in publicly available literature. However, qualitative descriptions from preclinical safety and toxicology reports offer a comparative overview.

DrugAnimal Model(s)DosageDurationObserved Hematologic Effects
Ceftaroline Rats, MonkeysUp to 450 mg/kg/day (rats)Repeat-dose toxicity studiesNonclinical toxicity profile typical of a cephalosporin (B10832234). Primary target organs of toxicity were kidneys and the central nervous system. No significant hematologic toxicity was highlighted as a primary concern in the available summaries.[1]
Linezolid Rats, Dogs10 to 1,000 mg/kg/dayUp to 3 monthsDose- and time-dependent reversible myelosuppression. Mild effects on white blood cells at lower doses (10-40 mg/kg/day). More pronounced myelosuppression at higher doses.[2][3][4][5] Moderate decreases in white blood cell, red blood cell, and platelet counts were observed in animal toxicology studies.[2]

Detailed Experimental Protocols

Detailed experimental protocols for the preclinical toxicology studies are often proprietary and not fully available in the public domain. However, based on regulatory filings and published summaries, the general methodologies can be outlined.

Ceftaroline Preclinical Toxicology Studies

The nonclinical safety assessment of ceftaroline fosamil involved a series of toxicology studies in both rodent (rat) and non-rodent (monkey) species to support its clinical development and registration. These studies were conducted in compliance with Good Laboratory Practice (GLP) regulations.

General Protocol for Repeat-Dose Toxicity Studies:

  • Animal Species: Sprague-Dawley rats and Cynomolgus monkeys were commonly used.

  • Administration: Ceftaroline fosamil was administered intravenously, consistent with the intended clinical route.

  • Dosage: A range of doses were tested, including doses that exceeded the expected clinical exposure to identify potential target organs of toxicity.

  • Duration: Studies ranged from acute single-dose to chronic repeat-dose studies (e.g., 28-day, 3-month).

  • Parameters Monitored: Comprehensive monitoring included clinical observations, body weight, food consumption, ophthalmoscopy, electrocardiography, urinalysis, and extensive hematological and clinical chemistry evaluations at various time points.

  • Pathology: At the end of the study, a full necropsy was performed, with organ weights recorded and a wide range of tissues collected for histopathological examination.

The FDA pharmacology review summary for ceftaroline indicated that its nonclinical toxicity profile was characteristic of the cephalosporin class of antibiotics. The primary target organs identified were the kidneys and the central nervous system. The summary did not highlight hematologic toxicity as a significant finding.[1]

Linezolid Preclinical Toxicology Studies

Preclinical toxicology studies for linezolid also involved comprehensive evaluations in multiple animal species to characterize its safety profile.

General Protocol for Repeat-Dose Toxicity Studies:

  • Animal Species: Studies were conducted in rats and dogs.

  • Administration: Linezolid was administered orally and intravenously.

  • Dosage: A wide range of doses were evaluated to determine dose-response relationships for any observed toxicities.

  • Duration: The duration of these studies extended up to 3 months.

  • Hematological Assessment: In-depth hematological monitoring was a key component of these studies, including complete blood counts (CBCs) with differentials.

  • Key Findings: The preclinical data for linezolid consistently pointed towards a dose- and time-dependent reversible myelosuppression.[2][3][4][5] At lower doses (10 to 40 mg/kg/day), the effects on white blood cells were reported as mild.[3][4] Higher doses (up to 1,000 mg/kg/day) were associated with more significant myelosuppression.[3][4] Animal toxicology studies also noted moderate decreases in white blood cell, red blood cell, and platelet counts.[2]

Signaling Pathways and Experimental Workflow

The following diagrams illustrate the general workflow for preclinical toxicology assessment and a simplified representation of the potential mechanism of drug-induced neutropenia.

G cluster_0 Preclinical Safety Assessment Workflow Dose Range-Finding Dose Range-Finding Repeat-Dose Toxicity Studies Repeat-Dose Toxicity Studies Dose Range-Finding->Repeat-Dose Toxicity Studies Determine Doses Hematology & Clinical Chemistry Hematology & Clinical Chemistry Repeat-Dose Toxicity Studies->Hematology & Clinical Chemistry Collect Samples Histopathology Histopathology Hematology & Clinical Chemistry->Histopathology Analyze Data Safety Profile Safety Profile Histopathology->Safety Profile Evaluate Findings

Preclinical toxicology assessment workflow.

G Drug_Exposure Drug Exposure (Ceftaroline or Linezolid) Bone_Marrow Bone Marrow Drug_Exposure->Bone_Marrow Potential Toxic Effect Hematopoietic_Stem_Cells Hematopoietic Stem Cells Myeloid_Progenitors Myeloid Progenitors Hematopoietic_Stem_Cells->Myeloid_Progenitors Differentiation Neutrophils Neutrophils in Circulation Myeloid_Progenitors->Neutrophils Maturation & Release Neutropenia Neutropenia (Low Neutrophil Count) Neutrophils->Neutropenia Reduced Production

Potential mechanism of drug-induced neutropenia.

References

Safety Operating Guide

Safeguarding Health and Environment: Proper Disposal of Zinforo (Ceftaroline Fosamil)

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the responsible management and disposal of pharmaceutical products like Zinforo (ceftaroline fosamil) are paramount to ensuring laboratory safety, environmental protection, and regulatory compliance. Adherence to established protocols for the disposal of unused, expired, or contaminated this compound is a critical component of the drug lifecycle and a reflection of best practices in scientific research.

General Disposal Guidelines

The primary recommendation for the disposal of this compound is to avoid discharge into wastewater or inclusion in household waste.[1] In a hospital or clinical setting, established institutional procedures for pharmaceutical waste management should be strictly followed.[1] For research laboratories, the disposal of investigational drugs such as ceftaroline (B109729) fosamil must be carried out in accordance with federal, state, and local regulations, including the guidelines established by the Resource Conservation and Recovery Act (RCRA).[2][3]

Disposal Procedures for a Laboratory Setting

The appropriate disposal route for this compound depends on its classification as hazardous or non-hazardous waste, a determination that should be made by consulting the Safety Data Sheet (SDS) and institutional Environmental Health and Safety (EHS) personnel.[2][3]

Step 1: Waste Identification and Segregation

  • Consult the SDS: The SDS for this compound is the primary document for identifying its potential hazards and determining if it qualifies as hazardous waste.

  • Segregate Waste: At the point of generation, this compound waste must be segregated from other laboratory waste streams to ensure proper handling and disposal.[3]

Step 2: Packaging and Labeling

  • Containers: Use appropriate, leak-proof containers for collecting this compound waste. For sharps contaminated with this compound, use designated biohazard sharps containers.[4]

  • Labeling: All waste containers must be clearly labeled with their contents, including the name "this compound" or "ceftaroline fosamil," and any associated hazard warnings as required by your institution and local regulations.

Step 3: Storage

  • Satellite Accumulation Areas (SAAs): Store labeled waste containers in a designated and secure SAA within the laboratory.[3][5] This area should be under the control of laboratory personnel.

Step 4: Disposal

  • Non-Hazardous Waste: If deemed non-hazardous, this compound waste may be placed in red biohazard-chemotoxic containers for incineration by a licensed medical waste contractor.[2]

  • Hazardous Waste: If classified as hazardous, the waste must be collected by the institution's EHS department for transport to an approved environmental management vendor for incineration.[2] Special handling and documentation will be required.[2]

Quantitative Data

Currently, there is no publicly available quantitative data specifically detailing the environmental persistence or ecotoxicity of this compound. As a precautionary measure, it is essential to prevent its release into the environment.

Experimental Protocols

Logical Workflow for this compound Disposal

The following diagram illustrates the decision-making process for the proper disposal of this compound in a laboratory setting.

Zinforo_Disposal_Workflow cluster_start Start cluster_assessment Waste Assessment cluster_non_hazardous Non-Hazardous Pathway cluster_hazardous Hazardous Pathway start This compound Waste Generated consult_sds Consult Safety Data Sheet (SDS) and Institutional EHS start->consult_sds is_hazardous Hazardous Waste? consult_sds->is_hazardous package_non_hazardous Package in Biohazard/ Chemotoxic Container is_hazardous->package_non_hazardous No package_hazardous Package in Approved Hazardous Waste Container is_hazardous->package_hazardous Yes store_non_hazardous Store in Designated Area package_non_hazardous->store_non_hazardous incinerate_non_hazardous Dispose via Medical Waste Incineration store_non_hazardous->incinerate_non_hazardous label_hazardous Label Container Correctly package_hazardous->label_hazardous store_hazardous Store in Satellite Accumulation Area (SAA) label_hazardous->store_hazardous contact_ehs Contact EHS for Pickup store_hazardous->contact_ehs incinerate_hazardous Dispose via Approved Hazardous Waste Vendor contact_ehs->incinerate_hazardous

Workflow for the proper disposal of this compound in a laboratory setting.

References

Safeguarding Researchers: Essential Protective Measures for Handling Zinforo (ceftaroline fosamil)

Author: BenchChem Technical Support Team. Date: December 2025

For laboratory professionals, including researchers, scientists, and drug development experts, the safe handling of pharmaceutical compounds is paramount. This guide provides essential, immediate safety and logistical information for the handling of Zinforo (ceftaroline fosamil), a cephalosporin (B10832234) antibiotic. Adherence to these procedures is critical to minimize exposure risk and ensure a safe laboratory environment.

This compound, in its powdered form, is classified as a hazardous substance that may cause allergic skin reactions and allergy or asthma symptoms or breathing difficulties if inhaled.[1][2] It is also very toxic to aquatic life with long-lasting effects.[1] Therefore, stringent adherence to personal protective equipment (PPE) protocols and disposal plans is mandatory.

Personal Protective Equipment (PPE) and Exposure Control

A thorough risk assessment of the specific laboratory circumstances should always precede the handling of this compound to determine the appropriate level of control measures, which may include engineering controls like ventilation, procedural controls, and the use of PPE.[1]

Quantitative Exposure Limits and PPE Recommendations

ParameterValue/RecommendationSource(s)
Occupational Exposure Limit (OEL) 0.1 mg/m³ (Long-Term Exposure Limit, 8-hour Time-Weighted Average)[1]
Respiratory Protection A NIOSH/MSHA or European Standard EN 149 approved full-facepiece airline respirator in positive pressure mode with emergency escape provisions is recommended. A self-contained breathing apparatus should be used if the risk assessment indicates it is necessary.[3] In case of inadequate ventilation, wear respiratory protection.[4][1][3][4]
Skin Protection Impervious clothing and protective gloves are necessary to prevent direct contact with the product.[1][3] If the product is dissolved or wetted, use a glove material resistant to the solvent/liquid.[1][1][3]
Eye Protection Wear safety glasses and chemical goggles, especially if splashing is possible.[3] Tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US) standards are recommended.[5]

Procedural Guidance for Handling and Disposal

Handling Protocols:

  • Preparation:

    • Work in a well-ventilated area, preferably within a laboratory fume hood or other form of local exhaust ventilation.[3][5]

    • Ensure all equipment is properly earthed to prevent electrostatic discharge, as the material may form an explosible dust-air mixture if dispersed.[1]

    • Avoid breathing dust and contact with skin and eyes.[1][6] Minimize dust generation and accumulation.[1]

  • Reconstitution and Dilution:

    • For intravenous use, this compound powder should be reconstituted with 20 mL of sterile water for injections.[7][8][9][10]

    • The resulting concentrate must be immediately diluted prior to use.[7][8][9][10]

    • Standard aseptic techniques should be employed during preparation and administration.[7][8][9][10]

    • The reconstituted solution is a pale yellow and should be free of particles.[7][8][9][10]

Emergency Procedures:

  • Spill Cleanup:

    • Ensure suitable personal protection is worn during spill removal.[1]

    • Avoid dust generation. Moisten spillages with water.[1]

    • Transfer the spilled material to a container for disposal.[1]

    • Wash the spillage area with water.[1]

    • Prevent the spill from entering drains, sewers, or watercourses.[1]

  • First Aid:

    • Inhalation: Remove the individual to fresh air. If breathing is difficult, provide artificial respiration or oxygen and seek medical attention.[4][11]

    • Skin Contact: Wash off immediately with soap and plenty of water while removing all contaminated clothing and shoes.[4]

    • Eye Contact: Wash with plenty of water.[11]

    • Ingestion: Seek medical assistance for gastric lavage.[11]

Disposal Plan:

  • Product and Contaminated Materials: Normal disposal is via incineration operated by an accredited disposal contractor.[1] Dispose of in a manner consistent with federal, state, and local regulations.[3]

  • Contaminated Packaging: Empty containers will retain residue and all hazard precautions should be observed.[1]

  • Environmental Precautions: Prevent entry into drains and avoid release to the environment.[1]

This compound Handling Workflow

Zinforo_Handling_Workflow cluster_prep Preparation cluster_handling Handling cluster_disposal Disposal cluster_emergency Emergency Procedures A Don PPE B Prepare Ventilated Workspace A->B C Ground Equipment B->C D Reconstitute with Sterile Water C->D I Spill Occurs C->I E Dilute Immediately D->E F Administer/Use Aseptically E->F G Segregate Waste F->G M Exposure Occurs F->M H Incinerate via Accredited Contractor G->H J Moisten Spill & Contain I->J K Transfer to Disposal Container J->K L Clean Spill Area K->L L->G N Administer First Aid M->N O Seek Medical Attention N->O

Caption: Logical workflow for the safe handling and disposal of this compound.

References

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Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.